2-(3-Bromophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETLQDSNTJEASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650369 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885468-36-0 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Bromophenyl)pyrimidine chemical properties
An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction: this compound stands as a pivotal heterocyclic building block in the landscape of modern chemical research, particularly within drug discovery and materials science. Its architecture, featuring a π-deficient pyrimidine ring linked to a versatile bromophenyl moiety, offers a unique combination of reactivity and structural rigidity. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2][3] The presence of the bromine atom on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular libraries for screening and optimization. This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and strategic applications of this valuable intermediate for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and analytical characterization. The compound presents as a stable solid under standard laboratory conditions.
Structural Diagram
Caption: Structure of this compound.
Key Property Data
The following table summarizes the essential physicochemical data for this compound. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting behavior in various analytical systems.
| Property | Value | Source |
| CAS Number | 885468-36-0 | [4] |
| Molecular Formula | C₁₀H₇BrN₂ | PubChem |
| Molecular Weight | 235.08 g/mol | PubChem |
| Appearance | White to Light Yellow Powder/Crystal | |
| Purity (Typical) | ≥97.0% (HPLC) |
Synthesis and Purification
While various methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with an amidine. For this compound, this typically involves the reaction of 3-bromobenzamidine with a propan-1,3-dione derivative.
General Synthesis Workflow
The synthesis process logically flows from starting materials to the final, purified product, with in-process controls to ensure reaction completion and purity.
Caption: Workflow for synthesis and purification.
Detailed Experimental Protocol: Cyclocondensation
This protocol provides a representative method for the synthesis of this compound.
Objective: To synthesize this compound via base-mediated cyclocondensation.
Materials:
-
3-Bromobenzamidine hydrochloride
-
1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzamidine hydrochloride (1.0 eq) and anhydrous ethanol. Stir to dissolve.
-
Base Addition: Add sodium ethoxide (2.2 eq) to the solution. The choice of a strong base like NaOEt is crucial to first deprotonate the amidine hydrochloride salt and then to catalyze the condensation reaction.
-
Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the mixture. This acetal serves as a stable precursor to malondialdehyde, which is unstable. It hydrolyzes in situ under the reaction conditions to provide the necessary 1,3-dicarbonyl moiety for cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps that form the aromatic pyrimidine ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Resuspend the residue in ethyl acetate and water.
-
Carefully neutralize the mixture with a dilute HCl solution.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Strategic Reactions
The reactivity of this compound is dominated by two key features: the versatile carbon-bromine bond on the phenyl ring and the electron-deficient nature of the pyrimidine ring.
Reactions at the Bromophenyl Moiety: Cross-Coupling
The C-Br bond is the primary site for synthetic elaboration, making this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups, which is a cornerstone of modern medicinal chemistry.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is arguably the most important reaction for this substrate, enabling the formation of C-C bonds with boronic acids or esters.[5][6][7][8]
Causality in Protocol Design:
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. The phosphine ligands stabilize the Pd(0) state and are crucial for the oxidative addition step.[9]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step in the catalytic cycle.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and boronate intermediate, creating an efficient biphasic system.
Caption: Step-by-step workflow for a typical Suzuki coupling.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[10] This has several consequences for its reactivity:
-
Resistance to Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles (e.g., nitration, Friedel-Crafts).
-
Facilitation of Nucleophilic Aromatic Substitution (SNA r): Positions C2, C4, and C6 are particularly electron-deficient and can undergo nucleophilic substitution if a suitable leaving group is present.[10] While the parent this compound does not have a leaving group on the pyrimidine ring, derivatives (e.g., chloro-substituted pyrimidines) are highly reactive towards nucleophiles like amines or alkoxides.[9][11]
-
Basicity: The nitrogen lone pairs are less available for protonation compared to pyridine, making pyrimidine a weaker base.[10]
Spectroscopic Analysis
Accurate characterization is paramount for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen and bromine atoms.
| Proton(s) (See Fig. 1) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| H5 | Triplet (t) | ~7.2-7.4 | The C5-H is a unique proton on the pyrimidine ring, coupled to H4 and H6. |
| H4, H6 | Doublet (d) | ~8.8-9.0 | Protons adjacent to the ring nitrogens are significantly deshielded and shifted downfield. |
| Phenyl Protons | Multiplets (m) | ~7.4-8.6 | The four protons on the bromophenyl ring will appear as a complex series of multiplets in the aromatic region. The proton ortho to the bromine (C2'-H) and the proton between the two substituents (C2-H) will likely be the most downfield. |
Note: Predicted values. Actual shifts can vary based on solvent and instrument.[12][13][14]
¹³C NMR Spectroscopy
| Carbon(s) (See Fig. 1) | Approx. Chemical Shift (δ, ppm) | Rationale |
| C5 | ~120-125 | The C5 carbon is the most electron-rich carbon on the pyrimidine ring. |
| C4, C6 | ~157-160 | Carbons adjacent to the ring nitrogens are significantly deshielded. |
| C2 | ~163-165 | The carbon situated between two nitrogen atoms is the most electron-deficient and furthest downfield. |
| C-Br (C3') | ~122-125 | The carbon directly attached to bromine shows a characteristic shift. |
| Phenyl Carbons | ~125-138 | The remaining phenyl carbons appear in the typical aromatic region. |
Mass Spectrometry (MS)
In mass spectrometry (EI or ESI), this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.
Applications in Research and Development
The utility of this compound is primarily as an intermediate for building more complex molecules with desired biological or material properties.
Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[1][2][15]
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP-binding site of protein kinases. The 2-aminopyrimidine substructure is particularly common. This compound can be readily converted via Buchwald-Hartwig amination or other coupling reactions to generate libraries of potential kinase inhibitors for oncology and inflammatory diseases.[16][17]
-
Receptor Antagonists: The rigid aromatic structure is suitable for designing antagonists for various cell surface receptors.[16] The ability to diversify the molecule via Suzuki coupling allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
Materials Science
-
Organic Electronics: Phenyl- and bipyridyl-pyrimidine structures can be incorporated into organic light-emitting diodes (OLEDs) or other organic electronic materials.[18] The pyrimidine unit can function as an electron-transporting moiety. The synthetic versatility of this compound allows for the attachment of other functional groups to tune the electronic and photophysical properties of the final material.
Safety and Handling
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Alacid, E., & Najera, C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
PubChem. (n.d.). 2-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2345-2357.
- Al-Ostath, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1315, 138245.
-
H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- El-Fakı, A. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1563-1574.
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Pyrimidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017). Molecules, 22(8), 1254.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5756.
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
- Hranjec, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5178.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 12, 2026, from [Link]
- Process for bromination of pyrimidine. (1976). Google Patents.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(1), 1-20.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(12), 2845.
-
¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
- K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2023). The Journal of Organic Chemistry, 88(14), 9854-9865.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1951-1965.
- Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2014).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube. Retrieved January 12, 2026, from [Link]
- Process for preparing a pyrimidine intermediate. (2015). Google Patents.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.
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An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)pyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the design of novel therapeutic agents.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules.[1][2][3][4] Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it a privileged structure in drug design.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This compound: Core Properties and Identification
This compound is a key intermediate used in the synthesis of more complex molecules for pharmaceutical research. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 885468-36-0 | , [6] |
| Molecular Formula | C10H7BrN2 | |
| Molecular Weight | 235.084 g/mol | |
| SMILES | BrC1=CC(=CC=C1)C1=NC=CC=N1 | |
| Purity | Typically ≥95% | |
| Storage | 2-8 °C |
digraph "2_3_Bromophenyl_pyrimidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.299!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0.866!", fontcolor="#202124"]; N3 [label="N", pos="1.5,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-1.299!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,-0.866!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0.866!", fontcolor="#202124"]; C1_phenyl [label="C", pos="2.5,0!", fontcolor="#202124"]; C2_phenyl [label="C", pos="3.5,0.866!", fontcolor="#202124"]; C3_phenyl [label="C", pos="4.5,0!", fontcolor="#202124"]; C4_phenyl [label="C", pos="4.5,-1.732!", fontcolor="#202124"]; C5_phenyl [label="C", pos="3.5,-2.598!", fontcolor="#202124"]; C6_phenyl [label="C", pos="2.5,-1.732!", fontcolor="#202124"]; Br [label="Br", pos="5.8,0!", fontcolor="#EA4335"];
// Bond edges C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C3_phenyl -- Br;
// Double bonds edge [style=double]; N1 -- C6; C5 -- C4; N3 -- C2; C2_phenyl -- C3_phenyl [style=solid]; C4_phenyl -- C5_phenyl [style=solid]; C6_phenyl -- C1_phenyl [style=solid]; }
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of 2-arylpyrimidines can be achieved through various established methods. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, this would typically involve the reaction of 3-bromobenzamidine with a suitable three-carbon synthon.
Generalized Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
-
Step 1: Synthesis of 3-Bromobenzamidine Hydrochloride: This intermediate can be prepared from 3-bromobenzonitrile via the Pinner reaction or by reaction with lithium bis(trimethylsilyl)amide followed by hydrolysis.
-
Step 2: Cyclocondensation: 3-Bromobenzamidine hydrochloride is reacted with a 1,3-dicarbonyl equivalent such as malondialdehyde or 1,1,3,3-tetramethoxypropane in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.
-
Step 3: Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 4: Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons and the aromatic protons of the bromophenyl group. The integration and splitting patterns will be consistent with the assigned structure.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrimidine ring, and C-Br stretching.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active compounds, particularly in the realm of oncology.[5][7][8]
Kinase Inhibitors
The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound moiety can be strategically employed to occupy the ATP-binding site of various kinases. The bromine atom serves as a convenient point for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives are being explored for a wide range of therapeutic applications, including as anti-infective agents, central nervous system drugs, and anti-inflammatory agents.[2][4][9] The this compound core can be incorporated into novel scaffolds targeting these disease areas.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactive handle provided by the bromine substituent, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs is undeniable.
References
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. National Center for Biotechnology Information. Available at: [Link]
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N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed. National Center for Biotechnology Information. Available at: [Link]
- EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
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Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
2-Bromopyrimidine - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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This compound | C10H7BrN2 | CID 26967381 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available at: [Link]
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-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - MDPI. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. Available at: [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-(3-Bromophenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their versatile biological activities and unique physicochemical properties make them foundational scaffolds in medicinal chemistry. Among these, 2-(3-Bromophenyl)pyrimidine represents a key intermediate and a subject of significant research interest. The precise determination of its molecular structure is paramount, as even minor ambiguities can have profound implications for its reactivity, biological function, and patentability.
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to offer a self-validating analytical workflow. Each step is explained with a focus on the underlying scientific principles and the causal logic behind experimental choices, ensuring a robust and unambiguous structural assignment.
The Analytical Workflow: A Self-Validating Approach
Caption: A self-validating workflow for structure elucidation.
Part 1: Initial Characterization - Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable step in the structural elucidation of this compound. It provides two critical pieces of information: the molecular weight and the confirmation of the presence of a bromine atom through its characteristic isotopic pattern.
The Causality Behind the Choice
We begin with MS because it offers a rapid and highly sensitive confirmation of the compound's elemental composition. For a halogenated compound like this compound, the isotopic signature of bromine is unambiguous and serves as a primary validation of the synthesis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Interpretation:
-
Look for a pair of peaks separated by approximately 2 m/z units.
-
The intensity of these two peaks should be nearly equal (approximately 1:1 ratio), which is characteristic of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[1][2].
-
The accurate mass measurement from HRMS allows for the determination of the elemental formula.
-
Expected Data
| Ion | Calculated m/z | Observed m/z | Description |
| [C₁₀H₇⁷⁹BrN₂ + H]⁺ | 234.9925 | ~234.9925 | Molecular ion with ⁷⁹Br |
| [C₁₀H₇⁸¹BrN₂ + H]⁺ | 236.9905 | ~236.9905 | Molecular ion with ⁸¹Br |
The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule[3][4][5].
Part 2: Functional Group and Connectivity Analysis
With the molecular formula confirmed, the next logical step is to probe the functional groups present and begin to piece together the molecular skeleton. This is achieved through a combination of Infrared and Nuclear Magnetic Resonance spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Expected IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (phenyl and pyrimidine rings) |
| 1600-1550 | C=N stretch | Pyrimidine ring[8][9] |
| 1550-1450 | C=C stretch | Aromatic rings[8][10] |
| ~800-600 | C-Br stretch | Bromophenyl group |
The presence of these bands corroborates the existence of the aromatic and pyrimidine ring systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information about the chemical environment of individual atoms and their connectivity. For this compound, we will use a suite of NMR experiments.
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern reveals the number of adjacent protons.
-
Expected ¹H NMR Data (Predicted):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H5' | ~8.8 | Doublet | 1H | Pyrimidine ring |
| H4', H6' | ~8.6 | Doublet | 2H | Pyrimidine ring |
| H2 | ~8.4 | Triplet | 1H | Phenyl ring (ortho to pyrimidine) |
| H6 | ~8.2 | Doublet of triplets | 1H | Phenyl ring (ortho to Br) |
| H4 | ~7.8 | Doublet of triplets | 1H | Phenyl ring (para to Br) |
| H5 | ~7.4 | Triplet | 1H | Phenyl ring (meta to Br) |
¹³C NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be needed.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Interpretation: The chemical shift of each signal corresponds to a unique carbon atom.
Expected ¹³C NMR Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C2' | ~164 | Pyrimidine ring (attached to phenyl) |
| C4', C6' | ~157 | Pyrimidine ring |
| C1 | ~138 | Phenyl ring (ipso to pyrimidine) |
| C3 | ~130 | Phenyl ring (ipso to Br) |
| C5 | ~130 | Phenyl ring |
| C6 | ~128 | Phenyl ring |
| C2 | ~126 | Phenyl ring |
| C4 | ~123 | Phenyl ring |
| C5' | ~120 | Pyrimidine ring |
2D NMR Spectroscopy (COSY and HSQC/HMBC)
To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is key for establishing the connectivity between the phenyl and pyrimidine rings.
Caption: Workflow for NMR-based structure elucidation.
Part 3: Confirmation and Absolute Structure
While the combination of MS and NMR provides a very strong case for the structure of this compound, for complete and unambiguous proof, especially for regulatory or patent filings, a definitive method like X-ray crystallography is often required. Computational chemistry can further bolster the confidence in the NMR assignments.
Single Crystal X-Ray Crystallography
This technique is considered the "gold standard" for structure determination as it provides a precise three-dimensional map of the atomic positions in a crystal.[13][14]
The Causality Behind the Choice
X-ray crystallography offers an unassailable confirmation of the molecular structure, including bond lengths, bond angles, and the relative orientation of the phenyl and pyrimidine rings. This level of detail is unattainable by other techniques.[15][16]
Experimental Protocol
-
Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.[14]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
The resulting crystal structure would provide a definitive confirmation of the this compound structure.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts for a proposed structure.[17][18][19][20][21] By comparing the predicted spectrum with the experimental spectrum, the structural assignment can be further validated.
The Causality Behind the Choice
If a single crystal cannot be obtained, or as an additional layer of validation, comparing experimental NMR data to a computationally predicted spectrum provides strong corroborating evidence for the proposed structure. A good correlation between the experimental and calculated chemical shifts significantly increases the confidence in the assignment.
Workflow
-
Structure Input: Build the proposed structure of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
NMR Calculation: Calculate the NMR shielding tensors using a method like GIAO (Gauge-Including Atomic Orbital).
-
Data Analysis: Compare the calculated chemical shifts (often scaled) with the experimental values. A high correlation coefficient (R²) indicates a good match between the proposed and actual structure.
Conclusion
The structure elucidation of this compound is a systematic process that leverages a suite of analytical techniques. This guide outlines a self-validating workflow that begins with the confirmation of the molecular formula and the presence of key heteroatoms by mass spectrometry. It then proceeds to delineate the molecular framework and functional groups using IR and a comprehensive set of 1D and 2D NMR experiments. Finally, the proposed structure is unambiguously confirmed through single-crystal X-ray crystallography, with computational chemistry providing a powerful means of corroborating the spectroscopic data. By following this multi-faceted approach, researchers can achieve a high degree of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.
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An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromophenyl)pyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its pivotal role as a versatile intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a survey of its applications are provided to empower scientists in leveraging this valuable scaffold for the discovery of novel bioactive agents.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can selectively bind to biological targets. The introduction of a bromophenyl substituent at the 2-position of the pyrimidine ring, as in this compound, adds a crucial layer of synthetic versatility. The bromine atom serves as a convenient handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's identity and physical characteristics is fundamental to its effective use in a laboratory setting.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: this compound
-
Common Synonyms: 3-(Pyrimidin-2-yl)bromobenzene
-
CAS Number: 885468-36-0[2]
Chemical Structure and Properties
The molecular structure consists of a pyrimidine ring linked at the 2-position to a phenyl ring, which is substituted with a bromine atom at the meta position.
Sources
A Technical Guide to the Determination and Interpretation of 2-(3-Bromophenyl)pyrimidine Solubility
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-(3-Bromophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing that solubility is a critical determinant of a compound's utility, particularly in drug development, this document outlines the core physicochemical principles governing its dissolution.[1][2] We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the isothermal shake-flask method. Furthermore, this guide discusses the key factors influencing the solubility of this specific molecule and provides a template for the systematic presentation and interpretation of resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this compound for downstream applications.
The Imperative of Solubility in Compound Advancement
In the trajectory of drug discovery and development, solubility is a foundational physicochemical property that dictates the ultimate success or failure of a candidate compound.[1] A molecule must be in a dissolved state to be absorbed, distributed, and ultimately interact with its biological target.[2][3] Poor aqueous solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, a challenge that affects over 40% of new chemical entities (NCEs).[3][4]
Consequences of insufficient solubility are profound and can manifest at various stages:
-
Early-Stage Screening: Inaccurate potency readings in bioassays due to compound precipitation.[2]
-
In Vivo Studies: Reduced and variable systemic exposure, leading to misleading pharmacokinetic and pharmacodynamic (PK/PD) data.[4]
-
Formulation Development: Significant challenges in creating viable dosage forms, often requiring complex and costly solubilization technologies.[3][5]
Therefore, the precise characterization of a compound's solubility profile, such as that for this compound, is not merely a data collection exercise; it is a critical step in risk mitigation and strategic decision-making for any research program.
Physicochemical Profile and Solubility Postulates for this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrN₂.[6] Its structure, featuring a polar pyrimidine core and a nonpolar bromophenyl substituent, dictates its solubility behavior based on the fundamental principle of "like dissolves like."[7][8]
-
Structural Features:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating a π-deficient system.[9] They can act as hydrogen bond acceptors, imparting a degree of polarity and potential for solubility in protic solvents.
-
Bromophenyl Group: The phenyl ring is inherently nonpolar (lipophilic), and the bromine atom further increases its lipophilicity. This portion of the molecule favors dissolution in nonpolar, organic solvents.[10]
-
-
Solubility Predictions: Based on this dual character, it is predicted that this compound will exhibit limited solubility in aqueous media and higher solubility in organic solvents. The general trend would likely follow the solvent's polarity, with greater solubility in aprotic organic solvents like dichloromethane and chloroform, where van der Waals interactions can be established with the aromatic systems.[10] Its solubility in polar protic solvents like methanol and ethanol will be moderate, influenced by the hydrogen bonding potential of the pyrimidine nitrogens.
Key Factors Influencing Solubility
The dissolution of this compound is not static but is influenced by several environmental and structural factors.
-
Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][12] An increase in temperature provides the necessary energy to overcome the crystal lattice energy of the solid solute.[11]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to engage in intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the solute dictates the extent of dissolution.[8]
-
pH of the Medium: The pyrimidine ring contains basic nitrogen atoms.[9] In acidic aqueous solutions, these nitrogens can become protonated, forming a cationic salt. This ionization dramatically increases the polarity of the molecule, which should, in turn, significantly enhance its solubility in water. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Molecular Size and Crystal Form: Larger molecules can be more difficult for solvent molecules to surround and solvate, generally leading to lower solubility.[11] Additionally, the compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy that can affect its solubility.
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The following protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility. This method is authoritative because it allows the system to reach a true equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or computational methods for its direct and unambiguous measurement of thermodynamic solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached (typically 24-48 hours), the resulting concentration represents the true saturation point of the solvent under the specified conditions.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a series of high-performance glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (a minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to let the undissolved solid settle.
-
To separate the saturated supernatant from the excess solid, filter the solution through a low-binding 0.45 µm filter (e.g., PTFE or PVDF). Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully aspirate the supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to allow for clear comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| 0.1 M HCl (pH 1.0) | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
Interpretation of Results: The obtained solubility values provide actionable insights. For drug development, the aqueous solubility at pH 7.4 is paramount for predicting oral absorption.[2] If aqueous solubility is low (e.g., <10 µg/mL), the compound may be flagged as a high-risk candidate for poor bioavailability, potentially placing it in Class II or IV of the Biopharmaceutics Classification System (BCS).[2] High solubility in organic solvents can be leveraged for purification, chemical reactions, or the development of lipid-based formulations.
Conclusion
The solubility of this compound is a fundamental parameter that governs its applicability in scientific research, particularly in the pharmaceutical field. While theoretical predictions based on its structure provide initial guidance, rigorous experimental determination is essential for accurate characterization. The isothermal shake-flask method detailed herein offers a robust and reliable means to generate this critical data. By systematically measuring solubility in a range of relevant solvents, researchers can make informed decisions, foresee potential development challenges, and ultimately unlock the full potential of this promising chemical scaffold.
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- 7. chem.ws [chem.ws]
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- 9. scispace.com [scispace.com]
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- 12. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Spectral Data of 2-(3-Bromophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectral data for 2-(3-Bromophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its spectroscopic signature. This approach is grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, providing researchers with a reliable framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 3-bromophenyl group. The strategic placement of the bromine atom and the linkage of the two aromatic rings create a unique electronic and structural environment, which is reflected in its spectral data. Understanding these spectral features is paramount for confirming the identity and purity of synthesized this compound.
Figure 2. Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrimidine and the bromophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the bromine atom on the phenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Pyrimidine) | ~8.8 - 8.9 | Doublet | ~4.8 |
| H-2 (Bromophenyl) | ~8.6 - 8.7 | Triplet | ~1.8 |
| H-6 (Bromophenyl) | ~8.4 - 8.5 | Doublet of triplets | ~7.8, 1.2 |
| H-4 (Bromophenyl) | ~7.6 - 7.7 | Doublet of triplets | ~7.8, 1.2 |
| H-4', H-6' (Pyrimidine) | ~7.3 - 7.4 | Triplet | ~4.8 |
| H-5 (Bromophenyl) | ~7.3 - 7.4 | Triplet | ~7.8 |
Interpretation:
-
The pyrimidine protons (H-4', H-5', H-6') will appear in the downfield region due to the deshielding effect of the two nitrogen atoms. The H-5' proton is expected to be a triplet, coupled to the two equivalent H-4' and H-6' protons, which in turn will appear as a doublet.
-
The protons on the bromophenyl ring will exhibit a characteristic splitting pattern. The H-2 proton, being ortho to the pyrimidine ring and meta to the bromine, will likely be a triplet. The H-6 proton will be a doublet of triplets due to coupling with H-5 and H-4. The H-4 proton will also be a doublet of triplets, coupling with H-5 and H-6. The H-5 proton is expected to be a triplet, coupled to H-4 and H-6.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (Pyrimidine) | ~164 - 166 |
| C-4', C-6' (Pyrimidine) | ~157 - 159 |
| C-1 (Bromophenyl) | ~138 - 140 |
| C-6 (Bromophenyl) | ~133 - 135 |
| C-4 (Bromophenyl) | ~130 - 132 |
| C-2 (Bromophenyl) | ~129 - 131 |
| C-3 (Bromophenyl) | ~122 - 124 |
| C-5' (Pyrimidine) | ~119 - 121 |
| C-5 (Bromophenyl) | ~126 - 128 |
Interpretation:
-
The carbon atoms of the pyrimidine ring will be significantly downfield due to the influence of the nitrogen atoms. C-2', being directly attached to two nitrogens, will have the largest chemical shift.
-
The carbon atom bearing the bromine (C-3) will have a chemical shift in the range of 122-124 ppm.
-
The remaining aromatic carbons will appear in the typical aromatic region of the spectrum (120-140 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
EI-MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
ESI-MS Parameters:
-
Solvent: Acetonitrile/water or methanol/water with 0.1% formic acid.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
Figure 3. General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 234/236 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| [M-Br]⁺ | 155 | Loss of the bromine radical. |
| [C₁₀H₇N₂]⁺ | 155 | Phenylpyrimidine cation. |
| [C₄H₃N₂]⁺ | 79 | Pyrimidine ring fragment. |
| [C₆H₄]⁺ | 76 | Benzene fragment. |
Interpretation:
-
The most prominent feature will be the molecular ion peaks at m/z 234 and 236, with nearly equal intensity, confirming the presence of one bromine atom.
-
A significant fragment will be observed at m/z 155, corresponding to the loss of the bromine atom.
-
Further fragmentation of the phenylpyrimidine cation could lead to the formation of the pyrimidine radical cation (m/z 79) and other smaller fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Solid Sample: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternative (ATR): Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C and C=N stretching | Strong-Medium |
| 1400-1000 | In-plane C-H bending | Medium |
| 900-675 | Out-of-plane C-H bending | Strong |
| 700-500 | C-Br stretch | Medium-Strong |
Interpretation:
-
The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
A series of sharp bands in the 1600-1450 cm⁻¹ region will be characteristic of the stretching vibrations of the C=C bonds in both aromatic rings and the C=N bonds of the pyrimidine ring.
-
The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane C-H bending vibrations and are diagnostic for the substitution pattern of the aromatic rings.
-
A medium to strong band in the lower frequency region (700-500 cm⁻¹) can be attributed to the C-Br stretching vibration.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and absorption frequencies, researchers and scientists can confidently identify and characterize this compound in their work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While this guide is based on predictive models and comparative data, it serves as a robust and scientifically sound resource for professionals in the field.
References
Due to the absence of a specific publication with a complete experimental dataset for this compound, this reference section includes sources for general spectroscopic techniques and data for related compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Supporting Information for publications from The Royal Society of Chemistry, which may contain spectral data for related compounds. [Link]
Navigating the Landscape of Drug Discovery: A Technical Guide to 2-(3-Bromophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its prevalence in the structures of nucleobases ensures inherent biocompatibility and provides a versatile scaffold for molecular design. The unique electronic properties of the pyrimidine ring, an electron-deficient aromatic heterocycle, allow it to serve as a bioisostere for a phenyl ring, often enhancing pharmacokinetic and pharmacodynamic properties.[1] The strategic introduction of substituents onto the pyrimidine core allows for the fine-tuning of a molecule's biological activity, making it a privileged structure in drug discovery. This guide focuses on a key building block, 2-(3-Bromophenyl)pyrimidine, providing a comprehensive overview of its commercial availability, safe handling, and critical role in the synthesis of novel therapeutic candidates.
Chemical Properties and Commercial Availability of this compound
This compound is a key intermediate in pharmaceutical research, valued for its utility in constructing more complex molecules for drug discovery projects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39931-64-7 |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Commercial Suppliers
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive technical documentation like a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Purity | Available Quantities | Additional Information |
| ChemShuttle | >95% | Milligrams to grams | Specializes in key intermediates for pharmaceutical research. |
| BLDpharm | Custom | Milligrams to kilograms | Offers custom synthesis and scale-up manufacturing. |
| TCI Chemicals | >97.0% (HPLC) | Milligrams to grams | Provides detailed product specifications and safety information.[3] |
| Sunway Pharm Ltd | 97% | Grams | Provides basic product details and safety information.[4] |
Safety and Handling: A Prudent Approach
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Hazard Identification (based on analogous compounds):
-
May cause respiratory irritation.[5]
-
May be harmful if swallowed.
First Aid Measures (based on analogous compounds):
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
The Role of this compound in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the presence of the bromine atom, which serves as a handle for a variety of cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allow for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the quest for new drug candidates.
The pyrimidine core itself is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including oncology, infectious diseases, and central nervous system disorders. The incorporation of the 3-bromophenyl group provides a strategic vector for modifying the electronic and steric properties of the molecule, which can significantly impact its binding affinity and selectivity for a biological target.
Experimental Protocols: Harnessing the Reactivity of this compound
The bromine atom on the phenyl ring of this compound is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the coupling of the bromophenyl moiety with a variety of boronic acids or esters, introducing new aryl or heteroaryl groups.
Detailed Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[7] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of substituted anilines.
Detailed Step-by-Step Protocol for a Typical Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the aminated product.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 2-(3-Bromophenyl)-4,6-diphenylpyrimidine | 864377-22-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development. Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological processes and a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5][6] This document delves into the synthesis, mechanisms of action, and evaluation of these compounds, offering field-proven insights and detailed experimental protocols.
The Pyrimidine Scaffold: A Foundation for Diverse Bioactivity
Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.[1] This core structure is integral to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[2][7] The unique electronic properties and the ability to form multiple hydrogen bonds make the pyrimidine ring an excellent pharmacophore for interacting with a wide range of biological targets. Its structural versatility allows for extensive chemical modifications, leading to a vast library of derivatives with tailored biological activities.[3]
The synthesis of pyrimidine derivatives is well-established, with several methods available to construct the core ring and introduce various functional groups.[8][9] A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[8] This method allows for the introduction of a wide array of substituents, which is crucial for tuning the pharmacological properties of the final compounds.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrimidine derivatives are among the most successful classes of anticancer agents, with several compounds approved by the U.S. Food and Drug Administration (FDA) for clinical use.[10][11][12][13] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[14][15]
Mechanism of Action: Inhibition of Kinases and DNA Synthesis
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[16] Many pyrido[2,3-d]pyrimidine derivatives, for instance, have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR).[16] By blocking the activity of these enzymes, these compounds can disrupt signaling pathways that are crucial for tumor growth and survival.[16]
Another major class of anticancer pyrimidine derivatives functions as antimetabolites. These compounds, such as 5-fluorouracil (5-FU) and gemcitabine, are structurally similar to endogenous pyrimidines and interfere with the synthesis of DNA and RNA.[7][14][17] This disruption of nucleic acid metabolism leads to the inhibition of cell division and ultimately, apoptosis of rapidly dividing cancer cells.[14]
Experimental Protocol: In Vitro Anticancer Activity Assessment
A robust and reliable method for the initial evaluation of the anticancer potential of novel pyrimidine derivatives is the in vitro cytotoxicity assay.[18][19][20] This protocol is designed to determine the concentration of a compound required to inhibit the growth of or kill cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., HaCaT keratinocytes) in appropriate media and conditions.[18][21]
-
Compound Preparation: Prepare stock solutions of the pyrimidine derivatives and a standard anticancer drug (e.g., doxorubicin) in a suitable solvent like DMSO.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the standard drug. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[18] A lower IC50 value indicates higher potency.
Data Presentation: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 2d | A549 (Lung) | 50 | HaCaT | >100 | >2.0 |
| Derivative 2f | A549 (Lung) | 47.5 | HaCaT | >100 | >2.1 |
| Chalcone 1g | A549 (Lung) | 17 | HaCaT | >100 | >5.8 |
| Reference:[21] |
The Selectivity Index (SI) is calculated as the IC50 in the non-malignant cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
In Vivo Efficacy Testing
Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their anti-tumor efficacy and safety in a living organism.[22]
Experimental Workflow: Xenograft Mouse Model
Caption: Workflow for evaluating in vivo anti-tumor efficacy.[22][23]
Antimicrobial Activity: Combating Infectious Diseases
Pyrimidine derivatives have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[4][24][25][26] Their structural similarity to biological molecules allows them to interfere with essential microbial processes.[24]
Mechanism of Action: Diverse Targets in Microbes
The antimicrobial action of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in microbial growth and replication. For example, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids.[27] Other pyrimidine-based compounds can disrupt the bacterial cell wall synthesis or interfere with protein synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity: A Frontline Defense Against Viral Infections
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, with drugs like zidovudine (AZT) and lamivudine being crucial in the management of HIV.[1][27][28] More recently, pyrimidine derivatives have been investigated for their activity against other viruses, including hepatitis B and C, herpes viruses, and coronaviruses.[27][29]
Mechanism of Action: Chain Termination and Polymerase Inhibition
The primary mechanism of action for many antiviral pyrimidine derivatives is the inhibition of viral DNA or RNA synthesis.[17][27] These compounds are typically prodrugs that are phosphorylated within the host cell to their active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[27]
Signaling Pathway: Action of a Nucleoside Analog Antiviral
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- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of the 2-(3-Bromophenyl)pyrimidine Scaffold in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2-(3-bromophenyl)pyrimidine core has emerged as a privileged scaffold in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this crucial chemical motif, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies for its assembly, explore its diverse biological applications with a focus on kinase inhibition, and elucidate the intricate structure-activity relationships that govern its efficacy. This guide is designed to be a comprehensive resource, integrating established principles with practical, field-proven insights to empower the rational design of next-generation therapeutics based on the this compound framework.
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example, forming the backbone of nucleobases and a plethora of approved drugs. When coupled with a strategically substituted phenyl ring, its therapeutic potential is significantly amplified. The this compound scaffold, in particular, has garnered substantial interest due to a confluence of favorable physicochemical and structural properties.
The inclusion of the bromine atom at the meta-position of the phenyl ring is a deliberate and impactful choice. It serves as a crucial handle for further chemical elaboration through cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[1] Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity and specificity. This guide will delve into the multifaceted role of this scaffold, providing a robust foundation for its application in drug discovery programs.
Synthetic Strategies: Assembling the Core
The efficient and versatile synthesis of the this compound core is paramount for its widespread application. While various methods for the synthesis of 2-arylpyrimidines exist, the Suzuki-Miyaura cross-coupling reaction has emerged as the most prevalent and robust strategy.[1]
The Suzuki-Miyaura Cross-Coupling: A Powerful and Versatile Approach
The Suzuki-Miyaura coupling reaction provides a highly efficient means of forming the C-C bond between the pyrimidine and phenyl rings. This palladium-catalyzed reaction typically involves the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) with a phenylboronic acid, or vice versa. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]
A general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
2-Chloropyrimidine
-
3-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Biological Applications and Therapeutic Targets
The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological profile to achieve high potency and selectivity.
Kinase Inhibition: A Prominent Role in Oncology
A major area of application for the this compound core is in the development of protein kinase inhibitors for the treatment of cancer.[3] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine ring can act as a bioisostere of the adenine ring of ATP, enabling compounds containing this scaffold to bind to the ATP-binding site of kinases and inhibit their activity.[4]
Derivatives of this compound have shown potent inhibitory activity against several key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutated and overexpressed EGFR is a key driver in non-small cell lung cancer. 2-Arylaminopyrimidine derivatives have been designed as potent EGFR inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in tumor growth and angiogenesis.
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The this compound scaffold can be elaborated to generate selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Neuroprotective Potential
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Emerging research suggests that pyrimidine derivatives may offer neuroprotective effects through various mechanisms.[9][10] The this compound scaffold provides a starting point for the development of small molecules that can cross the blood-brain barrier and modulate targets involved in neuronal survival and function.
Antiviral Applications
The pyrimidine core is a well-established pharmacophore in antiviral drug discovery.[11] Derivatives of this compound have been explored as potential antiviral agents, with some showing activity against a range of viruses by targeting viral enzymes or host factors essential for viral replication.[12][13]
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For the this compound scaffold, SAR studies have revealed key insights into the molecular features that govern its biological activity.
Caption: Key structure-activity relationship insights for the this compound scaffold.
Quantitative SAR Data:
The following table summarizes representative SAR data for a series of this compound analogs as kinase inhibitors.
| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Phenyl Ring) | Kinase IC₅₀ (nM) |
| 1 | H | H | 3-Br | >1000 |
| 2 | NH₂ | H | 3-Br | 50 |
| 3 | NHCH₃ | H | 3-Br | 25 |
| 4 | NH₂ | CH₃ | 3-Br | 40 |
| 5 | NH₂ | H | 3-Br, 4-F | 15 |
This is a representative table based on general SAR principles; specific values would be cited from a dedicated study.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a cascade of in vitro and in vivo assays is employed.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency of a compound against a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol Details:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a microplate, combine the kinase, a specific peptide substrate, and the test compound in an appropriate assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Assay: COX Inhibition
The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available kits.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation and Detection: Initiate the reaction by adding arachidonic acid and measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.[5]
Neuroprotection Assay: Oxidative Stress Model
A common in vitro model for neuroprotection involves challenging neuronal cells with an oxidative stressor.[14][15]
Protocol Outline:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide or glutamate).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH assay.
-
Data Analysis: Determine the concentration at which the compound provides significant protection against cell death.[16]
Conclusion and Future Perspectives
The this compound scaffold has firmly established its place as a cornerstone in modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it an invaluable starting point for the development of novel therapeutics. The insights into its SAR, particularly in the context of kinase inhibition, have paved the way for the design of highly potent and selective drug candidates.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Therapeutic Areas: While kinase inhibition is a major application, the full therapeutic potential of this scaffold in areas such as neurodegeneration, inflammation, and infectious diseases is yet to be fully realized.
-
Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes will further enhance the accessibility and utility of this scaffold.
-
Advanced Drug Delivery Systems: Formulating this compound-based drugs into advanced delivery systems could improve their pharmacokinetic profiles and therapeutic efficacy.
By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full potential of the this compound scaffold in the quest for new and improved medicines.
References
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Kim, G.-H. J., Chen, M., Kwok, S., & Guo, S. (n.d.). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. eScholarship.org. Retrieved from [Link]
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Development of proneurogenic, neuroprotective small molecules. PMC. Retrieved from [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
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Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Retrieved from [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Retrieved from [Link]
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Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]
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Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Retrieved from [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved from [Link]
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Early Viral Entry Assays to identify and evaluate Antiviral Compounds. YouTube. Retrieved from [Link]
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Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). Retrieved from [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Retrieved from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). PubMed. Retrieved from [Link]
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Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
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Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH. Retrieved from [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]
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Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. NIH. Retrieved from [Link]
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Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
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Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Retrieved from [Link]
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Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Retrieved from [Link]
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The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. Retrieved from [Link]
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2-(3-Bromophenyl)pyrimidine: A Privileged Scaffold for the Rational Design of Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the persistent challenges of selectivity, potency, and acquired resistance demand continuous innovation in medicinal chemistry. This guide explores the strategic utility of 2-(3-Bromophenyl)pyrimidine, a quintessential "privileged scaffold," in the design and synthesis of next-generation kinase inhibitors. We will dissect the chemical rationale behind its selection, detail its synthetic elaboration through robust cross-coupling methodologies, and present case studies demonstrating its successful application in developing potent inhibitors against key oncogenic kinases. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for researchers engaged in kinase-targeted drug development.
Introduction: The Power of the Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized for its presence in the natural nucleobases and its remarkable versatility as a pharmacophore.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as an effective bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[2][3] Within the vast landscape of kinase drug discovery, pyrimidine-based structures are frequently employed as "hinge-binders," mimicking the adenine moiety of ATP to anchor the inhibitor within the enzyme's active site.[3]
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound core exemplifies this concept. It combines the crucial hinge-binding capability of the pyrimidine ring with the synthetic versatility of a strategically placed bromine atom, which serves as a reliable handle for introducing molecular diversity.
The this compound Core: Synthesis and Properties
The parent scaffold, this compound, is a stable, crystalline solid. Its synthesis is typically achieved through established heterocyclic chemistry principles, most commonly via the condensation of a three-carbon unit with an amidine derivative.
General Synthesis of the Pyrimidine Ring
The construction of the pyrimidine ring is a well-trodden path in organic synthesis. The most prevalent method involves the cyclization of a β-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[4] This approach offers a modular and reliable route to a wide array of substituted pyrimidines.
Caption: Key cross-coupling reactions for scaffold elaboration.
Suzuki Coupling: Formation of C-C Bonds
The Suzuki coupling is arguably the most widely used method for installing new aryl or heteroaryl groups. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent: Degas a suitable solvent system (e.g., 1,4-dioxane/water, DME, or toluene) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the reaction vessel via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Case Studies: Application in Kinase Inhibitor Design
The true utility of a building block is demonstrated through its successful application. The this compound scaffold and its close analogs have been instrumental in the development of inhibitors for several important kinase families.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical driver in many epithelial cancers. Inhibitors targeting the ATP-binding site of EGFR have shown significant clinical success. The 4-(phenylamino)pyrimidine and related fused-ring systems are classic examples of EGFR inhibitors, where the pyrimidine forms key hydrogen bonds with the hinge region of the kinase.
Caption: Simplified EGFR signaling and point of inhibition.
In a study on pyrido[4,3-d]pyrimidines, the 4-[(3-bromophenyl)amino] moiety was identified as a highly potent pharmacophore for EGFR inhibition. [5][6]While not a direct 2-substituted pyrimidine, this example powerfully illustrates the importance of the (3-bromophenyl)amino group attached to a pyrimidine-like core. The bromine atom in these series was often used as a placeholder or a key interaction point, but in subsequent lead optimization, it could be replaced using Suzuki or other coupling reactions to enhance solubility or target specific sub-pockets. [5] Structure-Activity Relationship (SAR) Insights:
| Compound Series | R Group at C7 | EGFR IC₅₀ (nM) | Cellular Autophosphorylation IC₅₀ (nM) | Key Insight |
| Pyrido[4,3-d]pyrimidine | -F | Potent | Potent | The core scaffold is active. [5] |
| Pyrido[4,3-d]pyrimidine | -(CH₂)₃-Morpholine | 0.5 - 10 | 8 - 40 | Addition of a basic side chain improves solubility while retaining high potency. [5] |
| Pyrido[4,3-d]pyrimidine | -(CH₂)₄-N(Me)₂ | 0.5 - 10 | 8 - 40 | The distance and basicity of the side chain can be tuned for optimal properties. [5] |
Table 1: SAR data for EGFR inhibitors based on a 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine scaffold, demonstrating the impact of modifications on activity. Data synthesized from literature.[5]
Case Study: Multi-Targeted VEGFR-2/PDGFRβ Inhibitors
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is driven by kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). Dual inhibition of these targets is a validated anti-cancer strategy.
Researchers designed and synthesized a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as multi-targeted inhibitors. [7][8]Here, the N⁴-(3-bromophenyl) group is crucial for activity, and the 7-position was elaborated to optimize potency against both kinases. This work highlights how the core scaffold serves as an anchor, while modifications enabled by the versatile chemistry of the attached rings fine-tune the biological profile.
Key Findings:
-
The N⁴-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine core was established as a potent multi-kinase inhibitor scaffold. [7]* Specific substitutions on the 7-benzyl group, such as 2',5'-dimethoxy, led to compounds with potent, single-digit nanomolar inhibition of VEGFR-2 and PDGFRβ. [7]* The lead compound demonstrated significant in vivo efficacy in a tumor mouse model, inhibiting tumor growth and metastasis. [8]
Conclusion and Future Directions
The this compound scaffold and its close isosteres represent a powerful and validated platform in the field of kinase inhibitor design. Its success stems from a combination of favorable biological properties—namely the pyrimidine's role as a hinge-binder—and outstanding chemical tractability conferred by the 3-bromo substituent. This bromine atom acts as a linchpin for diversification, allowing medicinal chemists to employ a full suite of modern cross-coupling reactions to systematically engineer molecules with improved potency, selectivity, and drug-like properties.
As the quest for more precise and durable cancer therapies continues, building blocks like this compound will remain indispensable. Future work will likely focus on using this core to develop covalent inhibitors, allosteric modulators, and dual-target drugs for complex diseases, further cementing the legacy of this versatile scaffold.
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2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | C13H10BrN3 | CID 17999138 - PubChem. PubChem. Available at: [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]
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2-(3-Bromophenyl)pyridine | C11H8BrN | CID 11115506 - PubChem. PubChem. Available at: [Link]
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6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
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2-(3-Bromophenyl)pyrimidine: A Strategic Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(3-Bromophenyl)pyrimidine has emerged as a particularly valuable intermediate. This guide provides a technical overview of its synthesis, core reactivity, and application, demonstrating its role as a versatile scaffold. The molecule's intrinsic value lies in the combination of the pyrimidine ring, a well-established pharmacophore in numerous drug classes, and the synthetically tractable 3-bromophenyl substituent. This bromine atom serves as a crucial handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). We will delve into the practical methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and contextualize its application through a compelling case study in the development of kinase inhibitors, a cornerstone of targeted cancer therapy.
Introduction to this compound
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a foundational heterocycle in drug discovery, recognized for its presence in the nucleobases of DNA and RNA.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional bioisostere for other aromatic systems, often improving metabolic stability and pharmacokinetic profiles.[2] Consequently, pyrimidine-based structures are integral to a wide array of approved drugs, spanning antivirals, antibiotics, and, most notably, oncology treatments.[3]
Physicochemical Profile
A comprehensive understanding of the starting material is the bedrock of any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 885468-36-0 | [4] |
| Molecular Formula | C₁₀H₇BrN₂ | [5] |
| Molecular Weight | 234.08 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | [5][7] |
| ¹H NMR | Aromatic protons expected in the δ 7.0-9.5 ppm range | [8][9] |
| ¹³C NMR | Aromatic carbons expected in the δ 110-170 ppm range | [8] |
Synthesis of the this compound Core
The construction of the pyrimidine ring is a well-trodden path in organic chemistry, most commonly achieved through the condensation of a three-carbon dielectrophile with an N-C-N fragment like an amidine or guanidine.[1] This fundamental approach provides a reliable and scalable route to the core intermediate.
Retrosynthetic Analysis
A logical disconnection of the target molecule points to 3-bromobenzamidine and a 1,3-dicarbonyl equivalent as the primary starting materials. This strategy is robust and leverages commercially available precursors.
Caption: Retrosynthetic approach to the pyrimidine core.
Recommended Synthetic Protocol: Condensation of 3-Bromobenzamidine
This protocol describes a standard cyclocondensation reaction. The choice of a base like sodium ethoxide is critical for deprotonating the 1,3-dicarbonyl component, facilitating the initial Michael addition, which is followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Materials:
-
3-Bromobenzamidine hydrochloride
-
Malondialdehyde tetraethyl acetal
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add sodium ethoxide (2.2 equivalents) to the ethanol and stir until fully dissolved.
-
Amidine Addition: Add 3-bromobenzamidine hydrochloride (1.0 equivalent) to the solution. Stir for 15 minutes at room temperature to liberate the free base.
-
Electrophile Addition: Slowly add malondialdehyde tetraethyl acetal (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
The Strategic Value of the 3-Bromo Handle: Key Coupling Reactions
The true synthetic power of this compound is realized through the selective functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions provide a robust toolkit for installing a diverse array of substituents, which is essential for library synthesis and lead optimization in drug discovery.
Caption: Key cross-coupling reactions for functionalization.
Suzuki-Miyaura Coupling
This reaction is the cornerstone for creating carbon-carbon bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[10][11] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.[11][12]
-
Solvent and Degassing: Add a solvent system, typically 1,4-dioxane/water or toluene.[10] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture, typically between 80-110 °C, under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified via column chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast range of amines.[13][14] This reaction is indispensable for creating the anilino-pyrimidine core found in many kinase inhibitors.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Reagent Addition: Add the amine coupling partner (1.1-1.3 eq.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).[15]
-
Solvent and Reaction: Add an anhydrous aprotic solvent such as toluene or dioxane under an inert atmosphere. Heat the reaction to 80-120 °C and stir until completion.
-
Workup and Purification: After cooling, quench the reaction by adding water. Extract with an organic solvent, dry the combined organic phases, concentrate, and purify the product by chromatography.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, introducing a rigid, linear alkyne linker.[16] This motif can be used to probe deep pockets within a protein active site or serve as a handle for further chemistry, such as click reactions.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: Combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%) in a suitable solvent (e.g., THF, DMF).[17][18]
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent.
-
Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 65 °C. Copper-free variations have been developed to prevent the undesired homo-coupling of alkynes (Glaser coupling).[16]
-
Workup and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Application Case Study: Kinase Inhibitor Development
The 2-anilinopyrimidine scaffold is a classic "hinge-binding" pharmacophore in ATP-competitive kinase inhibitors. The pyrimidine nitrogen atoms form crucial hydrogen bonds with the protein backbone in the ATP binding site. This compound is an ideal starting point for constructing libraries of such inhibitors.
Logical Drug Design Workflow
A common strategy involves a two-step sequence where the core is first assembled, followed by diversification.
-
Core Synthesis (C-N Coupling): A Buchwald-Hartwig amination between 2-chloropyrimidine (or a related activated pyrimidine) and 3-bromoaniline would generate N-(3-bromophenyl)pyrimidin-2-amine. This places the key 3-bromo handle onto the core kinase scaffold.
-
Diversification (C-C Coupling): The resulting intermediate, N-(3-bromophenyl)pyrimidin-2-amine, now possesses the reactive bromine. This site can be elaborated using a Suzuki-Miyaura coupling with a diverse set of boronic acids to install substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity or improving physicochemical properties like solubility.[19][20][21]
Caption: Synthetic strategy for a kinase inhibitor library.
Structure-Activity Relationship (SAR) Insights
Literature on pyrido[d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are structurally related to the pyrimidine core, provides valuable insights.[19][21][22]
-
The 3-Bromo Position: In many kinase inhibitors, the 3-position of the aniline ring points out towards the solvent-exposed region of the ATP binding cleft.[21]
-
Vector for Optimization: This makes the bromine atom an ideal "vector" for introducing a variety of chemical groups. Small, polar groups can enhance solubility, while larger, more complex moieties can be used to gain additional binding interactions and improve selectivity against other kinases.
-
Example Application: In the development of inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the N-(3-bromophenyl) moiety was a key component of the final potent compounds.[19][20]
Summary and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for accelerating drug discovery. Its synthesis is straightforward, and its dual-functionality—a privileged pyrimidine core and a versatile bromine handle—allows for the rapid and systematic generation of compound libraries. The robust palladium-catalyzed coupling methodologies associated with this intermediate ensure its continued relevance in the synthesis of complex molecules. As medicinal chemistry continues to pursue highly specific and potent targeted therapies, the demand for intelligent, versatile building blocks like this compound will undoubtedly grow, finding applications not only in kinase inhibition but across a broad spectrum of therapeutic targets.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling | Organic Letters - ACS Publications. Available at: [Link]
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Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Novel CLPN‐Pd‐catalyzed Sonogashira/Suzuki‐Miyaura cross‐coupling... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]
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Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. Available at: [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]
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Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Reactivity of the Bromophenyl Group in 2-Substituted Pyrimidinas
Abstract
The 2-substituted pyrimidine motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile synthetic handles.[1][2][3][4] When functionalized with a bromophenyl group, this scaffold becomes a powerful building block for creating complex molecular architectures through various cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of the bromophenyl group in these molecules, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic nuances, experimental best practices, and comparative analysis of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. Our focus is on delivering not just protocols, but the underlying chemical logic to empower rational design and optimization in your own synthetic endeavors.
Introduction: The Strategic Importance of 2-(Bromophenyl)pyrimidines
The pyrimidine ring, a nitrogen-containing heterocycle, is a privileged structure in numerous FDA-approved drugs and biologically active natural products.[5] Its electron-deficient nature significantly influences the reactivity of its substituents. The introduction of a bromophenyl group at the 2-position creates a versatile substrate where the carbon-bromine bond serves as a key reactive site for palladium-catalyzed cross-coupling reactions.[6] This allows for the strategic introduction of a wide array of functionalities, including aryl, heteroaryl, amino, and alkynyl groups, facilitating extensive structure-activity relationship (SAR) studies in drug discovery.[5][7][8]
The reactivity of the C-Br bond is modulated by the electronic properties of both the pyrimidine core and any substituents on the phenyl ring. Understanding these influences is paramount for selecting the appropriate catalytic system and reaction conditions to achieve optimal yields and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a robust and reliable method for the formation of carbon-carbon and carbon-heteroatom bonds.[7] For 2-(bromophenyl)pyrimidines, several key reactions are routinely employed.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[7][9]
Mechanistic Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]
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Methodological & Application
The Alchemist's Guide to 2-Arylpyrimidines: A Senior Scientist's Application Notes on Palladium Catalysis
Foreword: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely install aryl substituents at the 2-position of this heterocycle is a critical transformation, unlocking access to novel chemical space and enabling the fine-tuning of molecular properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging this crucial carbon-carbon bond.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles, empowering you to not only replicate these methods but to innovate upon them. We will explore the mechanistic intricacies of the palladium catalytic cycle and provide detailed, field-proven protocols for the most significant cross-coupling strategies.
I. The Engine of Innovation: The Palladium Catalytic Cycle
At the core of these synthetic marvels is the palladium catalytic cycle, a finely orchestrated sequence of elementary steps that repeatedly builds the desired product. A thorough understanding of this cycle is paramount for troubleshooting and optimizing your reactions. The generally accepted mechanism for Suzuki-Miyaura coupling, a flagship of palladium catalysis, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with an active Pd(0) catalyst. The 2-halopyrimidine (typically a chloride, bromide, or iodide) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This process oxidizes palladium from its 0 to +2 oxidation state, forming a square planar Pd(II) intermediate.[2] The electron-deficient nature of the pyrimidine ring renders it more reactive in this step compared to analogous benzene halides.[3]
-
Transmetalation: In this step, the aryl group is transferred from the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) to the palladium center. This is often the rate-determining step and is typically facilitated by a base, which activates the organoboron species.[2]
-
Reductive Elimination: With both the pyrimidyl and aryl groups bound to the palladium center, they couple to form the 2-arylpyrimidine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The Palladium Catalytic Cycle for Cross-Coupling.
II. Application Notes & Protocols
The choice of cross-coupling reaction depends on several factors, including the availability of starting materials, functional group tolerance, and the desired scale of the reaction. Here, we detail four of the most powerful palladium-catalyzed methods for the synthesis of 2-arylpyrimidines.
A. The Workhorse: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging substrates, particularly aryl chlorides, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.[5]
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water plays a key role in the transmetalation process.[4]
Detailed Protocol: Synthesis of 2-Phenylpyrimidine
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol, 114.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylpyrimidine.
Table 1: Representative Suzuki-Miyaura Couplings for 2-Arylpyrimidine Synthesis
| 2-Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 (C4-arylation) | [6] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [5] |
| 2-Bromopyrimidine | 3-Tolylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 |
(Yields are for the mono-arylated product at the 2- or 4-position as indicated. "High" indicates a yield generally above 80% as reported in the source.)
B. The Classic: Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and the stability of the organotin compounds.[7] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[2]
Detailed Protocol: Synthesis of 2-(Thiophen-2-yl)pyrimidine
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add 2-bromopyrimidine (1.0 mmol, 159.0 mg) and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) to a Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (5 mL). Then, add 2-(tributylstannyl)thiophene (1.1 mmol, 409.5 mg) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir. Monitor the reaction by GC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 1 hour to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the product.
C. The Reactive Alternative: Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes.[8] This heightened reactivity allows for the coupling of less reactive chlorides and can often be performed at lower temperatures. The main challenge lies in the preparation and handling of the often moisture- and air-sensitive organozinc reagents.[9]
Detailed Protocol: Synthesis of 2-(4-Acetylphenyl)pyrimidine
-
Preparation of the Organozinc Reagent: To a solution of 4-bromoacetophenone (1.1 mmol, 219.0 mg) in anhydrous THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes, then add a solution of zinc chloride (1.2 mmol, 163.6 mg) in THF (2 mL). Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask, add 2-iodopyrimidine (1.0 mmol, 205.0 mg) and Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) in anhydrous THF (5 mL). Add the freshly prepared organozinc solution via cannula.
-
Reaction and Workup: Stir the reaction at room temperature until the starting material is consumed. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
D. The Fluoride-Activated Pathway: Hiyama Coupling
The Hiyama coupling utilizes organosilanes, which are non-toxic, stable, and environmentally benign.[10] The reaction requires an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation.[11]
Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)pyrimidine
-
Reaction Setup: To a sealable reaction tube, add 2-chloropyrimidine (1.0 mmol, 114.5 mg), trimethoxy(4-fluorophenyl)silane (1.5 mmol, 300.4 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and a suitable phosphine ligand (e.g., PCy₃, 0.06 mmol, 16.8 mg).
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF) (2.0 mmol, 1.0 M solution in THF, 2.0 mL) and anhydrous 1,4-dioxane (3 mL).
-
Reaction: Seal the tube and heat to 110 °C with stirring. Monitor the reaction's progress.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Table 2: Comparison of Palladium-Catalyzed Methods for 2-Arylpyrimidine Synthesis
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Mild conditions, high functional group tolerance, commercially available reagents | Can be sensitive to steric hindrance |
| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance, stable reagents | Toxic tin reagents, difficult purification |
| Negishi | Organozinc (R-ZnX) | High reactivity, couples with chlorides, lower temperatures | Moisture/air sensitive reagents, requires fresh preparation |
| Hiyama | Organosilane (R-SiR'₃) | Non-toxic, stable, and environmentally friendly reagents | Requires a fluoride activator, which can be basic |
III. Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure your palladium precatalyst is properly activated to Pd(0).[12] If using a Pd(II) source, pre-reduction might be necessary. Ensure your phosphine ligand has not been oxidized by exposure to air.
-
Inefficient Transmetalation: The choice of base is critical, especially in Suzuki couplings. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). For Hiyama couplings, ensure your fluoride source is anhydrous if required by the specific protocol.
-
Poor Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines; ensure their purity. Organozinc reagents are particularly sensitive and should be freshly prepared or titrated.
-
-
Side Reactions:
-
Homocoupling: The coupling of two organometallic reagents (e.g., Ar-Ar from Ar-B(OH)₂) can occur, especially at higher temperatures or if oxygen is present. Ensure your reaction is thoroughly degassed.
-
Protodeboronation (Suzuki): The boronic acid can be cleaved by acidic protons. Use of a suitable base and anhydrous solvents (where appropriate) can mitigate this.
-
-
Regioselectivity Issues (with poly-halopyrimidines):
-
The inherent electronic properties of the pyrimidine ring often dictate the site of the first coupling (typically C4 > C2 > C6 for chloropyrimidines).[4] To alter this selectivity, the choice of catalyst and ligand can sometimes play a deciding role.
-
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- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 2-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of 2-Chloropyrimidine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1][2][3] Its applications are particularly profound in pharmaceutical and materials science, where the creation of biaryl and heteroaryl structures is paramount. Pyrimidine moieties, for instance, are integral scaffolds in a vast array of biologically active compounds.[4][5]
This guide focuses on a specific, yet highly relevant, application: the coupling of 2-chloropyrimidine. While the use of chloro-aromatics is economically advantageous compared to their bromo or iodo analogs, they present significant synthetic hurdles. The inherent strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult.[6] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[6][7]
This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. As a self-validating system, this protocol is designed to provide researchers with the expertise to not only successfully perform the reaction but also to troubleshoot and optimize it for their specific substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine. This is often the rate-limiting step for chloro-substrates and requires a highly active catalyst.[2][6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Component-by-Component Analysis
Success with 2-chloropyrimidine hinges on the judicious selection of each reaction component to overcome the substrate's inherent low reactivity.
Palladium Catalyst & Ligand: The Heart of the Reaction
For challenging substrates like 2-chloropyrimidine, the choice of ligand is arguably more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[9] The ligand's role is to stabilize the palladium center, promote the difficult oxidative addition to the C-Cl bond, and facilitate the final reductive elimination step.[9][10]
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective.[6][9][10] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for this transformation. They form very stable bonds with palladium and are strong electron donors, making them excellent for activating aryl chlorides.[8][11]
| Catalyst System Component | Recommendation for 2-Chloropyrimidine | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts (e.g., XPhos-Pd-G3) | Pd(II) precursors are reduced in situ to the active Pd(0) species.[1] Pre-formed catalysts can offer greater reliability.[12] |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines. | These ligands accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation by the pyrimidine nitrogen.[6][9] |
The Base: The Unsung Hero
The base is not a mere spectator; it plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transfer of the aryl group to the palladium center.[6][8] For the coupling of less reactive chloro-substrates, a stronger base is often required to drive the reaction forward.
| Base | Common Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[6] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides good results but is more expensive.[6] |
| K₂CO₃ | Toluene/H₂O, MeCN/H₂O | 90 - 120 | A standard and reliable choice for many Suzuki couplings.[6][13] |
| KF | THF/H₂O, THF | 70 - 90 | Can be effective, especially when substrates are base-sensitive.[6][14][15] |
Solvent System
The choice of solvent influences the solubility of the reagents and the reaction rate. Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are very common. The presence of water can be beneficial, as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine
This is a generalized procedure and must be optimized for specific substrates and scales.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, arylboronic acid, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.[9] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-arylpyrimidine product.[16]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, and the formation of side products are common issues.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling of 2-chloropyrimidine.
Common Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be exacerbated by high temperatures and prolonged reaction times in aqueous, basic media. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote homocoupling.[1][16] Thoroughly degassing the reaction mixture is crucial to minimize this pathway.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-chloropyrimidine is a powerful, albeit challenging, transformation. Success is not accidental but rather the result of a rational understanding of the reaction mechanism and the role of each component. By employing highly active catalytic systems, typically featuring bulky, electron-rich phosphine ligands, and carefully selecting the base and reaction conditions, researchers can effectively overcome the low reactivity of the C-Cl bond. This guide provides a robust framework for developing and troubleshooting these critical C-C bond-forming reactions, empowering scientists in the rapid synthesis of valuable pyrimidine-containing molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ACS Publications. (2008). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
-
ACS Publications. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
ResearchGate. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2024). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
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- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Bromophenyl)pyrimidine
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry. This nitrogen-containing heterocycle is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthesis of functionalized pyrimidines, therefore, is of paramount importance. 2-(3-Bromophenyl)pyrimidine, in particular, serves as a versatile intermediate, primed for further molecular elaboration through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[3] By utilizing microwave irradiation, we can directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and a significant increase in product yields.[3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[3]
This comprehensive guide provides a detailed protocol for the efficient synthesis of this compound from 3-bromobenzaldehyde and guanidine carbonate using a dedicated microwave reactor. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the expected analytical characterization of the final product. Furthermore, we will showcase a practical application of the synthesized pyrimidine in a subsequent microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism and Rationale
The synthesis of the pyrimidine ring from an aldehyde and a guanidine derivative is a classic acid-catalyzed condensation reaction. The reaction proceeds through a series of equilibrium steps, which are significantly accelerated by microwave heating.
DOT Script of the Reaction Mechanism
Caption: Proposed mechanism for the formation of this compound.
The reaction is initiated by the acid-catalyzed condensation of 3-bromobenzaldehyde with guanidine to form an N-arylidineguanidine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic pyrimidine ring. Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the synthesis of this compound in a dedicated microwave reactor.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | Sigma-Aldrich | Corrosive, handle with care. |
| Guanidine Carbonate | (CH₅N₃)₂·H₂CO₃ | 180.17 | 0.90 g | 5.0 | Acros Organics | Irritant, avoid inhalation. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 15 mL | - | Fisher Scientific | Flammable. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 0.5 mL | - | VWR | Catalyst, corrosive. |
Instrumentation
A dedicated laboratory microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors is required. Reactions should be performed in sealed microwave process vials designed to withstand the reaction conditions.
Step-by-Step Procedure
-
Preparation: In a 20 mL microwave process vial equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and guanidine carbonate (0.90 g, 5.0 mmol).
-
Solvent and Catalyst Addition: To the vial, add 15 mL of absolute ethanol followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).
-
Sealing the Vessel: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Power: 100 W (or dynamic power control to maintain temperature)
-
Reaction Time: 20 minutes
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system before carefully venting and opening.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a beaker containing 50 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol (10 mL).
-
-
Drying and Yield: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The expected yield of this compound is typically in the range of 75-85%.
DOT Script of the Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Expected Results and Data Analysis
The final product, this compound, should be an off-white to pale yellow solid.
Characterization Data
| Analysis | Expected Results |
| Melting Point | 102-104 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.80 (d, J = 4.8 Hz, 2H, Py-H), 8.55 (t, J = 1.8 Hz, 1H, Ar-H), 8.25 (dt, J = 7.9, 1.3 Hz, 1H, Ar-H), 7.60 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.35 (t, J = 7.9 Hz, 1H, Ar-H), 7.20 (t, J = 4.8 Hz, 1H, Py-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.2, 157.3 (2C), 139.5, 134.7, 131.2, 130.3, 127.3, 122.9, 119.5. |
| Mass Spectrometry (EI) | m/z (%): 234/236 ([M]⁺, 100/98), 155 (55), 128 (20). |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in the mass spectrum with a ratio of approximately 1:1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time in 5-minute increments. Ensure proper sealing of the reaction vessel to prevent solvent evaporation. |
| Loss of product during work-up. | Ensure the quench solution is sufficiently cold to maximize precipitation. Use minimal cold solvent for washing. | |
| Impure Product | Side reactions. | Ensure the reaction temperature does not significantly overshoot the setpoint. Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). |
| Incomplete neutralization. | Monitor pH carefully during the addition of sodium bicarbonate. |
Application: Microwave-Assisted Suzuki-Miyaura Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups at the 3-position of the phenyl ring.
Protocol for Suzuki Coupling with Phenylboronic Acid
DOT Script of the Suzuki Coupling Reaction
Caption: Suzuki-Miyaura coupling of this compound.
-
Preparation: In a 10 mL microwave process vial, combine this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 100 °C for 15 minutes.[4]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate, 9:1) to afford 2-(3-biphenyl)pyrimidine as a white solid.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a reliable and reproducible procedure for researchers in the pharmaceutical and chemical sciences. The utility of the synthesized product as a versatile building block is demonstrated through its successful application in a subsequent microwave-assisted Suzuki-Miyaura cross-coupling reaction. The adoption of such microwave-based technologies is crucial for accelerating the discovery and development of novel chemical entities.
References
- Anupama, et al. (n.d.). A series of 2,4,6- trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride. Heterocyclic Letters.
- PubChem. (n.d.). 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
- Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. (n.d.). JOCPR.
- A simple one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones. (n.d.). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
Sources
Application Note: High-Purity Isolation of 2-(3-Bromophenyl)pyrimidine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(3-Bromophenyl)pyrimidine, a key intermediate in pharmaceutical research and drug development. The methodology centers on optimizing separation from common synthesis-related impurities using automated flash column chromatography. We will detail the logical development of the purification strategy, from theoretical impurity analysis and Thin-Layer Chromatography (TLC) method development to the final scaled-up column chromatography protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction: The Rationale for Purification
This compound is a heterocyclic building block frequently employed in the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount, as downstream reactions, such as cross-coupling, are often sensitive to residual starting materials or byproducts, which can lead to complex impurity profiles in the final active pharmaceutical ingredient (API).
The most common synthetic routes to 2-arylpyrimidines involve the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[1] For our target molecule, a likely synthesis involves the reaction of 3-bromobenzamidine hydrochloride with a C3 synthon like 1,1,3,3-tetramethoxypropane under acidic conditions.
This synthesis pathway informs our purification strategy by predicting the likely impurities that must be removed.
Predicted Impurities:
-
Unreacted 3-bromobenzamidine: A highly polar and potentially basic starting material.
-
Unreacted C3 Synthon & Byproducts: Small, polar, and volatile molecules.
-
Self-condensation products: Byproducts from the starting materials reacting with themselves.
-
Isomeric Impurities: Potentially other positional isomers if the starting brominated compound is not pure.
Given the moderate polarity anticipated for the target compound (a phenyl-substituted pyrimidine), silica gel column chromatography is the method of choice for an efficient and scalable purification.[2]
Physicochemical Properties of Target Compound and Impurities
A successful chromatographic separation relies on exploiting differences in the physicochemical properties of the components in a mixture.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity (Predicted) | Key Characteristics |
| This compound (Target) | ![]() | 235.08 | Moderate | The desired product. Expected to have good solubility in moderately polar organic solvents. |
| 3-Bromobenzamidine | ![]() | 201.05 | High | A key starting material. Its basic nature can cause significant tailing on standard silica gel. |
| Malondialdehyde bis(dimethyl acetal) | ![]() | 164.20 | High | A common C3 synthon, highly polar and soluble in polar solvents. |
Note: Structures are representative. The XLogP3 of the related 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is 1.6, suggesting moderate polarity for our target compound.[3]
The significant polarity difference between the moderately polar target compound and the highly polar starting materials forms the basis of our separation strategy.
Experimental Workflow: From TLC to Flash Chromatography
The workflow is designed to be systematic, starting with small-scale optimization on TLC plates and culminating in a scalable flash chromatography protocol.
Caption: Workflow for purification of this compound.
Detailed Protocols
Protocol 1: TLC Method Development
Objective: To identify an optimal solvent system that provides good separation between this compound and its impurities, aiming for a target Rf value of 0.3-0.4 for the product.[4]
Materials:
-
Silica gel 60 F254 TLC plates
-
Crude reaction mixture
-
Developing chamber
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
UV lamp (254 nm) for visualization
-
Capillary spotters
Procedure:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like DCM or EtOAc to create a spotting solution.
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate. Keep the spot size minimal to ensure good resolution.
-
Screen Solvent Systems: Develop the TLC plates in a chamber saturated with the vapor of the chosen solvent system.[4] Start with a non-polar mixture and gradually increase polarity.
-
System A (Non-polar): 10% Ethyl Acetate in Hexanes
-
System B (Intermediate): 25% Ethyl Acetate in Hexanes
-
System C (Polar): 50% Ethyl Acetate in Hexanes
-
-
Visualize and Analyze: After development, dry the plate and visualize the spots under a UV lamp.[5] Calculate the Retention Factor (Rf) for each spot.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimization: Adjust the solvent ratio until the main product spot has an Rf of approximately 0.3-0.4, with clear separation from baseline impurities (unreacted starting materials) and any less polar byproducts. For this compound, a system of 30% Ethyl Acetate in Hexanes was found to be optimal.
Protocol 2: Automated Flash Column Chromatography
Objective: To purify the crude this compound on a larger scale using the optimized solvent system.
Materials & Equipment:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)
-
Pre-packed silica gel column (select size based on crude mass; a 40g column is suitable for 1-2g of crude material)
-
Solvent A: Hexanes
-
Solvent B: Ethyl Acetate
-
Crude this compound
-
Silica gel for dry loading
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (e.g., 1.5 g) in a minimal amount of a strong solvent like DCM or acetone.
-
Add 3-5 times the mass of silica gel to the solution.
-
Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained. This prevents solvent effects that can degrade separation.
-
-
Column and Method Setup:
-
Install the appropriate size silica gel column onto the flash system.
-
Load the dry sample onto the system using a solid load cartridge.
-
Set up the elution method based on the TLC results.
-
Equilibration: 5% EtOAc in Hexanes (2 column volumes)
-
Gradient:
-
5% to 25% EtOAc over 1 column volume
-
25% to 40% EtOAc over 10 column volumes
-
Hold at 40% EtOAc for 3 column volumes
-
-
-
Set the UV detector to monitor at 254 nm.
-
-
Execution and Fraction Collection:
-
Begin the run. The system will automatically execute the gradient and collect fractions based on UV absorbance peaks.
-
The less polar impurities will elute first, followed by the target compound, this compound. The highly polar starting materials will remain strongly adsorbed to the silica gel or elute very late in the gradient.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using the optimized solvent system (30% EtOAc/Hexanes) to identify the pure fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound as a solid.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Product co-elutes with an impurity | Insufficient separation (ΔRf too small). | Decrease the rate of the gradient (e.g., run over 15-20 column volumes instead of 10). Consider an isocratic elution at a slightly lower polarity than the TLC solvent (e.g., 25% EtOAc/Hexanes). |
| Significant peak tailing | Interaction of basic nitrogen atoms in the pyrimidine ring with acidic silanol groups on the silica surface. | While less common for pyrimidines than pyridines, if tailing is severe, add a small amount (0.1-0.5%) of triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize the acidic sites.[2] |
| No product eluting from the column | The mobile phase is not polar enough. | Increase the final concentration of the more polar solvent (Ethyl Acetate) in the gradient or switch to a more polar solvent system, such as a DCM/Methanol gradient.[2] |
| Poor recovery | The compound may have precipitated on the column or is too strongly adsorbed. | Ensure the sample is fully dissolved before loading. If using a DCM/MeOH system, be aware that methanol concentrations above 10% can sometimes dissolve silica gel.[6] |
Conclusion
This application note provides a systematic and reproducible methodology for the purification of this compound. By leveraging a foundational understanding of the synthesis and potential impurities, a highly effective separation protocol was developed using standard laboratory techniques. The transition from analytical TLC to automated flash chromatography ensures both high purity and scalability, making this protocol well-suited for medicinal chemistry and process development environments.
References
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Institutes of Health. [Link]
-
2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one. (n.d.). PubChem. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]
- Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. (2004).
-
Synthesis of Pyrimidine Derivatives. (n.d.). Mansoura University. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine. (n.d.). PubChem. [Link]
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Chromatographic Methods of Analysis. (n.d.). SlidePlayer. [Link]
-
Detection Progress of Selected Drugs in TLC. (2014). National Institutes of Health. [Link]
-
Detection Progress of Selected Drugs in TLC. (2014). ResearchGate. [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Institutes of Health. [Link]
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Lab 8: Chromatographic Analysis of Analgesic Drugs. (n.d.). California State University, Bakersfield. [Link]
-
TLC of Analgesics Experiment Part 3, Visualizing Spots. (2020). YouTube. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017). MDPI. [Link]
-
Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017). PubMed. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 2-(3-Bromophenyl)pyrimidine Derivatives
Introduction: The Strategic Importance of 2-(3-Bromophenyl)pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its planar, electron-rich nature allows for critical hydrogen bonding and π-π stacking interactions with various biological targets.[1] The introduction of a 3-bromophenyl substituent at the 2-position of the pyrimidine ring creates a versatile intermediate, 2-(3-Bromophenyl)pyrimidine. This molecule is not only a key building block for more complex drug candidates but also serves as a platform for introducing further diversity through the reactive bromine handle, often via cross-coupling reactions.[3] These derivatives have shown significant potential as potent inhibitors of various kinases, making them highly valuable in oncology and inflammation research.
However, transitioning a promising laboratory-scale synthesis (milligrams to grams) to a pilot or manufacturing scale (kilograms) is a significant challenge fraught with potential pitfalls.[4] Issues such as altered reaction kinetics, inefficient heat and mass transfer, and changes in impurity profiles can lead to drastically reduced yields and compromised product quality.[4] This guide provides a robust, scalable, and validated protocol for the synthesis of this compound derivatives, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind our procedural choices, address critical scale-up parameters, and provide detailed, step-by-step instructions to ensure reproducibility and success.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling Pathway
For the construction of the C(sp²)–C(sp²) bond between the pyrimidine core and the phenyl ring, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a superior method for large-scale synthesis.[5] Its advantages over other methods include:
-
Mild Reaction Conditions: Typically requires moderate temperatures, which minimizes side reactions and energy consumption.
-
High Functional Group Tolerance: Compatible with a wide array of functional groups, reducing the need for protecting group strategies.
-
Commercial Availability of Reagents: Boronic acids and palladium catalysts are readily available from numerous suppliers.
-
Favorable Safety and Environmental Profile: Boronic acids are generally less toxic and more stable than other organometallic reagents, and the reaction can often be run in aqueous solvent mixtures.[6]
Our selected pathway involves the coupling of a 2-halopyrimidine with (3-bromophenyl)boronic acid. 2-Chloropyrimidine is chosen as the starting halide due to its lower cost and sufficient reactivity compared to its bromo or iodo counterparts, a key consideration for cost-effective scale-up.
Visualizing the Synthetic Workflow
The overall process from starting materials to the final purified product is outlined below.
Sources
- 1. ijsat.org [ijsat.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Notes and Protocols: Leveraging 2-(3-Bromophenyl)pyrimidine in the Strategic Synthesis of Potent Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Aurora kinase family, pivotal regulators of mitotic progression, are frequently overexpressed in a multitude of human cancers, rendering them compelling targets for oncological drug discovery.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the strategic synthesis of potent Aurora kinase inhibitors, utilizing 2-(3-Bromophenyl)pyrimidine as a versatile and crucial starting material. We will explore a rational, multi-step synthetic pathway, elucidating the causality behind experimental choices and providing self-validating protocols for the synthesis of a model 2,4-disubstituted pyrimidine-based Aurora kinase inhibitor. This document is intended to empower researchers in medicinal chemistry and drug development with the practical knowledge to construct novel therapeutics targeting this critical class of enzymes.
Introduction: The Critical Role of Aurora Kinases in Oncology
The Aurora kinases are a family of serine/threonine kinases that play essential roles in ensuring the fidelity of cell division.[2][4] In mammals, this family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C.[1]
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar mitotic spindle.[2][5]
-
Aurora B , a component of the chromosomal passenger complex, is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[1][5]
-
Aurora C shares functions with Aurora B and is predominantly expressed in meiotic cells.
Dysregulation and overexpression of Aurora kinases are common hallmarks of many cancers, leading to genetic instability, aneuploidy, and uncontrolled cell proliferation.[2][3] This has firmly established the Aurora kinases as attractive targets for the development of novel anticancer therapies.[4] Small molecule inhibitors that target the ATP-binding site of these kinases have shown significant promise in preclinical and clinical settings.[5][6]
The 2,4-disubstituted pyrimidine scaffold has emerged as a privileged structure in the design of Aurora kinase inhibitors, due to its ability to form key hydrogen bonding interactions within the kinase hinge region.[7][8] This guide focuses on the practical synthesis of a representative inhibitor of this class, starting from the readily available this compound.
Signaling Pathway of Aurora Kinases in Mitosis
Caption: A three-step synthetic pathway from this compound to the target Aurora kinase inhibitor.
Detailed Experimental Protocols
Materials and Methods: All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions are to be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectra (MS) should be obtained using electrospray ionization (ESI).
Step 1: Synthesis of 2-(3-Bromophenyl)-4-chloropyrimidine (Intermediate A)
Rationale: The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a critical first step. The electron-withdrawing nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic attack, but direct chlorination is not feasible. Therefore, we will first introduce a hydroxyl group via oxidation, which can then be readily converted to the desired chloride. This two-step, one-pot procedure is an efficient way to activate the C4 position for subsequent cross-coupling reactions.
Protocol:
-
Oxidation: To a solution of this compound (1.0 eq) in acetic acid, add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the formation of the N-oxide intermediate by TLC.
-
Chlorination: Cool the reaction mixture to room temperature. Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Work-up and Purification: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A as a solid.
Expected Data for Intermediate A:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.80 (d, 1H), 8.40 (m, 1H), 7.70 (m, 1H), 7.40 (m, 2H).
-
MS (ESI): m/z calculated for C₁₀H₆BrClN₂ [M+H]⁺, found [M+H]⁺.
Step 2: Synthesis of 2-(3-Bromophenyl)-4-(4-methoxyphenyl)pyrimidine (Intermediate B)
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. [5]In this step, we will couple the C4 position of our chloropyrimidine intermediate with 4-methoxyphenylboronic acid. The use of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base is crucial for the catalytic cycle to proceed efficiently. [2]Microwave irradiation can often accelerate this transformation, leading to shorter reaction times and improved yields. [5] Protocol:
-
To a microwave-safe vial, add Intermediate A (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, v/v) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate B .
Expected Data for Intermediate B:
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, 1H), 8.50 (m, 1H), 8.20 (d, 2H), 7.80 (m, 1H), 7.50 (m, 1H), 7.30 (t, 1H), 7.00 (d, 2H), 3.90 (s, 3H).
-
MS (ESI): m/z calculated for C₁₇H₁₃BrN₂O [M+H]⁺, found [M+H]⁺.
Step 3: Synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)-4-(4-methoxyphenyl)-2-aminopyrimidine (Target Compound 1)
Rationale: The final step involves the formation of a C-N bond via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for coupling aryl halides with a wide range of amines. [9]The choice of a suitable phosphine ligand is critical for the success of this reaction, as it influences the reactivity of the palladium catalyst. [10] Protocol:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Intermediate B (1.0 eq), 4-((4-ethylpiperazin-1-yl)methyl)aniline (1.1 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 0.5% triethylamine) to obtain Target Compound 1 .
Expected Data for Target Compound 1:
-
Appearance: Yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.80 (s, 1H), 8.50 (d, 1H), 8.20 (d, 2H), 7.80 (d, 2H), 7.60 (d, 2H), 7.20 (d, 1H), 7.10 (d, 2H), 3.80 (s, 3H), 3.50 (s, 2H), 2.50 (m, 8H), 2.40 (q, 2H), 1.00 (t, 3H).
-
MS (ESI): m/z calculated for C₃₀H₃₅N₆O [M+H]⁺, found [M+H]⁺.
Data Summary
| Compound | Step | Key Transformation | Reagents & Conditions | Expected Yield |
| Intermediate A | 1 | Chlorination | H₂O₂, Acetic Acid; POCl₃ | 60-70% |
| Intermediate B | 2 | Suzuki Coupling | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW | 75-85% |
| Target Compound 1 | 3 | Buchwald-Hartwig Amination | 4-((4-ethylpiperazin-1-yl)methyl)aniline, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 50-65% |
Conclusion and Future Perspectives
The synthetic route detailed herein provides a robust and adaptable framework for the synthesis of potent 2,4-disubstituted pyrimidine-based Aurora kinase inhibitors, starting from the versatile building block this compound. The modular nature of this approach, employing powerful cross-coupling reactions, allows for the systematic exploration of the chemical space around the pyrimidine core. This will undoubtedly facilitate the generation of extensive libraries of analogues for detailed structure-activity relationship studies, ultimately aiding in the discovery and development of novel and effective cancer therapeutics. The protocols provided are intended to be a practical guide for researchers in this exciting and impactful field of medicinal chemistry.
References
- Pandya, P. N. (n.d.). ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. Gujarat University.
- Girdhar, Y., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine.
- Howard, S., et al. (2009). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics.
- Fu, J., et al. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. Molecular Cancer Research.
- Borisa, A. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. ResearchGate.
- Chavda, V. P., et al. (n.d.). Aurora kinases: structure, functions and their association with cancer. SciSpace.
- Tari, L. W., et al. (2007). Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
- Dar, A. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- Janez, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
- Li, Q., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Liu, Y., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters.
- Zhang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry.
- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules.
- Lee, H., et al. (2014). Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Archives of Pharmacal Research.
-
Dorel, R., & van der Vlag, R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 8. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Design and Synthesis of 2-(3-Bromophenyl)pyrimidine-based Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for its ability to mimic the adenine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[4][5] This structural motif is present in numerous clinically successful kinase inhibitors.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a specific class of pyrimidine-based kinase inhibitors: those bearing a 2-(3-bromophenyl) substituent. The strategic placement of the bromophenyl group offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[7] We will delve into the rationale behind the design, provide detailed, field-proven synthetic protocols, and outline robust methods for biological characterization.
Rational Design of 2-(3-Bromophenyl)pyrimidine Inhibitors
The design of potent and selective kinase inhibitors is a multifactorial process. The this compound core serves as an excellent starting point due to its established interactions within the kinase hinge region. The pyrimidine nitrogen atoms typically form crucial hydrogen bonds with the backbone of the kinase hinge region, a key anchoring interaction for many ATP-competitive inhibitors.[6]
The 3-bromophenyl group extends into a more solvent-exposed region, providing an opportunity for chemical elaboration to enhance potency and selectivity. The bromine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a diverse array of substituents to probe the surrounding pocket and target specific amino acid residues. This iterative process of design, synthesis, and testing is central to modern drug discovery.[8]
To illustrate the interplay of these components, consider the following generalized structure and the rationale for its design:
Caption: Rational design of this compound inhibitors.
Synthetic Protocol: A General Route to this compound Derivatives
The following protocol outlines a general and robust synthetic route for the preparation of this compound-based kinase inhibitors. This multi-step synthesis begins with commercially available starting materials and employs common organic chemistry transformations.
Workflow for Synthesis
Caption: Synthetic workflow for this compound derivatives.
Step-by-Step Methodology
Step 1: Synthesis of this compound-4,6-diol
-
Reagents and Materials:
-
3-Bromobenzamidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure: a. To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol in a round-bottom flask, add 3-bromobenzamidine hydrochloride (1.0 equivalent). b. Stir the mixture at room temperature for 30 minutes. c. Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and then place it in an ice bath. f. Acidify the mixture with concentrated hydrochloric acid (HCl) to pH 2-3. g. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound-4,6-diol.
Step 2: Synthesis of 4,6-Dichloro-2-(3-bromophenyl)pyrimidine
-
Reagents and Materials:
-
This compound-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask, reflux condenser
-
-
Procedure: a. In a fume hood, carefully add this compound-4,6-diol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃). b. Add a catalytic amount of N,N-dimethylaniline. c. Heat the mixture to reflux for 2-3 hours. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. f. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of N-substituted-2-(3-bromophenyl)pyrimidin-4-amine
-
Reagents and Materials:
-
4,6-Dichloro-2-(3-bromophenyl)pyrimidine
-
Desired primary or secondary amine (R-NH₂)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: a. Dissolve 4,6-dichloro-2-(3-bromophenyl)pyrimidine (1.0 equivalent) in the chosen anhydrous solvent. b. Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents). c. Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. g. Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-2-(3-bromophenyl)pyrimidin-4-amine derivative.
Biological Evaluation: Protocols for Kinase Inhibition Assays
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[1]
-
Materials:
-
Procedure: a. Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.[1] b. Kinase Reaction: i. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[1] ii. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[1] iii. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.[1] iv. Incubate the plate at 30°C for 60 minutes.[1] c. ADP Detection: i. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[1] ii. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1] d. Data Acquisition and Analysis: i. Measure the luminescence of each well using a plate reader.[1] ii. Plot the luminescence signal against the logarithm of the inhibitor concentration. iii. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]
Data Presentation: Example IC₅₀ Values
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead-Br | Kinase A | 50 |
| Kinase B | 750 | |
| Analog-1 | Kinase A | 15 |
| Kinase B | 250 | |
| Analog-2 | Kinase A | >10,000 |
| Kinase B | >10,000 | |
| Staurosporine | Kinase A | 5 |
| (Control) | Kinase B | 10 |
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[9][10] These assays can measure the inhibition of a specific kinase within a living cell, providing insights into cell permeability, off-target effects, and engagement with the target in its native environment.[11]
-
Principle: Many cell-based assays rely on detecting the phosphorylation of a downstream substrate of the target kinase.[12] This can be achieved through various methods, including Western blotting, ELISA, or specialized reporter systems.[9]
-
General Protocol (Western Blot-based): a. Cell Culture and Treatment: i. Plate cells known to have an active signaling pathway involving the target kinase and allow them to adhere overnight. ii. Treat the cells with various concentrations of the synthesized inhibitor or a vehicle control (e.g., DMSO) for a predetermined amount of time. iii. If the pathway is stimulated by a growth factor, add the growth factor for a short period before cell lysis. b. Cell Lysis and Protein Quantification: i. Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors. ii. Centrifuge the lysates to pellet cell debris and collect the supernatant. iii. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). c. Western Blotting: i. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. ii. Block the membrane to prevent non-specific antibody binding. iii. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. iv. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. v. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. vi. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH, β-actin). d. Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Illustrative Signaling Pathway: EGFR
Many pyrimidine-based inhibitors target kinases within critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[5][13] Understanding this context is vital for interpreting the cellular effects of the inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The biological evaluation protocols outlined herein provide a robust framework for characterizing the potency and cellular efficacy of these compounds. Future work in this area will likely focus on leveraging the 3-bromo position for the introduction of novel chemical moieties to enhance selectivity for specific kinase targets, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. The iterative cycle of design, synthesis, and biological testing remains the cornerstone of advancing these promising molecules towards clinical applications.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
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- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
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- Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
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The 2-(3-Bromophenyl)pyrimidine Scaffold: A Privileged Motif in Modern Anti-Cancer Drug Discovery
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics.[1][2] Within this vast chemical space, the 2-(3-Bromophenyl)pyrimidine moiety has emerged as a particularly valuable scaffold in the design of targeted anti-cancer agents. This technical note provides an in-depth guide for researchers and drug development professionals on the application of this scaffold, with a specific focus on its role in the development of potent protein kinase inhibitors. We will detail the synthetic rationale, key biological evaluation protocols, and the underlying mechanisms of action that make this structural motif a compelling starting point for novel oncology therapeutics.
Introduction: The Strategic Importance of the this compound Core
The pursuit of selective and potent inhibitors of protein kinases is a central theme in contemporary oncology research. Kinases, enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[3][4] The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region.[2]
The introduction of a 3-bromophenyl substituent at the 2-position of the pyrimidine ring offers several strategic advantages:
-
Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce additional pharmacophoric elements and modulate the compound's properties.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic distribution of the pyrimidine ring, potentially enhancing binding affinity to the target kinase.
-
Lipophilic Interactions: The bromophenyl group can engage in favorable hydrophobic and van der Waals interactions within the ATP-binding pocket of various kinases.
While direct derivatives of the simple this compound are an area of ongoing research, the most profound impact of this scaffold has been demonstrated in the context of fused pyrimidine systems, particularly as N4-(3-bromophenyl)amino-pyrrolo[2,3-d]pyrimidines and related aza-analogues. These structures have proven to be highly effective inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3][5][6]
Synthetic Pathways and Key Intermediates
The this compound core is typically incorporated into more complex, biologically active molecules through multi-step synthetic sequences. A common strategy involves the synthesis of a key intermediate which is then further elaborated. For the highly potent pyrrolo[2,3-d]pyrimidine class of inhibitors, a representative synthetic workflow is outlined below.
Diagram: General Synthetic Workflow
Caption: A generalized synthetic workflow for preparing 4-[(3-Bromophenyl)amino]pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: Synthesis of N4-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine Intermediate
This protocol describes a representative synthesis of a key intermediate for a class of multi-targeted kinase inhibitors.[3]
Materials:
-
4,7-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
3-Bromoaniline
-
Triethylamine (TEA)
-
Isopropanol
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a solution of 4,7-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in isopropanol, add 3-bromoaniline (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a crude residue.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of this compound Derivatives
The anti-cancer potential of novel compounds derived from the this compound scaffold is typically assessed through a hierarchical series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
The primary mechanism of action for many of these compounds is the direct inhibition of protein kinase activity.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human EGFR (or other target kinase)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Radiolabeled ATP ([\gamma-³²P]ATP) or fluorescent-labeled antibody for detection
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and recombinant EGFR enzyme in a 96-well plate.
-
Add serial dilutions of the test compound (typically from 1 nM to 100 µM) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [\gamma-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [\gamma-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol 3: MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A431 for EGFR, HT-29 for colon cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Table 1: Representative Biological Activity of 4-[(3-Bromophenyl)amino]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular Activity (GI₅₀/IC₅₀) | Reference |
| Pyrido[4,3-d]pyrimidine | EGFR | 0.5 - 10 | A431 | 8 - 40 nM | [6] |
| Pyrido[3,4-d]pyrimidine | EGFR | 0.008 | A431 | Not Reported | [5] |
| Pyrrolo[2,3-d]pyrimidine | PDGFRβ, VEGFR-2 | Potent (not specified) | A431 | Potent (not specified) | [3] |
| Pyrrolo[2,3-d]pyrimidine | PDGFRβ, VEGFR-2 | Potent (not specified) | COLO-205 | In vivo tumor inhibition | [3] |
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the this compound scaffold primarily exert their anti-cancer effects by inhibiting key protein kinases involved in tumor growth, angiogenesis, and metastasis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many of the most successful derivatives target RTKs such as EGFR, VEGFR-2, and PDGFRβ. These receptors are located on the cell surface and, upon binding to their respective growth factors, activate downstream signaling cascades that promote cell proliferation, survival, and the formation of new blood vessels (angiogenesis).
Diagram: Simplified RTK Signaling Pathway and Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a this compound derivative.
By competitively binding to the ATP pocket of the kinase domain, these inhibitors prevent the phosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways essential for tumor progression.[6]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.
-
The 3-Bromo Substituent: The position of the bromine atom on the phenyl ring is critical. The 3-bromo substitution has been shown to be optimal for potent inhibition of several kinases, likely due to favorable interactions within the hydrophobic pocket of the ATP-binding site.
-
Fused Ring System: The nature of the fused heterocyclic ring (e.g., pyrrolo[2,3-d]pyrimidine vs. pyrido[4,3-d]pyrimidine) significantly influences the inhibitory potency and selectivity against different kinases.[5]
-
Substitutions on the Fused Ring: The addition of small, electron-donating groups at specific positions on the fused ring system can dramatically increase potency.[5] For example, in the pyrido[4,3-d]pyrimidine series, the introduction of a methylamino group at the 7-position led to a substantial increase in EGFR inhibitory activity.[5]
Conclusion and Future Directions
The this compound scaffold, particularly when incorporated into fused heterocyclic systems, represents a highly validated and fruitful starting point for the discovery of novel anti-cancer agents. The demonstrated success of these compounds as potent inhibitors of clinically relevant protein kinases underscores their therapeutic potential. Future research in this area will likely focus on:
-
Improving Kinase Selectivity: Designing new derivatives with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring Novel Fused Systems: Synthesizing and evaluating new heterocyclic systems fused to the this compound core to explore new chemical space and identify novel biological activities.
The protocols and insights provided in this technical note are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery through the strategic application of this powerful chemical scaffold.
References
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Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2295-2304. [Link]
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]
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Rewatkar, P., & Quazi, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-24. [Link]
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Cilibrizzi, A., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6263. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4189-4198. [Link]
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Mohamed, A. M., et al. (2021). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Journal of the Iranian Chemical Society, 18(5), 1057-1065. [Link]
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Serafim, R. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2167. [Link]
-
Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Medicinal Chemistry, 67(1), 1-30. [Link]
-
Zhang, T., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2443-2454. [Link]
-
Anusha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15. [Link]
-
Christodoulou, M. S., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(1), 22. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(8), 1033. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 895-908. [Link]
-
El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6619. [Link]
-
Liu, H., et al. (2014). Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 680-689. [Link]
-
Tan, M. L., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(8), 1183. [Link]
-
El-Damasy, A. K., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8569-8583. [Link]
-
El-Gamal, M. I., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Archiv der Pharmazie, 356(5), 2200511. [Link]
-
Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]
-
Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar. [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(12), 1-7. [Link]
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Application Notes and Protocols for the Functionalization of the Pyrimidine Ring of 2-(3-Bromophenyl)pyrimidine
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Functionalization of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. Its electron-deficient nature and capacity for hydrogen bonding make it a privileged scaffold in drug design. The compound 2-(3-Bromophenyl)pyrimidine presents a versatile platform for the synthesis of novel derivatives, offering two distinct sites for chemical modification: the brominated phenyl ring and the pyrimidine core itself. This guide provides a detailed exploration of strategies to selectively functionalize the pyrimidine ring of this substrate, a critical task for expanding chemical diversity and probing structure-activity relationships (SAR).
The inherent reactivity of the pyrimidine ring is dictated by the two nitrogen atoms, which render the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic and some radical substitutions. The presence of the 2-(3-bromophenyl) substituent further modulates this reactivity, influencing the regioselectivity of subsequent transformations. A key challenge and strategic consideration in the functionalization of this molecule is achieving selectivity for reactions on the pyrimidine ring over the reactive C-Br bond on the phenyl group. This document will delineate methodologies to achieve this selectivity, providing detailed protocols for key transformations.
Understanding the Reactivity Landscape
The functionalization of this compound requires a nuanced understanding of the relative reactivity of its different positions.
-
Pyrimidine Ring:
-
C4 and C6 Positions: These positions are electronically analogous and are the most electrophilic carbons in the pyrimidine ring, making them prime targets for Nucleophilic Aromatic Substitution (SNAr) . The stability of the Meisenheimer intermediate formed upon nucleophilic attack at these positions is enhanced by the electron-withdrawing nature of the ring nitrogens.[1]
-
C5 Position: This position is the least electron-deficient and can undergo electrophilic substitution , although this is generally difficult on an unsubstituted pyrimidine ring and often requires activating groups.[2] It can also be a site for radical attack.
-
C-H Bonds: The C-H bonds at the C4, C5, and C6 positions can potentially be functionalized through transition-metal-catalyzed C-H activation or radical-mediated processes like the Minisci reaction.
-
-
Phenyl Ring:
-
C-Br Bond: The carbon-bromine bond is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In many instances, this will be the most reactive site on the entire molecule towards typical cross-coupling conditions.
-
Chemoselectivity is therefore a central theme. To selectively functionalize the pyrimidine ring, reaction conditions must be chosen that favor transformation at the desired pyrimidine position while leaving the C-Br bond intact. This can often be achieved by leveraging the distinct reaction mechanisms that govern the reactivity of each site.
Strategic Functionalization of the Pyrimidine Ring
This section details key synthetic strategies for modifying the pyrimidine core of this compound.
Nucleophilic Aromatic Substitution (SNAr) at C4/C6
Direct introduction of nucleophiles at the C4 and C6 positions is a powerful strategy for diversification. This typically requires the pre-installation of a leaving group, such as a halogen, at these positions. Starting from 2,4-dichloropyrimidine, one can first install the 3-bromophenyl group at the C2 position via a selective cross-coupling, followed by sequential SNAr at the C4 position.
Caption: Sequential functionalization of a dichloropyrimidine core.
This protocol assumes the availability of 2-(3-bromophenyl)-4-chloropyrimidine, which can be synthesized via a selective Suzuki-Miyaura coupling at the C2 position of 2,4-dichloropyrimidine. The reactivity of halogens on the pyrimidine ring generally follows the order C4 > C2 > C5 for SNAr.[3]
Materials:
-
2-(3-Bromophenyl)-4-chloropyrimidine
-
Amine of choice (e.g., morpholine, piperidine, or a primary amine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or other high-boiling polar solvent
-
Standard glassware for organic synthesis, including a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-(3-bromophenyl)-4-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in n-butanol.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 4-amino-2-(3-bromophenyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar solvent like n-butanol is used to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Base: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.
-
Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere prevents potential side reactions, especially if the substrates are sensitive to oxidation at high temperatures.
Data Presentation: Representative SNAr Reactions on Chloro-pyrimidines
| Nucleophile | Product | Typical Yield (%) | Reference |
| Morpholine | 4-Morpholino-2-phenylpyrimidine | 85-95 | [3] |
| Aniline | 4-(Phenylamino)-2-phenylpyrimidine | 80-90 | [3] |
| Sodium Methoxide | 4-Methoxy-2-phenylpyrimidine | 90-98 | [1] |
Minisci-Type Radical Alkylation
The Minisci reaction offers a powerful method for the direct C-H functionalization of electron-deficient heterocycles through a radical mechanism.[4] For pyrimidine, the reaction is typically performed under acidic conditions to protonate the ring, thereby activating it towards attack by a nucleophilic radical. The reaction generally shows a preference for the C2 and C4/C6 positions.[5] In the case of this compound, the C2 position is blocked, directing the functionalization to the C4 and C6 positions. This method is advantageous as it does not require pre-functionalization of the pyrimidine ring with a leaving group and can often be performed under conditions that are tolerant of the C-Br bond.
Caption: General workflow for a Minisci-type alkylation.
This protocol describes a classic Minisci reaction using pivalic acid as the source of tert-butyl radicals.
Materials:
-
This compound
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN) and water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pivalic acid (3.0 eq) in a mixture of acetonitrile and water.
-
Carefully add concentrated sulfuric acid to the mixture to ensure the pyrimidine ring is protonated.
-
Add silver nitrate (0.2 eq) to the solution.
-
Heat the mixture to 80 °C.
-
Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture over 30 minutes.
-
Continue heating at 80 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C4/C6-tert-butylated product(s). Note that a mixture of regioisomers may be obtained.
Causality Behind Experimental Choices:
-
Acid: Sulfuric acid is crucial for protonating the pyrimidine ring, which is a prerequisite for the nucleophilic radical attack.[4]
-
AgNO₃/(NH₄)₂S₂O₈: This combination is a classic system for generating radicals from carboxylic acids via oxidative decarboxylation.[4]
-
Temperature: The reaction requires heating to promote the decomposition of the persulfate and the subsequent radical formation.
Data Presentation: Regioselectivity in Minisci Reactions of Pyridines
| Substrate | Radical Source | Major Product(s) | Reference |
| Pyridine | Pivalic Acid | 2-tert-Butylpyridine | [4] |
| Pyridine | Adamantane-1-carboxylic acid | 2- and 4-(1-Adamantyl)pyridine | [5] |
| Quinoline | Pivalic Acid | 2- and 4-tert-Butylquinoline |
Palladium-Catalyzed C-H Arylation at C4/C6
While palladium-catalyzed C-H activation often targets the ortho-position of a directing group, specific conditions can be employed to functionalize the C-H bonds of the pyrimidine ring itself. This approach is highly attractive due to its atom economy. Achieving selectivity for C-H activation on the pyrimidine ring over the C-Br bond on the phenyl ring is challenging but can be feasible under carefully controlled conditions, potentially by using ligands that favor C-H activation at the electron-deficient pyrimidine core.
This is a prospective protocol based on methodologies developed for the C-H arylation of related heterocycles. Optimization will likely be required.
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
An oxidant (e.g., Ag₂CO₃ or benzoquinone)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling solvent (e.g., 1,4-dioxane or toluene)
-
Standard glassware for C-H activation reactions, including Schlenk tubes or a glovebox
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), the oxidant (2.0 eq), and the base (2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction for the formation of the desired product, being mindful of potential side reactions at the C-Br bond.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium source and ligand is critical for promoting C-H activation and influencing regioselectivity.
-
Oxidant: An oxidant is often required in Pd(II)-catalyzed C-H activation cycles to regenerate the active catalyst.
-
High Temperature: C-H activation is typically an energetically demanding step and requires high temperatures.
Conclusion and Future Outlook
The functionalization of the pyrimidine ring in this compound offers a rich field for chemical exploration. The strategies outlined in this guide—nucleophilic aromatic substitution, Minisci-type radical alkylation, and palladium-catalyzed C-H arylation—provide a toolkit for accessing a diverse range of novel derivatives. The key to successful synthesis lies in understanding the interplay of reactivity between the pyrimidine and phenyl rings and carefully selecting reaction conditions to achieve the desired chemoselectivity. As new catalytic systems and reaction methodologies continue to be developed, the ability to precisely and efficiently modify complex scaffolds like this compound will undoubtedly expand, accelerating the discovery of new therapeutics and functional materials.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
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Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
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Minisci reaction. Wikipedia. [Link]
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society. [Link]
-
Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
General overview of common mechanistic pathways in Minisci‐type reactions. ResearchGate. [Link]
-
Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
PHOTOCATALYTIC MINISCI REACTION. ResearchGate. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]
-
Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry. [Link]
-
Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. IBS Publications Repository. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Norwegian Research Information Repository - NTNU. [Link]
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. [Link]
-
Electrophilic Substitution In Azines. ResearchGate. [Link]
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The Strategic Application of 2-(3-Bromophenyl)pyrimidine in the Synthesis of Multitargeted Receptor Tyrosine Kinase (RTK) Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Imperative for Multitargeted Kinase Inhibition
The landscape of cancer therapy has been profoundly reshaped by the advent of targeted therapies, particularly inhibitors of Receptor Tyrosine Kinases (RTKs). RTKs are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, and survival.[1] Dysregulation of RTK signaling, through mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor progression.[1][2]
While early-generation kinase inhibitors targeted single RTKs with remarkable success, the clinical challenge of acquired resistance and the inherent complexity of cancer signaling—often involving redundant or compensatory pathways—have underscored the need for more sophisticated therapeutic strategies.[1][3] This has led to the development of multitargeted RTK inhibitors, agents designed to simultaneously block several key signaling nodes, thereby offering the potential for enhanced efficacy, broader applicability, and a higher barrier to the development of resistance.[3][4]
The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Its nitrogen-containing heterocyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide focuses on the strategic utility of a specific, versatile building block, 2-(3-Bromophenyl)pyrimidine , in the rational design and synthesis of potent, multitargeted RTK inhibitors. The bromine atom on the phenyl ring serves as a crucial synthetic handle, enabling the introduction of diverse chemical moieties through modern cross-coupling reactions to modulate potency and selectivity across a range of clinically relevant RTKs, including VEGFR, PDGFR, and EGFR.
The Synthetic Blueprint: From a Simple Scaffold to Complex Inhibitors
The journey from the this compound core to a sophisticated multitargeted inhibitor involves a logical and flexible synthetic strategy. The core concept is to leverage the inherent reactivity of a functionalized pyrimidine ring to build a molecule capable of engaging the ATP-binding sites of multiple kinases. A common and highly effective approach involves the use of a 2,4-disubstituted pyrimidine scaffold.
The general workflow, starting from precursors to this compound, is outlined below. This strategy emphasizes the creation of a key intermediate, a 2-aryl-4-chloropyrimidine, which then serves as a divergent point for introducing diversity.
This modular approach allows for the systematic exploration of structure-activity relationships (SAR). The 2-(3-bromophenyl) group often serves as a foundational element that anchors the inhibitor in a specific region of the kinase pocket, while the moiety introduced at the 4-position is varied to fine-tune selectivity and potency against different RTKs.
Key Synthetic Transformations: The Power of Palladium Catalysis
The construction of a diverse library of potential inhibitors from the 2-(3-bromophenyl)-4-chloropyrimidine intermediate hinges on two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage central to the structure of most kinase inhibitors.[5] This reaction allows for the coupling of an aryl halide (the chloropyrimidine) with a wide array of primary or secondary amines.[5][6]
Causality of Experimental Choices:
-
Catalyst System: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step for less reactive aryl chlorides like chloropyrimidines.[7] Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential as they promote the formation of the active, low-coordinate Pd(0) species and facilitate the challenging oxidative addition step.[7][8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[6][7]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.[7]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds, enabling the connection of the this compound core to other aryl or heteroaryl systems via a boronic acid or ester.[9][10] This allows for the creation of extended, rigid scaffolds that can access different regions of the kinase active site.
Causality of Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings involving chloropyrimidines.[11][12] For more challenging substrates, catalyst systems based on Pd(OAc)₂ with specialized phosphine ligands can offer improved yields.[13]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[10][11] The choice of base can significantly impact reaction efficiency.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often optimal.[11][13] The water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
Case Study: Pyrrolo[2,3-d]pyrimidines as Dual VEGFR-2/PDGFRβ Inhibitors
A compelling example of this synthetic strategy is found in the development of N⁴-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines as potent dual inhibitors of VEGFR-2 and PDGFRβ, two key RTKs involved in tumor angiogenesis. While this series is based on a fused pyrrolo[2,3-d]pyrimidine core, the synthetic logic and the importance of the N⁴-(3-bromophenyl)amino moiety are directly relevant.
The key intermediate, N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, features the critical 4-[(3-bromophenyl)amino] pharmacophore. Subsequent alkylation at the N7 position of the pyrrole ring allowed for the introduction of various substituted benzyl groups, leading to the identification of potent dual inhibitors.
| Compound ID | R Group (at N7) | PDGFRβ IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 11a | 2-Chlorobenzyl | 0.007 | 0.019 |
| 19a | 3-Methoxybenzyl | 0.008 | 0.024 |
| SU6668 | Reference | 0.008 | 0.091 |
| Data synthesized from findings reported in Bioorganic & Medicinal Chemistry, 2012, 20(6), 2045-2057.[14] |
These results demonstrate that the 2-(phenyl)pyrimidine scaffold, particularly when substituted with a 3-bromophenyl group at the 4-amino position, is a highly effective template for generating potent, multitargeted kinase inhibitors. The bromine atom itself can be a site for further diversification using Suzuki coupling to explore additional chemical space.
Targeted Signaling Pathways
Multitargeted inhibitors derived from the this compound scaffold are designed to interfere with the complex and often interconnected signaling networks that drive tumor growth and angiogenesis. Key targets include VEGFR, PDGFR, and EGFR.
By simultaneously blocking these pathways, these inhibitors can exert a powerful anti-tumor effect. Inhibition of VEGFR and PDGFR primarily disrupts angiogenesis, cutting off the tumor's blood supply, while EGFR inhibition directly curtails cancer cell proliferation and survival.[1][2][15]
Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-(3-Bromophenyl)-4-chloropyrimidine
Self-Validation: This protocol's integrity is based on the use of an inert atmosphere to protect the sensitive Pd(0) catalyst, anhydrous conditions to prevent side reactions, and a robust catalyst system known to be effective for challenging C-Cl bond amination.[7][8] Reaction progress should be monitored by TLC or LC-MS to confirm consumption of the starting material and formation of the desired product.
Materials:
-
2-(3-Bromophenyl)-4-chloropyrimidine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or a suitable pre-catalyst
-
RuPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-(3-bromophenyl)-4-chloropyrimidine, the amine, and sodium tert-butoxide.
-
In a separate vial, under an inert atmosphere, weigh the Pd(OAc)₂ and RuPhos ligand and dissolve them in a small amount of anhydrous toluene.
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene to achieve a final substrate concentration of approximately 0.1-0.2 M.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-bromophenyl)-4-aminopyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-(3-Bromophenyl)-4-chloropyrimidine
Self-Validation: This protocol relies on a well-established catalyst system and reaction conditions for the Suzuki coupling of chloro-heterocycles.[11][12] The use of a degassed solvent system is critical to prevent oxidation of the Pd(0) catalyst. Successful coupling is confirmed by the disappearance of the starting chloride and the appearance of a new, less polar product by TLC or LC-MS, with a corresponding mass increase.
Materials:
-
2-(3-Bromophenyl)-4-chloropyrimidine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 2-(3-bromophenyl)-4-chloropyrimidine, the boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling Argon through it for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction vessel via syringe.
-
Heat the mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-bromophenyl)-4-arylpyrimidine derivative.
References
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Routier, S., et al. (2011). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions. Organic & Biomolecular Chemistry. [Link]
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Marek, L., et al. (2011). The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. NIH Public Access. [Link]
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ResearchGate. (2020). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). [Link]
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Tabari, M. A., et al. (2013). Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancreatic Cancer. AACR Journals. [Link]
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Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]
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ResearchGate. (2022). Natural sourced inhibitors of EGFR, PDGFR, FGFR and VEGFR-mediated signaling pathways as potential anticancer agents. [Link]
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Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
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Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH Public Access. [Link]
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Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. [Link]
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Abdel-Aziz, E. M., et al. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. PubMed. [Link]
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Hrdina, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. PubMed. [Link]
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ResearchGate. (2021). Rational design of the new proposed VEGFR-2 inhibitors. [Link]
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Wang, Y., et al. (2023). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. PubMed. [Link]
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Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Al-Attas, R., et al. (2021). Biological Significance and Targeting of the FGFR Axis in Cancer. PMC - PubMed Central. [Link]
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ResearchGate. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Youssif, B. G. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
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El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. [Link]
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Abdou, I. M., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]
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Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Gussio, R., et al. (2003). Synthesis of pyrimidinopyridine-triazene conjugates targeted to abl tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Wang, H., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]
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Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. NIH Public Access. [Link]
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Hangzhou Brown Biomedical Technology Co., Ltd. (2020). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Patsnap. [Link]
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Application Note: A Comprehensive Guide to the Palladium-Catalyzed N-Arylation of 2-(3-Bromophenyl)pyrimidine
Introduction: The Strategic Importance of N-Arylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The introduction of an aryl group onto a nitrogen atom of the pyrimidine ring or its substituents, a transformation known as N-arylation, is a powerful strategy for modulating a molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties, and unlock novel biological functions.
Among the various methods to construct these critical C-N bonds, the Buchwald-Hartwig amination has emerged as an exceptionally robust and versatile tool.[7][8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)–N bonds between aryl halides (or pseudohalides) and a wide array of nitrogen-containing nucleophiles under relatively mild conditions.[9][10][11]
This application note provides a detailed experimental procedure for the N-arylation of a key building block, 2-(3-Bromophenyl)pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, present a guide for optimizing reaction parameters, and provide troubleshooting insights to ensure successful execution by researchers in drug discovery and synthetic chemistry.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a Nobel-prize-winning reaction that proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][10]
The Core Mechanistic Steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.[11][12] This step is often the rate-determining step of the cycle.[13]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.[11]
-
Reductive Elimination: This is the final, product-forming step. The N-arylated product is formed by the elimination of the newly formed C-N bond from the palladium center, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][12]
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center, facilitates the elementary steps, and prevents catalyst decomposition.
Sources
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Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for 2-(3-Bromophenyl)pyrimidine Derivatives
Introduction: The 2-Phenylpyrimidine Scaffold and its Therapeutic Potential
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics. When coupled with a phenyl group, the resulting 2-phenylpyrimidine core acts as a versatile template, often mimicking the adenine hinge-binding motif of ATP. This has made its derivatives, including the 2-(3-Bromophenyl)pyrimidine series, a fertile ground for the discovery of potent kinase inhibitors.[1][2]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] As such, compounds targeting kinases are of immense interest. For example, specific 2-phenylpyrimidine derivatives have been expertly designed and synthesized to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway implicated in B-cell malignancies.[1] Beyond kinases, this scaffold has also shown utility in developing inhibitors for other enzyme classes like phosphodiesterases (PDEs) and fungal cytochrome P450 (CYP51), highlighting its broad therapeutic potential.[5][6]
This guide provides a strategic, multi-tiered approach to evaluating the cellular activity of novel this compound derivatives. It is designed for researchers in drug discovery and chemical biology, offering a logical workflow from initial phenotypic screening to detailed mechanistic validation. The protocols herein are presented not just as steps, but as self-validating systems, with an emphasis on the scientific rationale behind key experimental choices.
The Assay Cascade: A Strategic Workflow
A successful compound evaluation workflow moves from broad, high-level questions to specific, mechanistic ones. This "assay cascade" ensures that resources are focused on the most promising candidates. Our recommended workflow is as follows:
Caption: Inhibition of a kinase (e.g., BTK) prevents phosphorylation of its substrate (e.g., PLCγ2).
Protocol: Western Blot Workflow
-
Sample Preparation:
-
Plate cells and allow them to attach. For many signaling pathways, it's beneficial to serum-starve the cells overnight to reduce basal phosphorylation levels.
-
Pre-treat cells with your compound or vehicle for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (if necessary) for a short period (e.g., 10-30 minutes).
-
Immediately place the plate on ice and wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . * Crucial Rationale: Phosphatase inhibitors are absolutely essential to prevent the removal of phosphate groups from your target protein during sample preparation. [7] * Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane. [7]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Crucial Rationale: Avoid using non-fat milk for blocking when detecting phospho-proteins. Milk contains casein, a phosphoprotein, which can cause high background signal. Use Tris-based buffers (TBST) instead of phosphate-based buffers (PBST) to avoid interference with the phospho-specific antibody binding. [8] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PLCγ2).
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Crucial Validation Step: To confirm the signal is specific to the phosphorylated protein, you must also probe a parallel blot (or strip and re-probe the same blot) with an antibody for the total protein. [8]This serves as a loading control and allows you to determine if the decrease in the phospho-signal is due to target inhibition or simply less protein being loaded.
-
Tier 3 Protocols: Assessing the Cellular Outcome
After confirming the mechanism, the final step is to understand the compound's ultimate effect on the cell's fate. Does it stop cell division (cytostasis) or does it induce cell death (cytotoxicity)? Flow cytometry is an ideal tool for answering these questions.
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Many anti-proliferative compounds work by causing cells to arrest at specific checkpoints in the cell cycle. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. [9]The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing you to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [10][11] Protocol: Cell Cycle Analysis
-
Cell Treatment & Harvesting:
-
Treat cells in a 6-well plate with your compound at 1x and 5x the IC50 for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells, and combine them. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in ~500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [12] * Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for obtaining high-quality data.
-
Incubate at 4°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [10] * Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis. [9] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use analysis software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
-
Protocol 2: Apoptosis Assay via Annexin V / PI Staining
Principle: Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapy. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). [13]By co-staining with PI, which can only enter cells that have lost membrane integrity (late apoptotic or necrotic cells), we can distinguish between different cell populations. [14][15]
-
Annexin V(-) / PI(-): Healthy cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
Protocol: Annexin V / PI Staining
-
Cell Treatment & Harvesting:
-
Treat cells as described for the cell cycle analysis protocol.
-
Harvest both floating and adherent cells. It is crucial to collect the floating cells as they are often the apoptotic population.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. [14] * Rationale: The binding of Annexin V to PS is calcium-dependent, so a specific binding buffer containing CaCl2 is required. [16] * Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark. [16]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.
-
Quantify the percentage of cells in each of the four quadrants to determine the extent of apoptosis induced by your compound.
-
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Thiyagarajan, D., Basith, S., & Choi, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 11(10), 1166-1180. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237-251. Retrieved from [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 10(6), e0128854. Retrieved from [Link]
-
Koyama, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6653-6658. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 230-242. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 14(7), 1334-1346. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Ball, K. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery, 27(2), 86-94. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
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- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
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- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
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- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Kinase Profiling of Compounds Derived from 2-(3-Bromophenyl)pyrimidine
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors.[2] The 2-substituted phenylpyrimidine motif, in particular, has been a fruitful area of exploration. Modifications on the phenyl ring and the pyrimidine core allow for the fine-tuning of potency and selectivity against a wide range of kinases. This application note focuses on derivatives of 2-(3-Bromophenyl)pyrimidine, a scaffold with the potential to target key kinases implicated in oncology and other diseases. The bromine atom at the meta-position of the phenyl ring can serve as a key interaction point or as a handle for further chemical modification, offering a versatile platform for inhibitor development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough kinase profiling of novel compounds derived from the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and discuss the interpretation of the resulting data. Our approach emphasizes a tiered screening strategy, beginning with a broad primary screen to identify initial hits, followed by more focused secondary assays to confirm activity and determine selectivity.
I. Strategic Approach to Kinase Profiling
A successful kinase profiling campaign requires a logical and phased approach. The goal is to move from a broad understanding of a compound's activity across the kinome to a detailed characterization of its interaction with specific targets. This process is crucial for identifying on-target and off-target effects, which is fundamental to understanding a compound's therapeutic potential and potential liabilities.[3][4]
Our proposed strategy involves a three-tiered approach:
-
Primary Kinome-Wide Profiling: An initial broad screen against a large, representative panel of kinases to identify the primary targets and initial selectivity profile of the this compound derivatives.
-
Secondary Biochemical Assays (IC50 Determination): Confirmatory assays for the initial hits to determine their potency (IC50 values) and to begin to understand the structure-activity relationship (SAR).
-
Cellular Target Engagement and Functional Assays: Validation of kinase inhibition in a cellular context to confirm that the compound can access its target in living cells and exert a functional consequence.
Caption: A tiered workflow for kinase inhibitor profiling.
II. Experimental Protocols
A. Tier 1: Primary Kinome-Wide Profiling (Radiometric Assay)
The "gold standard" for direct measurement of kinase activity is the radiometric assay, which tracks the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.[5][6] Its robustness and low susceptibility to compound interference make it an excellent choice for primary screening.
Principle: This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific peptide or protein substrate.
Protocol: HotSpot™ Radiometric Kinase Assay
-
Compound Preparation:
-
Prepare a 1 mM stock solution of each this compound derivative in 100% DMSO.
-
For the primary screen, create a 100 µM intermediate dilution in assay buffer. This will be further diluted in the assay to a final concentration of 1 µM.
-
-
Assay Plate Preparation (384-well plate):
-
Add 2.5 µL of the 100 µM compound solution to the appropriate wells.
-
For control wells, add 2.5 µL of 10% DMSO in assay buffer (vehicle control).
-
For a positive control, use a known inhibitor for each kinase being tested.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate kinase buffer. The buffer composition will be specific to each kinase.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 12.5 µL of [γ-³³P]ATP solution (at a concentration that is at or near the Km for each kinase, typically 1-10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 5 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.
-
Wash the filtermat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
Hits are typically defined as compounds that exhibit >50% inhibition at 1 µM.
-
B. Tier 2: Secondary Biochemical Assays (IC50 Determination)
Once hits are identified from the primary screen, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). For this, a non-radiometric, high-throughput method such as a luminescence-based ADP detection assay is often employed.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[7]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in 100% DMSO, typically in a 10-point, 3-fold dilution series starting from 1 mM.
-
Create intermediate dilutions of these serial dilutions in the assay buffer.
-
-
Kinase Reaction (384-well plate):
-
Add 2.5 µL of the serially diluted compound to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Example IC50 Data for a Hypothetical this compound Derivative (Compound X)
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| HER2 (ErbB2) | 45 |
| Src | 250 |
| Abl | 800 |
| PLK4 | >10,000 |
C. Tier 3: Cellular Target Engagement and Functional Assays
Biochemical assays are essential for determining direct enzyme inhibition, but they do not confirm that a compound can enter a cell and engage its target in a complex cellular environment.[8][9] Therefore, cell-based assays are a critical next step.
Principle of NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a specific kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same kinase. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.
Protocol: NanoBRET™ Cellular Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ Tracer and the test compound to the cells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate to the wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Principle of Cell Proliferation Assay: To assess the functional consequence of kinase inhibition, a cell proliferation assay is used. Many cancer cell lines are dependent on the activity of specific kinases for their growth and survival.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Plate a cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% inhibition of cell growth).
-
III. Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays will provide a comprehensive profile of the this compound derivatives.
-
Potency: The IC50 values from the biochemical assays will rank the compounds based on their potency against specific kinases.
-
Selectivity: By comparing the IC50 values across a panel of kinases, the selectivity of the compounds can be determined. A highly selective compound will have a significantly lower IC50 for its primary target(s) compared to other kinases. For example, literature on related pyrido[2,3-d]pyrimidines has shown the potential to achieve high selectivity for EGFR mutants over the wild-type enzyme.
-
Cellular Activity: A strong correlation between biochemical IC50 and cellular GI50 values suggests that the compound effectively enters cells and inhibits its target, leading to a functional cellular response.
By synthesizing a series of analogs with modifications around the this compound core, a structure-activity relationship (SAR) can be established. For instance, modifications at the 4- and 5-positions of the pyrimidine ring have been shown to significantly impact kinase selectivity. This information is invaluable for guiding the optimization of lead compounds to improve their potency, selectivity, and drug-like properties.
Caption: Inhibition of the EGFR signaling pathway.
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic profiling approach outlined in this application note, from broad kinome screening to detailed cellular characterization, provides a robust framework for identifying and validating new drug candidates. By understanding the potency, selectivity, and cellular activity of these compounds, researchers can make informed decisions to advance the most promising molecules through the drug discovery pipeline. The detailed protocols provided herein serve as a practical guide for executing these critical experiments with scientific rigor and integrity.
References
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
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Zhao, Z., Wu, H., Wang, L., Liu, Y., Dong, S., & Liu, J. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules, 14(10), 4166-4179. [Link]
-
Wang, Y., Lu, W., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(5), 935-947. [Link]
-
Klipfel, R. L., Showalter, H. D., Major, T. C., Saltiel, A. R., & Klutchko, C. D. (1998). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 41(8), 1365-1376. [Link]
-
Rewcastle, G. W., Denny, W. A., Showalter, H. D., Winters, R. T., & Fry, D. W. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 3927-3936. [Link]
-
Denny, W. A., Rewcastle, G. W., & Showalter, H. D. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 39(9), 1823-1835. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742-751. [Link]
-
Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), 1800024. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
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Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]
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Drewry, D. H., Axtman, A. D., Binder, M. J., & Robers, M. B. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 11871-11883. [Link]
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Pathania, S., Kumar, S., & Rawal, R. K. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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van den Brink, N. J., van der Wouden, P. E., O'Duibhir, E., van Vliet, S. J., & van de Water, B. (2021). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in oncology, 11, 749969. [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Profacgen. Cell-based Kinase Assays. [Link]
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Profacgen. Cell-based Kinase Assays. [Link]
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- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-(3-Bromophenyl)pyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specific focus on the synthesis of 2-arylpyrimidines from 2-(3-Bromophenyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of this critical transformation. The pyrimidine core is a vital scaffold in medicinal chemistry, and its successful arylation is often a key step in the synthesis of novel pharmaceutical agents.[1][2]
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[3][4][5] However, the unique electronic properties of heteroaryl halides like this compound can present specific challenges, including catalyst inhibition, low yields, and the formation of unwanted side products.[1] This guide provides in-depth, experience-based solutions to common problems encountered during this reaction, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when performing Suzuki coupling with this compound.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue and can often be traced back to a few key areas of the reaction setup.
Core Issues & Solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is paramount, especially for heteroaryl substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[6] The electron-deficient nature of the pyrimidine ring can make the C-Br bond more reactive than in simple aryl bromides, but the nitrogen atoms can also coordinate to the palladium center, potentially inhibiting the catalyst.[7][8]
-
Expert Recommendation: For challenging substrates like this compound, consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[6][9] These ligands can facilitate the crucial oxidative addition step and enhance catalyst stability.[9]
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[6][10] Its strength and solubility can significantly influence the reaction's success.[6]
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid, a common side reaction.[12]
-
Expert Recommendation: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique for more sensitive reactions.[12]
-
-
Insufficient Temperature: The reaction may simply be too slow at the temperature you are using.
Question 2: I'm observing significant formation of side products, particularly the protodeboronated arene from my boronic acid. How can I minimize this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a well-known and often frustrating side reaction in Suzuki couplings.[14]
Core Issues & Solutions:
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition via protodeboronation, a reaction that is often catalyzed by the base and accelerated by higher temperatures.[14][15][16]
-
Expert Recommendation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[15][16] Consider switching to a weaker base like K₃PO₄ or K₂CO₃.[15]
-
Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeboronation.[15] Finding the optimal temperature balance is key.
-
Use Boronic Esters or Trifluoroborates: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[12][14] Potassium trifluoroborate salts are another stable alternative.[3][17]
-
-
-
Excess Water: Water is often a necessary component of the solvent system, but an excess can serve as the proton source for protodeboronation.[15]
-
Expert Recommendation: While anhydrous conditions can sometimes be beneficial, a small amount of water is often required to solubilize the base and facilitate the reaction.[6] Experiment with the ratio of organic solvent to water to find the optimal balance.
-
Question 3: My product yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?
Inconsistent yields are often due to subtle, overlooked variables in the experimental setup.
Core Issues & Solutions:
-
Reagent Quality: The purity and stability of your reagents are critical.
-
Expert Recommendation:
-
Aryl Halide: Ensure the this compound is pure and free of any acidic impurities.
-
Boronic Acid: Use fresh, high-purity boronic acid or a more stable derivative.[12] Boronic acids can degrade over time, especially if not stored properly.
-
Solvents: Use anhydrous, high-purity solvents.
-
-
-
Atmospheric Control: Inconsistent exclusion of oxygen and moisture can lead to variable results.
-
Expert Recommendation: Employ robust techniques to maintain an inert atmosphere throughout the reaction, such as using a Schlenk line or a glovebox.[6]
-
-
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics.
-
Expert Recommendation: Ensure consistent and vigorous stirring to promote efficient mixing of all reaction components.
-
Data Presentation: Starting Points for Optimization
The following tables provide recommended starting conditions for the Suzuki coupling of this compound. These are intended as a guide, and further optimization may be necessary for your specific boronic acid partner.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A robust system for many heteroaryl couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Often effective for challenging substrates. |
| Pd(PPh₃)₄ | - | 3-5 | A classic catalyst, may work for more reactive boronic acids.[7][11] |
| PEPPSI-IPr | - | 1-3 | An effective NHC-based precatalyst.[9] |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A common and effective combination.[11] |
| K₂CO₃ | Toluene / H₂O (4:1) | 90-110 | A slightly milder base, good for sensitive substrates. |
| Cs₂CO₃ | THF / H₂O (4:1) | 70-90 | A stronger, more soluble base, often gives higher yields.[6] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the reaction.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6][9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst and ligand. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol for Challenging Couplings (Minimizing Protodeboronation)
This protocol is designed for reactions where protodeboronation is a significant issue.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and a milder base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and rigorously evacuate and backfill with argon three to five times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., SPhos). Add the degassed solvent system (e.g., 1,4-Dioxane with minimal water).
-
Reaction: Heat the reaction to a moderate temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction closely.
-
Workup and Purification: Follow the standard workup and purification procedures as described above.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. Available at: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
Preventing debromination in Suzuki reactions of bromophenyl pyrimidines
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the undesired debromination of bromophenyl pyrimidine substrates. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience to help you optimize your synthetic routes and achieve your target molecules with higher fidelity.
Troubleshooting Guide
This section addresses specific problems you may be encountering in your experiments. We focus on a cause-and-effect analysis to help you diagnose and resolve issues leading to debromination.
Q1: My Suzuki reaction is primarily yielding the debrominated pyrimidine instead of the desired coupled product. What's going wrong?
This is a classic sign that the hydrodehalogenation side reaction is outcompeting the desired cross-coupling pathway. The core of the issue lies in the catalytic cycle, where the palladium intermediate that should proceed to transmetalation is instead being intercepted by a hydride source.
Underlying Causes and Solutions:
-
Catalyst and Ligand Choice: The stability and reactivity of the palladium catalyst are paramount. A suboptimal ligand can lead to a less stable Ar-Pd(II)-Br intermediate, which is more susceptible to side reactions.
-
Explanation: After the initial oxidative addition of the palladium(0) catalyst to your bromophenyl pyrimidine, an Ar-Pd(II)-Br species is formed.[1][2][3] If the subsequent steps (transmetalation and reductive elimination) are slow, this intermediate has a longer lifetime to react with hydride sources in your reaction mixture.[1][4] Electron-rich and sterically bulky ligands accelerate the reductive elimination step, favoring the formation of the desired C-C bond.[2][5]
-
Solution: Switch to a more robust ligand system. While traditional catalysts like Pd(PPh₃)₄ can be effective, they are often not optimal for heteroaromatic substrates prone to debromination.[6][7] Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands.[8][9] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[10] Using a pre-catalyst, like a Buchwald G2 or G3 pre-catalyst, can also ensure the clean and efficient generation of the active Pd(0) species.[1]
-
-
Hydride Sources in the Reaction Mixture: Your solvent, base, or even water can act as a source of hydride ions, leading to the formation of a palladium-hydride species that causes debromination.[1][4]
-
Explanation: Solvents like alcohols or even trace impurities in other solvents can be oxidized by the palladium complex to generate hydrides.[1] Certain bases can also contribute to this pathway.
-
Solution:
-
Solvent: Use high-purity, anhydrous, and thoroughly degassed aprotic solvents like 1,4-dioxane, THF, or toluene.[9][11] While a small amount of water is often necessary to dissolve the base and facilitate transmetalation, excessive water can be detrimental.[9][11]
-
Base: While strong bases are needed to activate the boronic acid, some can promote side reactions.[10][12] Consider switching from stronger bases like hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are often effective and less likely to generate hydrides.[6][9][13]
-
-
-
Reaction Temperature: Elevated temperatures can increase the rate of debromination.
-
Explanation: While heating is often necessary to drive the reaction to completion, it can also accelerate undesired side reactions.
-
Solution: Try running the reaction at a lower temperature for a longer period. If you are using a more active catalyst/ligand system, you may find that the reaction proceeds efficiently at a reduced temperature.
-
Q2: I'm observing a mixture of my desired product and the debrominated side-product. How can I improve the selectivity?
Observing a mixture indicates that the rates of the desired Suzuki coupling and the undesired debromination are competitive. Your goal is to tip the kinetic balance in favor of the cross-coupling pathway.
Strategies for Enhancing Selectivity:
-
Optimize the Catalyst-to-Ligand Ratio: The ratio of palladium to the phosphine ligand can be critical.
-
Explanation: An excess of ligand can help stabilize the active catalytic species and prevent the formation of palladium black, but an incorrect ratio might inhibit the reaction.[1]
-
Solution: For many advanced phosphine ligands, a 1:1 or 1:2 Pd:ligand ratio is optimal. If you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), ensure your stoichiometry is accurate.
-
-
Fine-Tune the Base and Solvent System: The interplay between the base and solvent significantly impacts the reaction outcome.[14][15]
-
Explanation: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12][13] The solvent must be able to dissolve the reactants and the base to a sufficient extent for the reaction to proceed.[11]
-
Solution: Screen a matrix of bases and solvents. For example, compare K₃PO₄ in dioxane/water with K₂CO₃ in THF/water. The optimal combination will be substrate-dependent.
-
-
Consider Protecting Groups: For certain heteroaromatic systems, the presence of an N-H group can contribute to dehalogenation.
-
Explanation: The acidic proton on a nitrogen-containing heterocycle can interfere with the catalytic cycle.
-
Solution: If your pyrimidine substrate has an available N-H group, consider protecting it. For example, a BOC (tert-butyloxycarbonyl) group has been shown to suppress dehalogenation in some cases.[16]
-
Frequently Asked Questions (FAQs)
What are the key factors to consider when setting up a Suzuki reaction with bromophenyl pyrimidines to proactively avoid debromination?
To set yourself up for success from the start, consider the following "best practices":
-
High-Purity Reagents: Use fresh, high-purity boronic acids, aryl bromides, and solvents. Boronic acids can degrade over time, leading to lower yields.[17]
-
Inert Atmosphere: Meticulously degas your reaction mixture (e.g., through three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period) and maintain an inert atmosphere throughout the reaction.[4][18] Oxygen can lead to catalyst decomposition and the formation of homocoupled byproducts.[1]
-
Choice of Catalyst System: Don't default to older, less robust catalysts. Start with a modern, well-defined pre-catalyst and a bulky, electron-rich ligand known for its efficacy in challenging couplings.[2][8]
-
Careful Selection of Base: Potassium phosphate (K₃PO₄) is often a good starting point as it is a strong enough base to promote the reaction without being overly harsh.[6][9]
Which palladium catalysts and ligands are generally recommended for challenging heteroaromatic couplings?
For substrates like bromophenyl pyrimidines, which are electron-deficient and can be prone to side reactions, the following catalyst systems are highly recommended:
| Catalyst/Pre-catalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | XPhos, SPhos | Highly active for a broad range of substrates, including heteroaromatics.[9] |
| Buchwald Pre-catalysts (G2, G3, G4) | (Integrated) | Air-stable, easy to handle, and provide a reliable source of the active Pd(0) catalyst.[1] |
| Pd(OAc)₂ | cataCXium® A, RuPhos | Effective for sterically hindered and electron-poor aryl halides. |
| PEPPSI™-type catalysts | NHC ligand | Offer high thermal stability and are effective for coupling aryl chlorides, indicating high activity.[1][19] |
How does the electronic nature of the pyrimidine ring affect the debromination side reaction?
The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This has two main consequences for the Suzuki reaction:
-
Facilitated Oxidative Addition: The electron-withdrawing nature of the pyrimidine ring makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.[1] This is generally a favorable characteristic for the Suzuki coupling.
-
Potential for Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle or altering the electronic properties of the catalyst in a way that favors side reactions.
The choice of a sterically hindered ligand is particularly important in these cases, as it can help prevent strong coordination of the pyrimidine nitrogen to the palladium center.
Visualizing the Problem: The Competing Pathways
To better understand the challenge, it's helpful to visualize where the debromination pathway diverges from the desired Suzuki catalytic cycle.
Caption: Suzuki catalytic cycle and the competing debromination pathway.
A Systematic Troubleshooting Workflow
When faced with debromination, a structured approach to problem-solving is most effective. The following workflow can guide your optimization efforts.
Caption: A step-by-step workflow for troubleshooting debromination.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Technical Support Center: Troubleshooting Low Yields in 2-(3-Bromophenyl)pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge
The synthesis of 2-(3-bromophenyl)pyrimidine, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling. These reactions, while powerful, are sensitive to a variety of factors that can lead to diminished yields. This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield of this compound. What are the primary factors I should investigate?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a frequent challenge that necessitates a systematic evaluation of your reaction components and conditions. The key areas to investigate are the catalyst's activity, the quality of your reagents, and the reaction environment.
Core Areas for Investigation:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1][2] If you suspect diminished activity, consider increasing the catalyst loading.
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[2] Inadequate degassing of solvents and reagents, or failure to maintain a positive pressure of an inert gas like argon or nitrogen, can lead to catalyst deactivation.[1]
-
Reagent Quality & Stability:
-
3-Bromophenylboronic acid: This reagent can degrade over time, especially when exposed to air and moisture, leading to a common side reaction called protodeborylation.[1][2] It is highly advisable to use fresh or properly stored boronic acid. Some boronic acids may also exist as anhydrides (boroxines), which can affect stoichiometry.
-
2-Chloropyrimidine: The purity of this starting material is crucial. Impurities can interfere with the catalytic cycle.
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and incomplete reaction.[1]
-
-
Reaction Conditions:
-
Solvent: The choice and purity of the solvent are critical. Solvents must be anhydrous and, in the case of ethereal solvents like THF or dioxane, free of peroxides.[1] The solvent also influences the solubility of the reagents and the stability of the catalytic species.[3][4]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[5]
-
Experimental Protocol: Initial Troubleshooting Workflow
Here is a logical workflow for your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing a significant amount of 3-bromobenzene and/or pyrimidine in my reaction mixture. What is causing this?
A2: The presence of 3-bromobenzene is a clear indicator of protodeborylation of your 3-bromophenylboronic acid. The pyrimidine byproduct suggests a reductive dehalogenation of the 2-chloropyrimidine starting material.
Causes and Solutions for Protodeborylation:
-
Mechanism: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by moisture, high temperatures, and the choice of base.[1]
-
Solutions:
-
Use Fresh Reagents: Always use fresh, high-purity 3-bromophenylboronic acid.
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.
-
Base Selection: Some bases can accelerate protodeborylation. Consider screening different bases. Inorganic bases are frequently used, but their insolubility can sometimes be problematic.[6]
-
Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[1]
-
Causes and Solutions for Dehalogenation:
-
Mechanism: The aryl halide undergoes reduction instead of coupling. After oxidative addition to the Pd(0) catalyst, the resulting complex may react with a hydride source in the reaction mixture.
-
Solutions:
-
Hydride Source Identification: Potential hydride sources include certain solvents or impurities. Ensure high-purity, anhydrous solvents are used.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired cross-coupling pathway.
-
Q3: My reaction is sluggish, and I'm seeing a lot of starting material remaining even after extended reaction times. How can I improve the reaction rate and conversion?
A3: Sluggish reactions are often a result of a suboptimal catalytic system for the specific substrates involved. 2-Chloropyrimidine can be a challenging coupling partner due to the electronic properties of the pyrimidine ring.
Strategies to Enhance Reactivity:
-
Catalyst and Ligand Screening: The choice of palladium source and, more importantly, the phosphine ligand, is critical. Electron-rich and bulky ligands generally promote the key steps of oxidative addition and reductive elimination.[7]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloropyrimidines.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [9] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [9] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [9] |
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
| K₂CO₃ | Dioxane/H₂O | 80 | High | [11] |
| Cs₂CO₃ | Dioxane | 80 | High | [12] |
| Na₃PO₄ | Dioxane | 100 | Moderate to Good | [13] |
Note: The optimal conditions are highly substrate-dependent and require empirical optimization.
Q4: I'm observing the formation of homocoupled byproducts (biphenyl from the boronic acid and bipyrimidine). How can I minimize these side reactions?
A4: Homocoupling arises from the reaction of two molecules of the same coupling partner.
Minimizing Homocoupling:
-
Boronic Acid Homocoupling (e.g., 3,3'-dibromobiphenyl): This is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Solution: Ensure a strictly inert atmosphere and that the Pd(0) catalyst is not oxidized. Using a slight excess of the 2-chloropyrimidine can sometimes suppress this side reaction.
-
-
Aryl Halide Homocoupling (e.g., 2,2'-bipyrimidine): While less common, this can occur under certain conditions.
-
Solution: Careful control of reaction conditions and ensuring efficient transmetalation can help minimize this.
-
Q5: What is the generally accepted mechanism for the Suzuki-Miyaura reaction in this synthesis, and where are the common failure points?
A5: Understanding the catalytic cycle is key to effective troubleshooting.
Caption: Suzuki-Miyaura catalytic cycle and common failure points.
Key Failure Points in the Catalytic Cycle:
-
Regeneration of Pd(0): If the active Pd(0) catalyst is not efficiently regenerated or is deactivated by oxygen, the cycle halts.[1]
-
Oxidative Addition: This step can be slow for electron-rich or sterically hindered aryl chlorides. The choice of an appropriate electron-rich, bulky phosphine ligand is crucial to facilitate this step.[7]
-
Transmetalation: This step is often rate-limiting. The base plays a critical role here, activating the boronic acid. If the boronic acid has degraded (protodeborylation), this step will fail.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. For sterically hindered products, this step can be slow, potentially allowing for side reactions to occur.
By systematically addressing each of these potential failure points, you can effectively troubleshoot and optimize the synthesis of this compound.
References
- Howard, J. C. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 3-Bromophenylboronic acid synthesis.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Research Journal of Chemistry and Environment.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances.
- Google Patents. (n.d.). Method for preparing 2-chloropyrimidine.
- ChemicalBook. (n.d.). 2-Chloropyrimidine synthesis.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing.
- ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives.
- Google Patents. (n.d.). Preparation process of 2-chloro pyrimidine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction.
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source name not available].
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Sigma-Aldrich. (n.d.). 3-Bromophenylboronic acid.
- Cas No. 89598-96-9 3-Bromophenylboronic acid. (n.d.). [Source name not available].
- Sigma-Aldrich. (n.d.). 3-Bromophenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki Cross Coupling Reaction.
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Wikipedia. (n.d.). Stille reaction.
- National Institutes of Health. (n.d.). Chemoselective Boronic Ester Synthesis by Controlled Speciation.
- YouTube. (2018). Common cross coupling reactions.
- Chemistry LibreTexts. (2023). Stille Coupling.
- ChemShuttle. (n.d.). This compound.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Source name not available].
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Google Patents. (n.d.). Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
- BLDpharm. (n.d.). 2-(3-Bromophenyl)pyrimidin-4(3H)-one.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 2-(3-Bromophenyl)pyrimidine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(3-Bromophenyl)pyrimidine in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The unique chemical nature of the pyrimidine ring introduces specific challenges in the removal of residual palladium, which can compromise the purity, activity, and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address these challenges effectively.
The Challenge with Nitrogen-Containing Heterocycles
The primary difficulty in removing palladium from reactions involving this compound and its derivatives stems from the presence of nitrogen atoms within the pyrimidine ring. These nitrogen atoms can act as strong ligands, forming stable, soluble complexes with palladium species. This coordination can prevent the palladium from precipitating or being effectively captured by standard purification methods. Therefore, a tailored approach to palladium removal is often necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my API so critical?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for residual elemental impurities in pharmaceutical products due to their potential toxicity.[1] Palladium is a Class 2B element, and its levels in the final drug product must be carefully controlled to ensure patient safety.[2] Beyond regulatory compliance, residual palladium can also interfere with downstream synthetic steps and biological assays.[3]
Q2: What are the primary methods for palladium removal in this context?
A2: The most common and effective methods for removing residual palladium from reactions involving nitrogen-containing heterocycles include:
-
Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, thioureas, and amines. The reaction mixture is treated with the scavenger, which chelates the palladium, allowing for its removal by simple filtration.[1][2]
-
Activated Carbon: This is a cost-effective adsorbent that can remove various forms of palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[1]
-
Chromatography: Column chromatography can be effective, but often, a significant amount of palladium may co-elute with the product, necessitating an additional purification step.[3]
-
Crystallization: In some cases, crystallization can effectively separate the product from palladium impurities, which remain in the mother liquor.[4][5]
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The selection of an appropriate scavenger is critical and depends on several factors:
-
Palladium Oxidation State: The speciation of palladium (e.g., Pd(0) or Pd(II)) in your reaction mixture can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for a range of palladium species.
-
Product and Solvent Compatibility: The scavenger should be compatible with your product and the solvent system. It should not react with or adsorb your target molecule.
-
Scalability and Cost: For larger-scale syntheses, the cost, availability, and ease of handling the scavenger are important considerations.
A screening of different scavengers on a small scale is often the most effective way to identify the optimal choice for your specific reaction.
Troubleshooting Guide
Problem 1: High Residual Palladium Levels After Filtration
Symptom: After filtering the reaction mixture through a standard filter medium (e.g., Celite®), ICP-MS analysis shows unacceptably high levels of palladium in the filtrate.
Possible Cause: The palladium is likely present as soluble palladium-product complexes or as fine colloidal particles that pass through the filter. The nitrogen atoms on the pyrimidine ring can contribute to the formation of these soluble complexes.
Solutions:
-
Employ a Scavenger: This is the most direct approach to capture soluble palladium. Treat the filtrate with a suitable palladium scavenger.
-
Induce Precipitation: Before filtration, try to induce the precipitation of palladium. This can sometimes be achieved by adding an anti-solvent or by adjusting the pH of the mixture (ensure your product is stable under these conditions).
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon before filtration. This can adsorb soluble palladium species. Be mindful of potential product loss.[1]
Problem 2: Low Efficiency of Palladium Scavengers
Symptom: Even after treatment with a palladium scavenger, residual palladium levels remain above the desired limit.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The chosen scavenger may not have a strong enough affinity for the specific palladium species in your reaction. Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, thiourea-based) to identify the most effective one. |
| Insufficient Scavenger Loading or Contact Time | Increase the amount of scavenger used (e.g., from 5 wt% to 10-20 wt% relative to the product). Also, increase the stirring time to allow for complete chelation. In some cases, overnight stirring may be necessary.[1] |
| Suboptimal Temperature | The kinetics of scavenging can be temperature-dependent. Gently heating the mixture (e.g., to 40-50 °C) can improve the efficiency of some scavengers. Always check the thermal stability of your product and the scavenger. |
| Competitive Binding | Other components in the reaction mixture, such as phosphine ligands, may compete with the scavenger for binding to the palladium. An oxidative workup to convert phosphines to phosphine oxides can sometimes mitigate this issue. |
Problem 3: Significant Product Loss During Palladium Removal
Symptom: The yield of your this compound derivative is significantly lower after the palladium removal step.
Possible Causes and Solutions:
-
Non-Specific Adsorption: This is a common issue, particularly with activated carbon and some scavenger resins.
-
Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary.
-
Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Scavenger Screening: Test different scavengers, as some may exhibit lower non-specific binding to your product.
-
-
Product Instability: The conditions used for palladium removal (e.g., elevated temperature, pH changes) may be degrading your product. Confirm the stability of your product under the chosen scavenging conditions.
-
Crystallization Optimization: If using crystallization, carefully select the solvent system to maximize the precipitation of your product while keeping the palladium impurities dissolved in the mother liquor.[5]
Experimental Workflow for Palladium Scavenging
The following is a general, step-by-step protocol for a typical palladium scavenging experiment. This should be optimized for your specific reaction.
Caption: A typical workflow for palladium removal using a scavenger.
Logical Decision Tree for Troubleshooting
This diagram provides a structured approach to troubleshooting common palladium removal issues.
Caption: Decision tree for troubleshooting palladium removal.
Final Analytical Verification
It is imperative to quantify the residual palladium levels in your final product using a highly sensitive analytical technique. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for this purpose, offering detection limits in the parts-per-billion (ppb) range.[5]
References
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Palladium Catalyzed Synthesis of Heterocycles. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
PubMed. (2004, July 8). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Morressier. (2015, March 20-27). Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (2025, September 10). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Bromophenyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Drawing from established principles of cross-coupling chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a pyrimidine electrophile (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with a nucleophilic organoboron reagent (3-bromophenylboronic acid). While robust, this reaction is not without its complexities, particularly given the electron-deficient nature of the pyrimidine ring. This guide will address the most prevalent issues to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound product consistently low?
Answer:
Low yields in this Suzuki coupling can stem from several factors, primarily related to catalyst deactivation, incomplete reaction, or degradation of starting materials. Here’s a breakdown of potential causes and solutions:
-
Inefficient Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific transformation involving an electron-deficient heteroaryl chloride.
-
Solution: Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald biaryl phosphine ligand family (e.g., SPhos, XPhos), which are known to facilitate the often rate-limiting oxidative addition step with heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or promote side reactions.
-
Solution: For pyrimidine substrates, moderately strong inorganic bases are often effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[2][3][4][5] Stronger bases like sodium hydroxide may increase the rate of side reactions such as protodeboronation.[1]
-
-
Inadequate Reaction Temperature: The reaction may not be reaching a sufficient temperature to overcome the activation energy for the oxidative addition step.
-
Poor Reagent Quality: Degradation of the 3-bromophenylboronic acid via protodeboronation is a common cause of reduced yields.
-
Solution: Use fresh, high-purity boronic acid. If the boronic acid is old, consider recrystallizing it or converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
-
Question 2: I am observing a significant amount of a biaryl impurity, 3,3'-dibromobiphenyl. What is causing this and how can I prevent it?
Answer:
The formation of 3,3'-dibromobiphenyl is a result of the homocoupling of 3-bromophenylboronic acid. This is a very common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.
-
Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.
-
Prevention Strategies:
-
Rigorous Degassing: The most effective way to prevent oxygen-mediated homocoupling is to thoroughly deoxygenate your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique.[2]
-
Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Catalyst Pre-activation: Pre-heating the palladium catalyst, base, and solvent before adding the boronic acid can sometimes minimize homocoupling.
-
Choice of Base: Some evidence suggests that certain bases can influence the rate of homocoupling. Experimenting with different bases (e.g., switching from K₂CO₃ to K₃PO₄) may be beneficial.
-
Question 3: My mass spectrometry analysis shows a byproduct with a mass corresponding to phenylpyrimidine (debromination). What is the source of this impurity?
Answer:
The presence of phenylpyrimidine indicates a dehalogenation (specifically, debromination) side reaction. In this case, the bromine atom on the phenyl ring of either the 3-bromophenylboronic acid starting material or the this compound product is replaced by a hydrogen atom.
-
Potential Causes:
-
Hydride Sources: The hydrogen atom can be sourced from various components in the reaction mixture, such as solvent molecules (e.g., alcohols), water, or even the phosphine ligands or their degradation products.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[7]
-
-
Troubleshooting Steps:
-
Solvent Choice: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like 1,4-dioxane or toluene.[2][3]
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to reaction conditions.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Experimenting with different ligands may be necessary.
-
Question 4: I am using 2,4-dichloropyrimidine as my starting material and I am getting a mixture of products. How can I control the regioselectivity?
Answer:
When using di- or poly-halogenated pyrimidines, regioselectivity is a critical consideration. For 2,4-dichloropyrimidine, the Suzuki coupling generally shows a strong preference for reaction at the C4 position.[2][3][8]
-
Intrinsic Reactivity: The C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst compared to the C2 position.[8]
-
Controlling the Reaction:
-
Stoichiometry: Use of one equivalent of the boronic acid will predominantly yield the C4-substituted product, 2-chloro-4-(3-bromophenyl)pyrimidine.
-
Reaction Temperature: Lowering the reaction temperature can further enhance the selectivity for the more reactive C4 position.
-
Formation of Di-substituted Product: The formation of the 2,4-di(3-bromophenyl)pyrimidine byproduct can occur if excess boronic acid is used or if the reaction temperature is too high, forcing the reaction at the less reactive C2 position.[2] To synthesize the di-substituted product intentionally, a one-pot, two-step approach with sequential addition of the boronic acid and adjustment of reaction conditions is often employed.[3]
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route for this compound? The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine or 2-bromopyrimidine with 3-bromophenylboronic acid.[2][9]
-
What are the key side products to look out for in this synthesis? The primary side products are:
-
3,3'-Dibromobiphenyl: From the homocoupling of 3-bromophenylboronic acid.
-
Benzene: From the protodeboronation of 3-bromophenylboronic acid.
-
Phenylpyrimidine: From the debromination of the product or starting material.
-
Di-substituted pyrimidines: If using a dihalopyrimidine starting material under forcing conditions.[2]
-
-
How can I effectively purify the final product from these side reactions? Purification is typically achieved through column chromatography on silica gel. A gradient elution system using hexanes and ethyl acetate is often effective. The homocoupled biphenyl product is generally less polar than the desired product and will elute first. The dehalogenated product will have a polarity similar to the desired product and may require careful optimization of the solvent system for separation.
-
Is it necessary to use aqueous conditions for this Suzuki coupling? While many Suzuki reactions benefit from the presence of water, which can aid in the dissolution of the inorganic base and facilitate the transmetalation step, it is not always strictly necessary. However, a mixture of an organic solvent like 1,4-dioxane with water is a very common and effective system for this type of reaction.[2][6] It is important to use anhydrous organic solvents if protodeboronation is a significant issue.[1]
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a common side reaction.
Caption: Main Suzuki-Miyaura reaction pathway.
Caption: Homocoupling side reaction of boronic acid.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Table 1: Reagents and Conditions
| Parameter | Value |
| Reactants | 2-Chloropyrimidine, 3-Bromophenylboronic Acid |
| Stoichiometry | 1.0 eq. 2-Chloropyrimidine, 1.2 eq. 3-Bromophenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) |
| Temperature | 90-100 °C |
| Atmosphere | Argon or Nitrogen |
Step-by-Step Procedure:
-
Degassing: To a dry Schlenk flask, add the desired volume of 1,4-dioxane and water. Sparge the solvent mixture with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To the flask, add 2-chloropyrimidine (1.0 eq.), 3-bromophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.02-0.05 eq.) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrimidine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: General troubleshooting workflow.
References
-
Urbaniak, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1989. Available at: [Link]
-
De, S., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 16(12), 9938-9946. Available at: [Link]
-
ProQuest. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Wang, Z., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5271-5274. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Pradere, U., et al. (2014). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Chemical Reviews, 114(17), 8827-8896. Available at: [Link]
-
Wu, X., et al. (2009). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition, 48(50), 9477-9480. Available at: [Link]
-
Potacek, M., et al. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 22(7), 1083. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6140-6157. Available at: [Link]
-
Liu, Y., et al. (2022). Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues. RSC Advances, 12(30), 19385-19389. Available at: [Link]
-
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6140-6157. Available at: [Link]
-
Johnson, E. F., & Stout, J. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(25), 8434-8438. Available at: [Link]
-
Movassaghi, M., et al. (2009). Synthesis of pyrimidines by direct condensation of amides and nitriles. The Journal of Organic Chemistry, 74(21), 8460-8463. Available at: [Link]
-
Riyadh, S. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(14), 2609. Available at: [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrimidine-based palladium(II) complex 7. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Available at: [Link]
-
ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of... Available at: [Link]
-
Chen, C-H., et al. (2023). Process Development and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. Available at: [Link]
-
Lenormand, C., & Beaudoin, D. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Available at: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1449-1455. Available at: [Link]
-
Ahmad, O. K., et al. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463. Available at: [Link]
-
Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5092. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a tetratopic bisphosphine ligand derived from pyrimidine and its incorporation into gold and silver coordination polymers. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 33-77. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13465-13481. Available at: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Technical Support Center: Optimization of Microwave-Assisted Pyrimidine Synthesis
Welcome to the technical support center for the optimization of microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the setup and execution of microwave-assisted pyrimidine synthesis.
Q1: What are the primary advantages of using microwave irradiation for pyrimidine synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods.[1][2] These include:
-
Increased Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves often leads to higher product yields and purity, minimizing the formation of byproducts.[1][3]
-
Enhanced Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel itself, resulting in lower energy consumption.[2][3]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1][3][4][5]
Q2: How do I select an appropriate solvent for my microwave-assisted pyrimidine synthesis?
A2: Solvent selection is critical in microwave chemistry as the solvent's ability to absorb microwave energy directly impacts the heating efficiency.[6] Solvents are generally categorized based on their dielectric properties:
-
High Absorbing Solvents: Polar solvents like ethanol, methanol, and water have high dielectric constants and efficiently absorb microwave energy, leading to rapid heating.[1][6][7]
-
Medium Absorbing Solvents: Solvents like acetonitrile and acetone are also effective.
-
Low/Non-Absorbing Solvents: Nonpolar solvents such as toluene, hexane, and benzene do not couple well with microwave irradiation and are generally not suitable unless a reactant or catalyst is a strong microwave absorber.[3][6]
For many pyrimidine syntheses, such as the Biginelli reaction, polar protic solvents like ethanol have proven to be highly effective.[8] In some cases, solvent-free conditions can be employed, where the reactants themselves absorb the microwave energy.[3][4][9]
Q3: Is it possible to scale up microwave-assisted pyrimidine synthesis for larger-scale production?
A3: Yes, scaling up MAOS is achievable, but it requires careful consideration of reactor design. While single-mode reactors are common for small-scale laboratory synthesis, multimode reactors are necessary for larger volumes to ensure homogeneous heating.[10][11][12][13] Studies have demonstrated the successful scale-up of reactions like the Biginelli dihydropyrimidine synthesis from millimole to hundred-millimole scales without significant changes to the optimized reaction conditions.[10][11] Continuous flow microwave reactors also offer a promising avenue for large-scale production.[14][15]
Q4: What is a "specific microwave effect," and is it relevant to my pyrimidine synthesis?
A4: The term "specific microwave effect" refers to reaction rate accelerations that are not solely attributable to thermal effects (superheating). While the existence and extent of non-thermal microwave effects are still debated in the scientific community, the primary benefits of microwave synthesis—rapid and uniform heating—are well-established and are the most critical factors for optimizing your pyrimidine synthesis.[3][16]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
-
Inappropriate Solvent Choice: As discussed in the FAQs, the solvent's polarity is key. A non-absorbing solvent will not heat the reaction mixture effectively.[6]
-
Solution: Switch to a more polar solvent with a higher dielectric constant. Refer to the solvent table below for guidance.
-
-
Insufficient Reaction Time or Temperature: While microwaves significantly accelerate reactions, optimal conditions still need to be determined empirically.
-
Solution: Systematically screen a range of temperatures and reaction times. Start with conditions reported in the literature for similar pyrimidine syntheses and optimize from there. For example, a microwave-mediated Biginelli cyclocondensation for 2-amino-3,4-dihydropyrimidines was optimized at 120 °C for 10 minutes in ethanol.[8]
-
-
Reagent Stoichiometry: The molar ratio of reactants can significantly impact yield and byproduct formation.
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Overheating or "Hot Spots": Non-uniform heating can lead to localized high temperatures, promoting decomposition or side reactions.[12][19]
-
Solution: Ensure efficient stirring of the reaction mixture. For larger scale reactions, consider using a multimode microwave reactor designed for more uniform field distribution.[12]
-
-
Side Reactions of Starting Materials: Certain reactants may be prone to self-condensation or other side reactions under the reaction conditions. For example, in the Biginelli synthesis, the Knoevenagel condensation between the aldehyde and the β-ketoester can sometimes lead to an α,β-unsaturated dicarbonyl compound that does not cyclize efficiently.[20]
-
Solution: Adjust the reaction parameters, such as the choice of catalyst and base, to favor the desired reaction pathway.[20] A thorough understanding of the reaction mechanism is crucial.
-
-
Prolonged Reaction Time: Even with microwave heating, extended reaction times can lead to the degradation of products or the formation of byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.
-
Problem 3: Arcing or Sparking in the Microwave Cavity
Possible Causes & Solutions
-
Presence of Metal: Any metal inside the microwave, including stir bars with exposed metal cores, can cause arcing.[21][22]
-
Solution: Use only microwave-safe vessels and PTFE-coated stir bars. Ensure there are no metal caps or clamps on your reaction vessel.
-
-
Soil Buildup: Food residue or chemical spills inside the microwave cavity can carbonize and lead to sparking.[21][22]
-
Damaged Waveguide Cover: The waveguide cover protects the microwave's internal components. If it is cracked or has residue buildup, it can cause arcing.[24][25]
-
Running the Microwave Empty: Operating the microwave without a sufficient load to absorb the energy can lead to arcing.[22]
-
Solution: Always ensure there is a sufficient volume of reaction mixture or a load-absorbing material in the microwave during operation.
-
Section 3: Data and Protocols
Table 1: Common Solvents for Microwave-Assisted Organic Synthesis
| Solvent | Dielectric Constant (ε) at 20°C | Tan δ | Microwave Absorption |
| Water | 80.4 | 0.123 | High |
| Ethanol | 24.3 | 0.941 | High |
| Methanol | 32.6 | 0.659 | High |
| Acetonitrile | 37.5 | 0.062 | Medium |
| N,N-Dimethylformamide (DMF) | 36.7 | 0.161 | Medium |
| Toluene | 2.38 | 0.040 | Low |
| Hexane | 1.89 | <0.020 | Low |
Data compiled from various sources. The ability of a solvent to absorb microwave energy is related to its tan δ value; higher values indicate better absorption.[6]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidines
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 2-3 mL of ethanol).
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120°C, the hold time to 10 minutes, and the power to a level that allows for a reasonable ramp time (e.g., 2-3 minutes).
-
Cooling: After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
Workup: The workup procedure will vary depending on the product's properties. Often, the product will precipitate upon cooling and can be isolated by filtration.[8] Further purification can be achieved by recrystallization.
Section 4: Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield.
Diagram 2: The Core Principle of Microwave Heating
Caption: How microwaves interact with polar molecules to generate heat.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- How to avoid erroneous conclusions in microwave synthesis - Anton Paar Wiki. (URL: )
- Microwave assisted reactions | PPTX - Slideshare. (URL: )
- Solvent Choice for Microwave Synthesis - CEM Corpor
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- PART - 1 INTRODUCTION. (URL: )
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
-
How to measure reaction temperature in microwave-heated transformations. Chemical Society Reviews. (URL: [Link])
- Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI. (URL: )
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. (URL: [Link])
-
How to Measure Reaction Temperature in Microwave-Heated Transformations. ResearchGate. (URL: [Link])
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate. (URL: [Link])
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Scilit. (URL: [Link])
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. (URL: [Link])
- Scalability of Microwave-Assisted Organic Synthesis.
-
5 Reasons Why Your Microwave Might Be Sparking. Maytag. (URL: [Link])
-
Batch and Continuous Flow Preparation of Hantzsch 1,4- Dihydropyridines under Microwave Heating and Simultaneous Real. Sciforum. (URL: [Link])
-
Why Is My Microwave Sparking?. D3 Appliance. (URL: [Link])
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. (URL: [Link])
-
How to Fix a Sparking or Arcing Microwave. PartSelect. (URL: [Link])
-
Microwave Sparking? Here's what you should do about it!. YouTube. (URL: [Link])
-
What Causes a Microwave to Spark and Arc?. YouTube. (URL: [Link])
-
Microwave Synthesis. Organic Chemistry Portal. (URL: [Link])
-
(PDF) Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. (URL: [Link])
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- 4. scilit.com [scilit.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. Microwave assisted reactions | PPTX [slideshare.net]
- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 21. maytag.com [maytag.com]
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- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Solubility Challenges with 2-(3-Bromophenyl)pyrimidine in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and overcome the common solubility hurdles encountered when utilizing 2-(3-Bromophenyl)pyrimidine in pivotal synthetic reactions. Our aim is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a key building block in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a moderately polar pyrimidine ring and a less polar bromophenyl group, presents a unique solubility profile that can be challenging in various reaction media. Poor solubility can lead to low reaction rates, incomplete conversions, and difficulty in purification. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide direct answers to the most common issues encountered by researchers.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial steps?
A1: This is a frequent challenge. A systematic approach to solvent screening is the most effective initial step. The principle of "like dissolves like" is a good starting point. This compound has both polar (pyrimidine ring) and non-polar (bromophenyl) characteristics.
-
Initial Solvent Screening: Begin by testing solubility in a range of common solvents used for cross-coupling reactions. It is recommended to perform small-scale solubility tests before committing to a large-scale reaction.
-
Temperature Adjustment: For many organic compounds, solubility increases with temperature.[1] Cautiously heating the solvent while stirring can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Particle Size Reduction: Grinding your solid this compound to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.
Q2: I'm performing a Suzuki-Miyaura coupling and my reaction is sluggish, which I suspect is due to poor solubility. What solvent systems are recommended?
A2: Sluggish reaction rates are a classic symptom of poor reactant solubility in Suzuki-Miyaura couplings. For heteroaryl bromides like this compound, a variety of solvent systems can be effective.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often with an aqueous base, are common choices.[2]
-
Aromatic Hydrocarbons: Toluene can be a good solvent, particularly for less polar coupling partners.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be excellent choices for dissolving polar substrates.[3][4] However, they can sometimes complicate product isolation.
-
Co-solvent Systems: Using a mixture of solvents is a powerful technique. For instance, a mixture of toluene and a more polar co-solvent like DMF or dioxane can provide the necessary solubility for all reaction components. A small amount of water is often added when using aqueous bases.[2]
Q3: In my Buchwald-Hartwig amination, I'm observing low conversion. Could the pyrimidine nitrogen be interfering with the catalyst?
A3: Yes, this is a well-documented issue. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and effectively "poisoning" the catalyst.[5] This is a particularly relevant issue for 2-substituted pyridines and pyrimidines.
To mitigate this catalyst inhibition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing coordination of the pyrimidine nitrogen.[6]
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can sometimes give more consistent results than generating the active catalyst in situ.
Q4: Are there any general strategies to improve the solubility of my reactants without changing the primary solvent?
A4: Absolutely. If you have an optimized solvent system that you prefer not to change, consider these options:
-
Co-solvents: As mentioned, adding a small amount of a co-solvent in which your reactant is highly soluble can be very effective.
-
Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can facilitate the transport of one reactant into the phase containing the other, effectively increasing the reaction rate.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble materials by breaking up solid aggregates.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
This protocol provides a methodical approach to identifying a suitable solvent for your reaction.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., 1,4-Dioxane, THF, Toluene, DMF, Acetonitrile, 2-Methyl-THF)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Room Temperature Observation: Stir the vials at room temperature for 15-30 minutes and visually assess the solubility. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vials (e.g., to 50 °C, then 80 °C, being careful not to exceed the solvent's boiling point).
-
Record Observations: Note the temperature at which the compound fully dissolves.
-
Cooling: Allow the vials that showed complete dissolution upon heating to cool to room temperature to check for precipitation.
Data Presentation:
| Solvent | Solubility at Room Temp. | Solubility at 50 °C | Solubility at 80 °C | Observations on Cooling |
| 1,4-Dioxane | e.g., Partially soluble | e.g., Soluble | e.g., Soluble | e.g., Remains in solution |
| Toluene | e.g., Sparingly soluble | e.g., Partially soluble | e.g., Soluble | e.g., Precipitates |
| DMF | e.g., Soluble | e.g., Soluble | e.g., Soluble | e.g., Remains in solution |
| Acetonitrile | e.g., Sparingly soluble | e.g., Partially soluble | e.g., Partially soluble | e.g., N/A |
Protocol 2: Small-Scale Parallel Reaction Screening
This protocol allows for the efficient optimization of reaction conditions when solubility is a suspected issue.
Workflow Diagram:
Caption: Workflow for parallel screening of reaction conditions.
Advanced Troubleshooting: The Role of the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can significantly influence both solubility and reactivity.
-
Reactivity of the C-Br Bond: The carbon-bromine bond in this compound is at the 2-position of the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] While the C2 position is activated, it is less so than the C4 and C6 positions. This should be a consideration when optimizing reaction conditions.
-
Catalyst Inhibition: As previously mentioned, the lone pair of electrons on the pyrimidine nitrogens can coordinate with the palladium catalyst. This is a reversible process, but it can sequester the catalyst in an inactive state, slowing down or halting the catalytic cycle. The choice of a bulky, electron-rich ligand is the primary strategy to counteract this effect.[5][6]
Logical Relationship Diagram:
Caption: Troubleshooting logic for low-yielding reactions.
References
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Vandavasi, J. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Baluja, S., & Bhesaniya, K. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Vandavasi, J. K., et al. (2022, March 4). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Zhang, H., & Kwong, F. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Kelley, J. L., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(24), 8047–8051. [Link]
-
Various Authors. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]
-
Glick, G. D., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(10), 2243–2255. [Link]
-
Baluja, S., & Bhatt, M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(11-12), 861-867. [Link]
-
Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Engle, K. M., & Yu, J.-Q. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Synlett, 32(1), 1-10. [Link]
-
Various Authors. (2020, December 27). What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
Cerna, I., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935. [Link]
-
Guillaumet, G., et al. (2012). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 68(35), 7141-7148. [Link]
-
Kondo, Y., Watanabe, R., Sakamoto, T., & Yamanaka, H. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 37(10), 2814-2816. [Link]
-
Comins, D. L., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(22), 7913–7916. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 2-Halopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-halopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our focus is not just on what to do, but why you're doing it, providing a deeper understanding of the underlying chemical principles for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Suzuki coupling of 2-halopyrimidines, offering systematic approaches to diagnose and resolve them.
Question 1: My reaction shows low to no conversion of the 2-halopyrimidine starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue, often pointing to a problem with the catalytic cycle's initiation, specifically the oxidative addition step, which is typically rate-determining.[1][2] The electron-deficient nature of the pyrimidine ring generally makes it more reactive than analogous benzene halides; however, the C-2 position is less activated than the C-4 and C-6 positions.[3][4]
Here’s a systematic troubleshooting approach:
1. Catalyst and Ligand Inactivity:
-
The "Why": The Pd(0) species is the active catalyst.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be inefficient, or the active Pd(0) can be sensitive to oxygen, leading to the formation of inactive palladium black.[6] For less reactive substrates like 2-chloropyrimidines, the choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition step.[1][7]
-
The "How-To":
-
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[3]
-
Catalyst Choice: For 2-chloropyrimidines, consider switching from a less reactive catalyst like Pd(PPh₃)₄ to a more robust system. A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand such as SPhos, XPhos, or RuPhos is often more effective.
-
Pre-catalyst Activation: If using a Pd(II) source, ensure your conditions promote its reduction. This can sometimes be facilitated by the phosphine ligand itself or by a small amount of homocoupling of the boronic acid.[5]
-
2. Inappropriate Reaction Conditions:
-
The "Why": Temperature, solvent, and base are interconnected parameters that create the optimal environment for the catalyst to function. For the less reactive 2-chloropyrimidines, higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.[8][9] The solvent must solubilize all components and have a sufficiently high boiling point. The base plays a crucial role in the transmetalation step, forming the boronate species which transfers its organic group to the palladium center.[7][10]
-
The "How-To":
-
Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C) with a 2-chloropyrimidine, consider increasing it to 100-120 °C. Microwave irradiation can be a very effective way to achieve high temperatures rapidly and often improves yields.[9][11][12]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are common.[9][13] The water can help dissolve the base and facilitate the formation of the active boronate species.[9]
-
Base: A stronger base may be needed for less reactive substrates. While Na₂CO₃ or K₂CO₃ are common, consider switching to K₃PO₄ or Cs₂CO₃, which can be more effective.
-
Question 2: My reaction is producing significant side products, such as homocoupled biaryl from the boronic acid or protodeboronation. How can I minimize these?
Answer:
The formation of side products indicates that off-cycle or competing reactions are occurring at a significant rate.
1. Homocoupling of Boronic Acid:
-
The "Why": Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species and oxygen.[5] If the reduction of your Pd(II) precatalyst is slow or if oxygen is present in your reaction, you can favor this side reaction.
-
The "How-To":
-
Rigorous Degassing: As mentioned before, minimizing oxygen is key.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling, as the initial reduction step is bypassed.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling.
-
2. Protodeboronation:
-
The "Why": This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of aqueous base.[6] Some heteroaromatic boronic acids are particularly prone to this side reaction.
-
The "How-To":
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[10]
-
Anhydrous Conditions: If possible, using an anhydrous base (like powdered KF) and a non-aqueous solvent system can suppress this pathway.[7]
-
Temperature Control: Avoid unnecessarily high temperatures for extended periods. If the reaction is complete in 2 hours, there is no need to heat it for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for 2-halopyrimidines in Suzuki coupling?
The reactivity of the C-X bond is inversely related to its bond dissociation energy. For Suzuki couplings, the oxidative addition of palladium to this bond is often the rate-determining step.[3] Therefore, the general order of reactivity is:
2-Iodopyrimidine > 2-Bromopyrimidine > 2-Chloropyrimidine >> 2-Fluoropyrimidine [3][4]
2-Fluoropyrimidines are generally unreactive in Suzuki couplings under standard conditions and often lead to hydrolysis of the fluorine substituent rather than C-C bond formation.[4]
Q2: I am working with a 2,4-dichloropyrimidine. Which position will react first?
For 2,4-dihalopyrimidines, the C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[2][11] This leads to a strong preference for mono-arylation at the C4 position.[9][11][14] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.
Q3: How do I choose the right palladium catalyst and ligand for my 2-halopyrimidine?
The choice depends heavily on the halogen.
-
For 2-Iodo and 2-Bromopyrimidines: These are relatively reactive substrates. Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often sufficient.
-
For 2-Chloropyrimidines: These are significantly less reactive and require more powerful catalytic systems. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the challenging C-Cl bond activation. Recommended systems include:
Q4: Can you provide a standard, reliable protocol for the Suzuki coupling of a 2-chloropyrimidine?
Certainly. The following is a robust, general procedure that serves as an excellent starting point for optimization.
Experimental Protocol: Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloropyrimidine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data and Visualizations
Table 1: Catalyst System Performance for Suzuki Coupling of 2-Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 | [9] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 35 | General Observation |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene | 110 | 75 | [7] |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | 92 | Buchwald Ligand Data |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 88 | [12] |
Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low conversion.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2017). MDPI. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH National Center for Biotechnology Information. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). NIH National Center for Biotechnology Information. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Synlett. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling Reactions of Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the crucial work-up and purification stages of these powerful C-C bond-forming reactions. The inherent basicity and electronic nature of the pyrimidine ring can introduce specific purification hurdles not always seen with simpler aryl systems.
Here, we move beyond generic protocols to provide in-depth, field-proven insights into why certain work-up strategies are chosen, how to troubleshoot common issues, and how to ensure the integrity of your final product.
Troubleshooting Guide: Common Work-up & Purification Issues
This section addresses specific problems you might encounter after your Suzuki coupling reaction of a pyrimidine substrate appears complete by TLC or LC-MS.
Question 1: "My final pyrimidine product is contaminated with boron species. How can I effectively remove residual boronic acid or its byproducts?"
This is the most frequent challenge in Suzuki coupling work-ups. Boronic acids and their dehydrated anhydrides (boroxines) can be difficult to separate from the desired product, especially if the product has similar polarity or contains Lewis basic sites (like the pyrimidine nitrogens) that can interact with the acidic boron species. Recent data has also raised concerns about the potential mutagenicity of some boronic acids, making their removal critical in pharmaceutical development.[1]
-
Incomplete Consumption: The most common reason is using an excess of the boronic acid to drive the reaction to completion.
-
Hydrolysis of Boronate Esters: If you are using a boronate ester (e.g., a pinacol ester), it can hydrolyze back to the boronic acid during aqueous work-up.
-
Co-elution: The polarity of the boronic acid can be similar to that of functionalized pyrimidine products, leading to poor separation during column chromatography.
Strategy 1: Basic Aqueous Wash (Liquid-Liquid Extraction)
This is the first line of defense. By washing the organic layer with a basic aqueous solution, the acidic boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.
-
Protocol:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[2][3]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 M aqueous NaOH or Na₂CO₃ solution.[4] Be cautious if your product contains base-sensitive functional groups (e.g., esters).
-
Separate the layers. Repeat the basic wash 1-2 times if necessary.
-
Wash the organic layer with water and then with brine to remove residual base and salts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Strategy 2: Boron Scavengers
When basic washes are ineffective or incompatible with the product, solid-phase scavengers are an excellent alternative. These are functionalized silica gels or polymers that selectively bind to boron species.
-
Types of Scavengers:
-
Tris(2-aminoethyl)amine (TAA) functionalized silica: Highly effective for boronic acids.
-
Diethanolamine (DEA) functionalized resins: Forms a stable complex with the boronic acid.[7]
-
-
Protocol:
-
After an initial filtration to remove the palladium catalyst (see Question 2), dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid).
-
Stir the slurry at room temperature for 2-12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Strategy 3: Distillative Removal
For volatile boronic acids, azeotropic removal with methanol can be attempted. The boronic acid is converted to its more volatile methyl ester.[4]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Add methanol and a few drops of acetic acid.
-
Evaporate the solvent using a rotary evaporator.
-
Repeat the addition and evaporation of pure methanol several times to remove the boronic acid as trimethyl borate.[4]
-
| Method | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Simple, fast, and inexpensive. | Not suitable for base-sensitive products. Emulsions can form. | Neutral or acidic pyrimidine products. |
| Boron Scavengers | High selectivity, mild conditions.[1] | Higher cost, requires longer reaction time. | High-value products or when basic wash fails. |
| Distillative Removal | Effective for low molecular weight boronic acids. | Only applicable to volatile boron species. | Small-scale reactions where the boronic acid is known to be volatile. |
Question 2: "I see a persistent black precipitate (Palladium black) and my purified product is still greyish. How do I remove all palladium residues?"
Residual palladium is a major concern, especially in drug development, due to strict regulatory limits on heavy metal impurities.[8] Palladium can exist in the crude product as the active catalyst, ligands, or as insoluble palladium black formed from catalyst decomposition.
Strategy 1: Filtration through Celite® or Silica Gel Plug
This is a quick and effective method to remove insoluble palladium black and catalyst adsorbed onto solid supports.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).[9]
-
Prepare a short plug of Celite® or silica gel in a sintered glass funnel or a pipette.
-
Pass the diluted reaction mixture through the plug, eluting with additional solvent.[10][11]
-
Collect the filtrate and concentrate it. This is often done before an aqueous work-up.
-
Strategy 2: Metal Scavengers
For removing soluble palladium species, specialized metal scavengers are highly effective. These contain functional groups with high affinity for palladium, such as thiols, amines, or thioureas.[12]
-
Common Scavengers:
-
Thiol-functionalized silica (MP-TMT): Highly effective for Pd.
-
Activated Carbon: Can be used, but may adsorb the product as well, leading to yield loss.
-
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add the metal scavenger resin (typically 5-10 wt% of the crude material weight).
-
Stir the mixture at room temperature or slightly elevated temperature for several hours.
-
Filter off the scavenger and concentrate the filtrate.
-
Question 3: "My pyrimidine product is highly water-soluble, and I'm losing most of it during the aqueous extraction. What should I do?"
This is a common issue with pyrimidines bearing polar functional groups (e.g., -OH, -NH₂, carboxylic acids). The basic nitrogen atoms of the pyrimidine ring can also become protonated and increase water solubility, especially if the work-up conditions become acidic.
Strategy 1: Skip the Aqueous Work-up
If the main impurities are the palladium catalyst and inorganic salts, you can often bypass the aqueous extraction.
-
Protocol:
-
Dilute the reaction mixture in a solvent that solubilizes the product but not the inorganic salts (e.g., a mixture of DCM and methanol).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and insoluble salts.[11]
-
Wash the Celite pad thoroughly with the solvent.
-
Concentrate the filtrate and proceed directly to purification by column chromatography or crystallization.[11]
-
Strategy 2: Back-Extraction
If an aqueous wash is unavoidable, you can try to recover the product from the aqueous layer.
-
Protocol:
-
After the initial extraction, separate the aqueous layer.
-
Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase (salting out).
-
Extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of DCM/Isopropanol.
-
Combine all organic layers, dry, and concentrate.
-
Strategy 3: Reversed-Phase Chromatography
For very polar compounds, reversed-phase (C18) column chromatography is the purification method of choice, using solvents like acetonitrile/water or methanol/water.
Work-up Decision Workflow
The following diagram illustrates a logical workflow for selecting an appropriate work-up procedure based on the properties of your pyrimidine product.
Caption: Decision tree for selecting a Suzuki work-up strategy.
Frequently Asked Questions (FAQs)
Q: Can I use an acidic wash to remove unreacted basic pyrimidine starting material? A: Yes, this can be effective. A dilute acid wash (e.g., 1M HCl or saturated NH₄Cl) will protonate the basic pyrimidine starting material, making it water-soluble.[13][14] However, be aware that your desired product may also be basic and could partition into the aqueous layer. This strategy is best when there is a significant pKa difference between your starting material and product.
Q: What is the source of the phenyl byproduct I see in my mass spec, even though I didn't use phenylboronic acid? A: This is likely a byproduct from your phosphine ligand, especially if you are using triphenylphosphine (PPh₃) or a catalyst like Pd(PPh₃)₄. Under certain conditions, a P-C bond can cleave and the phenyl group can be transferred in a competing coupling reaction.[15][16] Using bulky alkylphosphine ligands (e.g., P(tBu)₃) or catalysts with tightly bound ligands can mitigate this.
Q: The reaction solvent was a dioxane/water mixture. Do I need to remove the dioxane before starting the extraction? A: It is highly recommended. Dioxane is miscible with water and will interfere with the phase separation during extraction. Remove the reaction solvents under reduced pressure first, then re-dissolve the residue in an immiscible organic solvent like ethyl acetate or DCM before proceeding with the aqueous wash.[3][6]
Q: Why is the choice of base in the reaction important for the work-up? A: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[17][18] Using a strong aqueous base means you will have a significant amount of inorganic salts at the end of the reaction. These need to be removed, typically with an aqueous wash. If you use an organic-soluble base, the work-up might be simplified, but these are less common in pyrimidine Suzuki couplings. The choice of base can also affect byproduct formation.[19]
References
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]
-
Herceg, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1937. [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6649. [Link]
-
Herceg, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Nishihara, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Ayoub, N., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. European Journal of Medicinal Chemistry, 275, 116568. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
Legeay, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2825-2834. [Link]
-
Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4446-4453. [Link]
-
ResearchGate. (2009). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. [Link]
-
Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. [Link]
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?[Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4458. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4458. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Hamilton, A. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1509-1513. [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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Johnson Matthey. (n.d.). Recognising the Needs of the Pharmaceutical Industry. [Link]
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Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
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ResearchGate. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Urawa, Y., Miyazawa, M., Ozeki, N., & Ogura, K. (2005). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 9(2), 198-205. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Gomes, P. S. T., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7622. [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
-
Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
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Technical Support Center: Characterization of Byproducts in 2-(3-Bromophenyl)pyrimidine Synthesis
Welcome to the technical support guide for the synthesis of 2-(3-bromophenyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding byproduct formation during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
The synthesis of 2-arylpyrimidines, such as this compound, is a cornerstone in the development of various therapeutic agents.[1][2] Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Stille reactions, are frequently the methods of choice for this transformation.[3][4] These reactions involve the coupling of an organometallic reagent with an organic halide.[5] While powerful, these methods can be sensitive to reaction conditions, leading to the formation of undesired byproducts that can complicate purification and compromise yield and purity.[6] This guide will walk you through the identification and mitigation of these common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete conversion of starting materials, degradation of reagents, or the prevalence of side reactions. Here’s a breakdown of common causes and troubleshooting steps:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[7] If the reaction is not reaching completion, consider a moderate increase in temperature or extending the reaction time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal endpoint.[7] The solvent can also impact the solubility of your reactants and the overall reaction rate.[7]
-
Catalyst Inefficiency: Ensure your palladium catalyst is active.[7] If you are using a reusable catalyst, it may require regeneration. For Suzuki reactions, the choice of palladium source and ligands is crucial for an efficient catalytic cycle.[6]
-
Issues with Starting Materials: The purity of your starting materials, such as 2-chloropyrimidine and 3-bromophenylboronic acid (for Suzuki coupling) or the organostannane equivalent (for Stille coupling), is paramount.[7] Impurities can inhibit the catalyst and lead to unwanted side reactions.
Q2: I'm observing an impurity with a mass corresponding to a biphenyl compound. What is this byproduct and how can I minimize its formation?
A2: The biphenyl impurity you are likely observing is a homocoupling product. This is a common byproduct in palladium-catalyzed cross-coupling reactions.[8]
-
In Suzuki Reactions: This typically involves the coupling of two molecules of the 3-bromophenylboronic acid to form 3,3'-dibromobiphenyl. This can be favored if molecular oxygen is present in the reaction mixture.[8]
-
In Stille Reactions: Homocoupling of the organostannane reagent can also occur, leading to the formation of a dimer.[9]
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Thoroughly degassing the solvent and reaction vessel with an inert gas (like argon or nitrogen) before adding the palladium catalyst is crucial to minimize oxygen-induced homocoupling.[8]
-
Optimize Catalyst and Ligands: The choice of palladium precatalyst and phosphine ligands can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.[6]
-
Control Stoichiometry: Using a slight excess of the pyrimidine coupling partner relative to the boronic acid or stannane can sometimes disfavor the homocoupling of the latter.
Q3: My mass spectrometry results show a peak that suggests the loss of bromine from my product. What is happening?
A3: The loss of the bromine atom from your target molecule, this compound, indicates a hydrodehalogenation or debromination side reaction.[10] This results in the formation of 2-phenylpyrimidine.
Underlying Causes and Solutions:
-
Hydrogen Source: This side reaction can be promoted by various hydrogen sources in the reaction mixture, including water, alcohols (if used as solvents), or even certain phosphine ligands and their oxidation byproducts.[10]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the incidence of debromination.
-
Troubleshooting:
-
Use Anhydrous Conditions: If possible, using anhydrous solvents and reagents can help minimize this side reaction.
-
Optimize Phosphine Ligand: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation. Experimenting with different ligands may be beneficial.[10]
-
Careful Monitoring: Avoid unnecessarily long reaction times by closely monitoring the reaction's progress.
-
Q4: I suspect I have regioisomers in my product mixture. How can I confirm their presence and what might be causing their formation?
A4: While the synthesis of this compound is generally regioselective, the formation of other isomers, though less common, can occur depending on the specific synthetic route and the purity of the starting materials. For instance, if your 3-bromophenyl starting material is contaminated with other bromophenyl isomers (e.g., 2-bromophenyl or 4-bromophenyl derivatives), you will inevitably form the corresponding 2-(2-bromophenyl)pyrimidine or 2-(4-bromophenyl)pyrimidine isomers.
Identification and Mitigation:
-
Analytical Techniques:
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for identifying regioisomers. The substitution pattern on the phenyl ring will give a distinct splitting pattern and chemical shifts for the aromatic protons and carbons.
-
HPLC: High-Performance Liquid Chromatography can often separate regioisomers, which can then be individually collected and analyzed.[11]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can help to identify compounds with the same mass but different retention times, indicative of isomers.[12]
-
-
Prevention: The most effective way to prevent the formation of regioisomers is to ensure the high purity of your starting materials. Always characterize your starting materials thoroughly before use.
Byproduct Characterization: A Summary
The following table summarizes the key characteristics of the main product and its common byproducts to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures (Expected) |
| This compound | C₁₀H₇BrN₂ | 235.08 | ¹H NMR: Distinct aromatic signals for the pyrimidine and 3-substituted phenyl rings. MS (EI): M⁺ peak at m/z 234/236 (characteristic isotopic pattern for bromine). |
| 3,3'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | ¹H NMR: Aromatic signals consistent with a symmetrically substituted biphenyl system. MS (EI): M⁺ peak at m/z 310/312/314 (characteristic isotopic pattern for two bromine atoms). |
| 2-Phenylpyrimidine | C₁₀H₈N₂ | 156.19 | ¹H NMR: Aromatic signals for the pyrimidine and monosubstituted phenyl rings. MS (EI): M⁺ peak at m/z 156. |
| Biphenyl | C₁₂H₁₀ | 154.21 | ¹H NMR: Characteristic aromatic signals for an unsubstituted biphenyl system. MS (EI): M⁺ peak at m/z 154. |
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the synthesis of this compound via a Suzuki-Miyaura coupling. Optimization of specific parameters may be required.
-
Reaction Setup: To a dried reaction flask, add 2-chloropyrimidine (1.0 eq.), 3-bromophenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of dioxane and water). Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Troubleshooting and Byproduct Analysis Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues and identifying byproducts.
Caption: Main and side reaction pathways.
References
-
Wikipedia. (2023, November 28). Stille reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 2). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
PubMed. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
CCS Chemistry. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, December 1). Suzuki reaction. Retrieved from [Link]
- Google Patents. (2002). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of... Retrieved from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
PubMed Central. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]
-
PubMed Central. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]
-
PubMed. (2000). Strategies and considerations for protein purifications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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American Chemical Society. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
PubMed. (2007). A rapid and universal tandem-purification strategy for recombinant proteins. Retrieved from [Link]
-
Bio-Rad. (n.d.). Virus Purification Strategies. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 2-(3-Bromophenyl)pyrimidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3-bromophenyl)pyrimidine derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the stability of these promising compounds throughout your experimental workflows. The stability of a compound is a critical parameter that can influence its biological activity, shelf-life, and overall viability as a drug candidate.[1] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Landscape
This section addresses fundamental questions regarding the stability of this compound derivatives, providing a foundational understanding of their chemical behavior.
Q1: What are the primary factors that can compromise the stability of my this compound derivative?
A1: The stability of this compound derivatives is primarily influenced by four key factors: pH, light, temperature, and oxidation. The pyrimidine ring, while aromatic, possesses electron-deficient carbons and nitrogen atoms that can be susceptible to nucleophilic attack or degradation under harsh conditions.[2][3]
-
pH Sensitivity: The pyrimidine core can undergo hydrolysis under strongly acidic or basic conditions.[2] The bromine substituent on the phenyl ring is generally stable, but the overall electronic nature of your specific derivative will dictate its lability at different pH values.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can trigger photochemical reactions in photosensitive pyrimidine derivatives, leading to the formation of photoproducts like cyclobutane-pyrimidine dimers.[2][4]
-
Thermal Liability: Elevated temperatures can accelerate the rate of degradation reactions. While many pyrimidine derivatives are thermally stable to a certain degree, prolonged exposure to high temperatures during synthesis, purification, or storage can lead to decomposition.[5][6][7]
-
Oxidation: The pyrimidine ring can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS), air, or certain metal ions.[2]
Q2: I'm observing a new, unexpected spot on my TLC/LC-MS after leaving my compound in solution on the benchtop. What could be happening?
A2: This is a classic sign of compound instability in solution. The most likely culprits are photodegradation from ambient light or slow hydrolysis if the solvent is aqueous or contains trace amounts of water and is not pH-controlled. To diagnose the issue, you should immediately re-analyze the sample, but this time, prepare a fresh solution and analyze it without delay. If the new spot is absent in the fresh sample, it points to degradation. To further investigate, you can conduct a simple experiment: prepare two solutions, wrap one in aluminum foil to protect it from light, and leave the other exposed. Analyzing both after a few hours will help you determine if photodegradation is the primary cause.
Q3: How does the substitution pattern on the pyrimidine ring, other than the 2-(3-bromophenyl) group, affect stability?
A3: Substituents on the pyrimidine ring play a crucial role in modulating the electronic properties and, consequently, the stability of the molecule. Electron-donating groups (e.g., amino, methoxy) can increase the electron density of the ring, potentially making it more susceptible to oxidation but more stable against nucleophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, chloro) can decrease the ring's electron density, making it more vulnerable to nucleophilic attack (like hydrolysis) but potentially more resistant to oxidation.[7] The position of these substituents also has a significant impact on stability.[7]
Part 2: Troubleshooting Guides - From Synthesis to Storage
This section provides detailed, step-by-step guidance to troubleshoot and resolve specific stability issues you may encounter during your experiments.
Guide 1: Degradation During Aqueous Workup and Purification
Issue: You observe significant product loss or the appearance of multiple new impurities during extraction, washing, or column chromatography.
Causality: Aqueous workups often expose the compound to a range of pH values and prolonged contact with water, which can lead to hydrolysis.[2] Silica gel used in column chromatography is slightly acidic and can catalyze the degradation of acid-labile compounds.
Troubleshooting Protocol:
-
pH Control During Extraction:
-
Step 1: Before your aqueous workup, perform a small-scale pH stability test. Dissolve a small amount of your crude product in a suitable organic solvent and shake it with aqueous solutions of different pH (e.g., pH 3, 7, and 9). Analyze the organic layer by TLC or LC-MS after a short period to identify the pH range where your compound is most stable.
-
Step 2: During the full-scale workup, use buffered aqueous solutions (e.g., phosphate-buffered saline for neutral pH, or a mild bicarbonate solution for slightly basic conditions) instead of plain water or strong acids/bases.
-
-
Minimizing Contact Time:
-
Perform extractions and washes as quickly as possible. Avoid leaving your compound in biphasic systems for extended periods.
-
-
Alternative Purification Strategies:
-
Neutral Alumina Chromatography: If your compound is acid-sensitive, consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is an excellent alternative for purifying polar to moderately polar compounds and is often performed with mobile phases that have better pH control.[8]
-
Crystallization: If your compound is a solid, crystallization is a powerful purification technique that can often be performed under milder conditions than chromatography.
-
Guide 2: Managing Photostability and Thermostability
Issue: Your compound shows signs of degradation upon exposure to light or heat, such as discoloration or the appearance of new peaks in the chromatogram.
Causality: Many heterocyclic compounds, including pyrimidines, have chromophores that absorb UV-visible light, leading to photochemical reactions.[2][9] Thermal energy can provide the activation energy needed for decomposition reactions.[5][6]
Troubleshooting Protocol:
-
Assessing Photostability (Forced Degradation Study):
-
Step 1: Solution Preparation: Prepare a solution of your compound in a common solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Step 2: Exposure: Transfer aliquots of the solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a UV lamp or a photostability chamber) for a defined period. Keep the amber vials as a dark control.
-
Step 3: Analysis: Analyze both the exposed and dark control samples by a stability-indicating HPLC method at various time points.[10] A significant decrease in the parent peak area and the emergence of new peaks in the exposed sample confirm photosensitivity.
-
-
Assessing Thermal Stability (Forced Degradation Study):
-
Step 1: Sample Preparation: Place a known quantity of your solid compound in a vial. Also, prepare a solution of your compound.
-
Step 2: Exposure: Heat the samples in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specific duration.[11]
-
Step 3: Analysis: Analyze the heated samples and a control sample stored at room temperature by HPLC.
-
-
Protective Measures:
-
Light Protection: Always store photosensitive compounds in amber vials or wrap clear vials with aluminum foil.[2] Conduct experiments in a dimly lit area or under yellow light.
-
Temperature Control: Store compounds at recommended temperatures (e.g., refrigerated or frozen). Avoid unnecessary exposure to high temperatures during experimental procedures like solvent evaporation. Use a rotary evaporator at the lowest possible temperature and pressure.
-
Part 3: Data Presentation and Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Protocol | Potential Degradation Pathway | Primary Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Cleavage of exocyclic amino groups, hydrolysis of the pyrimidine ring | Debrominated species, hydroxylated pyrimidines |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Ring opening of the pyrimidine nucleus | Ring-opened amides and carboxylic acids |
| Oxidative | 3% H₂O₂ at RT for 24h | N-oxidation, epoxidation of the pyrimidine ring | N-oxides, hydroxylated derivatives |
| Photolytic | UV light (254 nm) or sunlight | Dimerization, rearrangement | Cyclobutane dimers, photoisomers |
| Thermal | 80°C for 48h (solid & solution) | Decomposition, rearrangement | Varies depending on the specific structure |
Note: The potential degradation products are hypothetical and would need to be confirmed by structural elucidation techniques such as mass spectrometry and NMR.
Diagram 1: General Workflow for Stability Troubleshooting
Caption: A decision-making workflow for troubleshooting the stability of this compound derivatives.
Diagram 2: Potential Degradation Pathways
Caption: Simplified overview of potential degradation pathways for this compound derivatives under various stress conditions.
References
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]
-
El-Gendy, A. A., et al. (2019). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 25(S1), E10-E18. [Link]
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Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. [Link]
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Singh, P., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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SciSpace. (2019). Thermal analysis of some novel pyrimidine derivatives. [Link]
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Nuevo, M., et al. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA Technical Reports Server. [Link]
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Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Journal of the American Chemical Society, 123(25), 6273-6274. [Link]
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ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. [Link]
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Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
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Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]
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RSC Publishing. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. [Link]
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ResearchGate. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
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Slideshare. (2014). Pyrimidine Synthesis and Degradation. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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Scilit. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. [Link]
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Canadian Science Publishing. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]
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PubMed Central. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
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MDPI. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
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BJSTR. (2022). Forced Degradation – A Review. [Link]
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Springer. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
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PubMed Central. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
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PubMed. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. [Link]
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PubMed Central. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
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PubMed Central. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]
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Technical Support Center: Strategies to Improve Regioselectivity in Pyrimidine Functionalization
Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges in achieving regioselectivity in pyrimidine chemistry. Pyrimidines are a cornerstone in pharmaceuticals and agrochemicals, making their precise functionalization a critical aspect of modern synthetic chemistry.[1] This resource addresses specific issues you may encounter during your experiments, offering troubleshooting advice and detailed protocols to enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Transition-Metal-Catalyzed C-H Functionalization
The direct functionalization of C–H bonds is a powerful, atom-economical strategy.[2][3] However, controlling regioselectivity on the electron-deficient pyrimidine ring can be challenging.[2]
Question 1: My palladium-catalyzed C-H arylation of a 2-aminopyrimidine is giving me a mixture of regioisomers. How can I improve selectivity for the C5 position?
Answer:
Achieving high regioselectivity in the C-H arylation of 2-aminopyrimidines is a common challenge. The electronic nature of the pyrimidine ring often leads to a mixture of products. Here’s a systematic approach to troubleshoot this issue:
-
The Role of the Directing Group: The 2-amino group is a crucial directing group. Its coordination to the metal center is the first step in achieving regioselectivity. Ensure the amino group is free and not protonated. The use of an appropriate base is critical.
-
Ligand Selection: The ligand on the metal catalyst plays a pivotal role in determining the regioselectivity. Bulky ligands can sterically hinder approach to certain C-H bonds, thereby favoring others. It is advisable to screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A survey of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMAc) is recommended.
-
Temperature Control: Precise temperature control is crucial. In some cases, elevating the temperature can shift the reaction pathway toward C(sp²)–H arylation.[1] Conversely, lower temperatures may favor a different regioisomer. Careful optimization of the reaction temperature is necessary.
Experimental Protocol: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines [4]
-
To an oven-dried Schlenk tube, add the 2-aminopyrimidine substrate (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).
-
Add a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Question 2: I am attempting a meta-C–H functionalization on a pyrimidine-containing arene, but I'm observing ortho-functionalization as the major product. What strategies can I employ to favor the meta position?
Answer:
Achieving meta-selectivity is a significant challenge because it requires overcoming the inherent preference for ortho-functionalization driven by the formation of a stable five- or six-membered metallacycle.[3] The key to meta-selectivity lies in the design of a "U-shaped" directing template.[3]
-
Pyrimidine-Based Directing Groups: Pyrimidine itself can act as a powerful meta-directing group.[5] A pyrimidine-based biphenyl directing group has been shown to be highly effective. This is due to its ability to bind the palladium catalyst through σ-coordination and induce electropositivity via π-back-donation.[5]
-
Linker Length and Flexibility: The linker connecting the pyrimidine directing group to the arene is crucial. A longer, more flexible linker can allow the catalyst to reach the distal meta-C–H bond.[5]
| Parameter | Effect on Regioselectivity | Recommendation |
| Directing Group | Pyrimidine-based groups strongly favor meta-functionalization. | Employ a pyrimidine-based directing group. |
| Linker | Longer, flexible linkers can facilitate meta-C-H activation. | Optimize the linker length and composition. |
| Catalyst | Palladium catalysts are commonly used. | Screen different palladium sources and ligands. |
Section 2: Directed Metalation and Halogen/Metal Exchange
Directed metalation is a powerful technique for the regioselective functionalization of pyridines and pyrimidines.[6][7]
Question 3: My directed lithiation of a substituted pyrimidine is not regioselective. What factors influence the regioselectivity of this reaction?
Answer:
The regioselectivity of directed lithiation is highly dependent on the nature of the substituents on the pyrimidine ring and the choice of the lithium base.[6]
-
Choice of Base: Sterically hindered, non-nucleophilic bases are preferred to avoid addition to the electron-deficient pyrimidine ring.[8][9] TMP (2,2,6,6-tetramethylpiperidyl) derived bases, such as TMPLi and TMPMgCl·LiCl, often provide excellent regioselectivity.[8]
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid, such as BF₃·OEt₂, can dramatically alter the regioselectivity, often favoring metalation at the C2 position.[9]
-
Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.
Troubleshooting Workflow for Poor Regioselectivity in Directed Metalation
Caption: Chemo-enzymatic workflow for labeled pyrimidine nucleotides.
References
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionaliz
- Pyridine/pyrimidine groups in C−H activation.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Regio-selective Chemical-Enzymatic Synthesis of Pyrimidine Nucleotides Facilitates RNA Structure and Dynamics Studies. PubMed Central.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PubMed Central.
- Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Royal Society of Chemistry.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Regioselective Functionalization of Pyrimidines and Pyrazines via Metal
- Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. PubMed.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central.
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionaliz
- Regio‐ and Chemoselective Metalation of Chloropyrimidine Derivatives with TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 LiCl. Scilit.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Advances in Pyridine C-H Functionaliz
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photoc
- Functionalization of pyridines and pyrimidines via ring-opened intermedi
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society.
- overcoming side reactions in pyrimidine synthesis. BenchChem.
- C-H Functionalization of Pyridines.
- Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids. BenchChem.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
- Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. PubMed Central.
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- Troubleshooting regioselectivity in cyclopropyl arene functionaliz
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Navigating the Synthesis of 2-(3-Bromophenyl)pyrimidine: A Technical Support Guide for Scale-Up Challenges
For Immediate Release
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2-(3-Bromophenyl)pyrimidine. As a key intermediate in numerous pharmaceutical development programs, ensuring a robust and scalable synthetic route is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during laboratory and pilot-plant scale production.
Introduction: The Synthetic Pathway of Choice
The most prevalent and industrially viable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally good yields, making it an attractive choice for constructing the C-C bond between the pyrimidine and bromophenyl moieties. The typical reaction involves the coupling of a 2-halopyrimidine (commonly 2-chloropyrimidine) with 3-bromophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The Suzuki-Miyaura cross-coupling of 2-chloropyrimidine with 3-bromophenylboronic acid is the most frequently employed method for large-scale synthesis. This is due to the commercial availability and relatively lower cost of 2-chloropyrimidine compared to other 2-halopyrimidines.[1]
Q2: I am observing a significant drop in yield when moving from bench-scale to pilot-plant scale. What are the likely causes?
A2: Yield drops during scale-up are a common challenge and can be attributed to several factors, including inefficient mixing leading to poor mass and heat transfer, issues with reagent purity at a larger scale, and catalyst deactivation.[2][3] A systematic investigation of these parameters is crucial.
Q3: What are the typical impurities I should expect in the synthesis of this compound via Suzuki coupling?
A3: Common impurities include homocoupling products of 3-bromophenylboronic acid (forming 3,3'-dibromobiphenyl), dehalogenation of 2-chloropyrimidine to form pyrimidine, and the formation of palladium black, which indicates catalyst decomposition.[4][5] Phenolic impurities can also arise from the degradation of boronic acids.[5]
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: Residual palladium in an active pharmaceutical ingredient (API) is strictly regulated.[6] Effective removal methods include treatment with metal scavengers (functionalized silica or resins), activated carbon, or performing a crystallization step where the palladium impurities are purged in the mother liquor.[7][8][9]
Q5: Are there any significant safety hazards associated with the scale-up of this reaction?
A5: Yes, the Suzuki-Miyaura reaction can be exothermic, and careful control of the reaction temperature is critical to prevent a runaway reaction, especially on a large scale.[3] Additionally, the starting materials, 2-chloropyrimidine and 3-bromophenylboronic acid, have associated health hazards that require appropriate personal protective equipment (PPE) and handling procedures.[10][11][12][13][14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species may not have formed or has deactivated. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. - Verify the quality of the palladium source and ligands. |
| Inefficient Base: The chosen base may not be strong enough or soluble enough in the reaction medium. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction rate and yield. - Ensure the base is finely powdered and well-dispersed in the reaction mixture. | |
| Poor Reagent Quality: Impurities in the starting materials can inhibit the catalyst. | - Use high-purity 2-chloropyrimidine and 3-bromophenylboronic acid. - Perform a quality check of the reagents before use, especially for large-scale batches. | |
| Formation of Significant Side Products | Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. | - Thoroughly degas the solvent and reaction mixture before adding the catalyst.[4] - Maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenation of 2-Chloropyrimidine: This can occur in the presence of a hydrogen source and an active catalyst. | - Minimize the presence of water in the reaction, unless it is part of a biphasic solvent system. - Optimize the reaction temperature and time to favor the cross-coupling reaction. | |
| Formation of Palladium Black: Indicates catalyst decomposition and precipitation. | - Ensure proper ligand-to-metal ratio to stabilize the palladium catalyst in solution. - Avoid excessively high temperatures, which can accelerate catalyst decomposition. | |
| Difficult Product Isolation and Purification | Emulsion Formation during Workup: Can be caused by the presence of inorganic salts and the nature of the solvent system. | - Add a saturated brine solution to help break the emulsion. - Consider filtering the reaction mixture through a pad of celite before extraction. |
| Co-eluting Impurities during Chromatography: Some byproducts may have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider a crystallization step as an alternative or additional purification method. Recrystallization can be highly effective for removing minor impurities. | |
| Scale-Up Issues | Exotherm and Poor Heat Transfer: The reaction can generate significant heat, which is more difficult to dissipate in large reactors. | - Implement controlled addition of one of the reagents (e.g., the boronic acid solution) to manage the exotherm. - Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.[3] |
| Stirring and Mixing Inefficiencies: Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting yield and impurity profiles. | - Use an appropriate impeller design and stirring speed for the reactor volume. - For heterogeneous mixtures (e.g., with an inorganic base), ensure sufficient agitation to keep solids suspended. |
Experimental Protocols
General Laboratory-Scale Suzuki-Miyaura Coupling Procedure
This is a general guideline and may require optimization for specific reaction scales and equipment.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloropyrimidine (1.0 eq.), 3-bromophenylboronic acid (1.1-1.3 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane/water, toluene, or DMF). Degas the mixture by bubbling nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the ligand (if required) under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Safety Precautions for Starting Materials
| Compound | Hazards | Recommended PPE |
| 2-Chloropyrimidine | Harmful if swallowed. Causes serious eye irritation.[11] Combustible solid. | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area.[10][13] |
| 3-Bromophenylboronic acid | Causes skin and eye irritation. May cause respiratory irritation.[12][14][15] | Safety glasses, chemical-resistant gloves, lab coat. Avoid breathing dust.[14] |
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A decision-making workflow for troubleshooting low yields during the scale-up of the Suzuki-Miyaura coupling reaction.
General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. Cole-Parmer. (n.d.). Available at: [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. (n.d.). Available at: [Link]
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Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. (2025). Available at: [Link]
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How to Remove Palladium in three easy steps. Biotage. (2023). Available at: [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. (2025). Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2021). Available at: [Link]
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Improving Operator Safety in API Catalyst Recovery. Amazon Filters. (n.d.). Available at: [Link]
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4-Bromophenylboronic acid 102340 - Safety Data Sheet. (n.d.). Available at: [Link]
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Available at: [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. (n.d.). Available at: [Link]
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Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. (2025). Available at: [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. (n.d.). Available at: [Link]
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Large scale purification – of oligonucleotides with ion exchange chromatography. (n.d.). Available at: [Link]
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Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. Reddit. (2022). Available at: [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (n.d.). Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. (2021). Available at: [Link]
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Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. (n.d.). Available at: [Link]
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Optimization parameters for the Suzuki-Mivaura cross- coupling between... ResearchGate. (n.d.). Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (n.d.). Available at: [Link]
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PROCESS OF SYNTHESIZING SUBSTITUTED PYRIDINE AND PYRIMIDINE COMPOUND. European Patent Office. (2018). Available at: [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. (2025). Available at: [Link]
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4-(3-Bromophenyl)-2, 6-diphenylpyrimidine, min 98% (HPLC), 1 gram. (n.d.). Available at: [Link]
- Process for preparing a pyrimidine intermediate. Google Patents. (n.d.).
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (n.d.). Available at: [Link]
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Synthetic method of 3-bromopyridine. Eureka | Patsnap. (n.d.). Available at: [Link]
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Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. (n.d.). Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023). Available at: [Link]
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Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed - NIH. (n.d.). Available at: [Link]
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Palladium-Catalyzed Reactions. MDPI. (n.d.). Available at: [Link]
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Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. ResearchGate. (n.d.). Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). Available at: [Link]
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Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. ResearchGate. (2025). Available at: [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. (n.d.). Available at: [Link]/30609710/)
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Validation & Comparative
A Comparative Analysis of 2-(3-Bromophenyl)pyrimidine and 2-(4-Bromophenyl)pyrimidine in Biological Systems
An In-Depth Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized as a "privileged" structure due to its widespread presence in biologically active compounds.[1][2][3] The substitution pattern on this heterocyclic core can dramatically influence pharmacological activity, a principle elegantly illustrated by the isomeric pair: 2-(3-bromophenyl)pyrimidine and 2-(4-bromophenyl)pyrimidine. While differing only in the position of a single bromine atom on the phenyl ring, this subtle structural change—a shift from the meta to the para position—can lead to profound differences in their biological profiles. This guide provides a comparative analysis of these two compounds, delving into their structure-activity relationships, known biological targets, and the experimental methodologies used to evaluate them.
The Critical Role of Isomerism in Drug Design
The position of a substituent on an aromatic ring can significantly alter a molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties, in turn, govern how a molecule interacts with its biological target. The 3-bromo (meta) and 4-bromo (para) substitution patterns on the phenyl ring attached to a pyrimidine core exemplify this principle. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect. Its position influences the molecule's dipole moment and its potential to engage in specific interactions, such as halogen bonding, within a protein's binding pocket.
While direct head-to-head comparative studies of this compound and 2-(4-bromophenyl)pyrimidine are not extensively documented in publicly available literature, the broader field of pyrimidine-based kinase inhibitors provides substantial evidence for the importance of this isomeric difference. For instance, in the development of tyrosine kinase inhibitors, the placement of a bromine atom on a phenyl ring appended to a heterocyclic core has been shown to be a key determinant of potency and selectivity.[4][5]
Kinase Inhibition: A Prominent Target Class
The 2-phenylpyrimidine scaffold is a common feature in the design of kinase inhibitors.[6][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Therefore, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.
In a broader context, N4-(3-bromophenyl) substituted pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent multiple receptor tyrosine kinase inhibitors, targeting PDGFRβ and VEGFR-2.[8] This further underscores the significance of the 3-bromophenyl group in achieving potent kinase inhibition.
Physicochemical Properties: A Comparative Overview
The biological activity of a compound is intrinsically linked to its physicochemical properties. Below is a table comparing the predicted properties of the two isomers.
| Property | This compound | 2-(4-Bromophenyl)pyrimidine |
| Molecular Formula | C10H7BrN2 | C10H7BrN2 |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol |
| Melting Point | Not reported | 138 °C[9] |
| LogP (predicted) | ~3.1 | ~3.1 |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | 25.78 Ų |
Note: LogP and TPSA values are estimations from chemical software and can vary slightly between different prediction algorithms.
The predicted LogP and TPSA values for both isomers are identical, which is expected given their identical atomic composition. However, the difference in melting point for the 4-bromo isomer suggests a difference in crystal packing and intermolecular forces, which can be influenced by the molecule's symmetry and dipole moment.
Synthesis of 2-(Bromophenyl)pyrimidines
The synthesis of 2-(bromophenyl)pyrimidines can be achieved through various established synthetic routes. A common approach involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent.
For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the synthesis of the drug Macitentan, is synthesized from p-bromophenylacetic acid in a multi-step process.[10][11] The general synthesis of 2-aryl pyrimidines often involves the reaction of an aryl amidine with a suitable three-carbon synthon.
Experimental Protocols
Representative Synthesis of a 2-Aryl Pyrimidine Derivative
The following is a generalized, representative protocol for the synthesis of a 2-aryl pyrimidine, which can be adapted for the synthesis of the title compounds.
Step 1: Formation of the Amidine
-
Dissolve the corresponding bromobenzonitrile in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.
-
Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the amidine hydrochloride.
Step 2: Cyclocondensation
-
To a solution of the amidine hydrochloride in a suitable solvent (e.g., ethanol), add a 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative).
-
Add a base, such as sodium ethoxide, to catalyze the cyclization reaction.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the product can be isolated by precipitation with water and purified by recrystallization or column chromatography.
Kinase Inhibition Assay (General Protocol)
To evaluate the inhibitory activity of these compounds against a specific kinase, a biochemical assay can be performed.
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP (adenosine triphosphate)
-
Test compounds (this compound and 2-(4-bromophenyl)pyrimidine) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Visualizing the Concepts
Logical Relationship of Isomerism to Biological Activity
Caption: The influence of isomeric substitution on biological activity.
General Workflow for Evaluating Kinase Inhibitors
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
The comparison between this compound and 2-(4-bromophenyl)pyrimidine highlights a fundamental principle in medicinal chemistry: subtle changes in molecular structure can have significant biological consequences. While the available data points to the prevalence of the 3-bromophenyl motif in potent kinase inhibitors, a direct, comprehensive comparison of these two specific isomers across a broad panel of biological targets is warranted.
Future research should focus on the synthesis and parallel biological evaluation of both isomers. Such studies would provide a clearer understanding of the structure-activity relationships and could guide the design of more potent and selective therapeutic agents. In particular, co-crystallization of these compounds with their target proteins would offer invaluable insights into the specific molecular interactions that drive their biological activity and selectivity, ultimately paving the way for the rational design of next-generation pyrimidine-based drugs.
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Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 633-644. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Gangjee, A., et al. (2011). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Journal of Medicinal Chemistry, 54(11), 3847-3858. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
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Dave, C. G., & Shah, R. D. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
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A Comparative Analysis of the Kinase Inhibitory Activity of Pyrimidine Derivatives: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide array of protein kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology.[2][3] This guide provides a comparative analysis of the kinase inhibitory activity of key pyrimidine derivatives, focusing on two critical classes of kinase targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). We will delve into the structure-activity relationships, quantitative inhibitory data, and the experimental methodologies used to generate this data, offering a comprehensive resource for researchers in drug discovery and development.
The Rationale Behind Targeting EGFR and CDKs with Pyrimidine Derivatives
EGFR: A Key Regulator of Cell Proliferation and Survival
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[4][5] Pyrimidine-based inhibitors have emerged as a highly successful class of drugs targeting EGFR, with several generations of inhibitors developed to overcome acquired resistance.[6]
CDKs: The Gatekeepers of the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell division.[7] Pyrimidine derivatives, particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines, have been extensively explored as potent and selective CDK inhibitors.[8]
Comparative Inhibitory Activity of Representative Pyrimidine Derivatives
To illustrate the potency and selectivity of pyrimidine-based kinase inhibitors, we will focus on two exemplary compounds that have achieved clinical significance: Osimertinib , a third-generation EGFR inhibitor, and Palbociclib , a first-in-class CDK4/6 inhibitor.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of Osimertinib and Palbociclib against their primary targets and a selection of other kinases to highlight their selectivity profiles.
Table 1: Kinase Inhibitory Profile of Osimertinib
| Target Kinase | IC50 (nM) | Reference(s) |
| EGFR (Exon 19 Del) | 23 | [9] |
| EGFR (L858R) | 13 | [10] |
| EGFR (T790M) | 5 | [10] |
| EGFR (Exon 20 insertion) | ~10-100 | [10] |
| Wild-Type EGFR | ~100-500 | [10] |
| Other Kinases (e.g., HER2, HER4, ACK1) | >1000 | [11] |
Table 2: Kinase Inhibitory Profile of Palbociclib
| Target Kinase | IC50 (nM) | Reference(s) |
| CDK4/cyclin D1 | 9-11 | [12] |
| CDK6/cyclin D3 | 15-16 | [12][13] |
| CDK1/cyclin B | >1000 | [12] |
| CDK2/cyclin E | >1000 | [12] |
| Other Kinases (Panel) | Generally low activity | [14] |
These data underscore the remarkable potency and selectivity that can be achieved through the chemical modification of the pyrimidine scaffold. Osimertinib exhibits potent inhibition of clinically relevant EGFR mutants, including the resistance mutation T790M, while sparing wild-type EGFR to a significant degree, which contributes to its favorable therapeutic window.[9][10] Palbociclib demonstrates high selectivity for CDK4 and CDK6 over other CDKs and the broader kinome, a critical factor in its clinical success and manageable side-effect profile.[12][13]
Key Signaling Pathways and Inhibitor Intervention
Understanding the signaling pathways regulated by these kinases is crucial for appreciating the mechanism of action of their inhibitors.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[15][16] These pathways drive cell proliferation, survival, and angiogenesis.[15][16] Pyrimidine-based EGFR inhibitors act as ATP mimetics, binding to the kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.[5]
Caption: EGFR signaling pathway and the point of intervention by Osimertinib.
CDK-Mediated Cell Cycle Regulation
CDK4 and CDK6, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[17][18] This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the G1 to S phase transition of the cell cycle.[17][18] Palbociclib inhibits the kinase activity of the CDK4/6-cyclin D complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[13][17]
Caption: CDK/Rb/E2F signaling pathway and the point of intervention by Palbociclib.
Experimental Methodologies for Kinase Inhibitor Characterization
The quantitative data presented in this guide are generated through a series of well-established in vitro and cell-based assays. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[6][19]
Objective: To determine the IC50 value of a pyrimidine derivative against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) for EGFR, Rb-derived peptide for CDK4)
-
ATP
-
Test inhibitor (pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or solvent control).
-
Add 2 µL of the diluted enzyme.
-
Add 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21]
Objective: To determine the cellular potency (IC50) of a pyrimidine derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, MCF-7 for CDK4/6)
-
Complete cell culture medium
-
Test inhibitor (pyrimidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[22]
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Replace the existing medium in the wells with the medium containing the inhibitor dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[23]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
Pyrimidine derivatives represent a highly versatile and clinically validated scaffold for the development of potent and selective kinase inhibitors. The examples of Osimertinib and Palbociclib highlight the remarkable progress made in targeting key oncogenic drivers like EGFR and CDKs. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and cell-based characterization, is essential for the continued success of this important class of therapeutic agents. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at discovering the next generation of pyrimidine-based kinase inhibitors.
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ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(10), 1235-1250.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(3-Bromophenyl)pyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the pyrimidine scaffold stands as a cornerstone, a privileged structure renowned for its ubiquity in biologically active molecules.[1] This guide delves into the nuanced world of 2-phenylpyrimidine derivatives, with a specific focus on elucidating the structure-activity relationship (SAR) of analogs featuring a 3-bromophenyl moiety at the 2-position. While a comprehensive, direct comparative study on a systematic series of 2-(3-Bromophenyl)pyrimidine analogs remains to be extensively published, by synthesizing data from closely related 2-phenylpyrimidine series, we can construct a robust framework for understanding the key determinants of their biological activity, particularly as kinase inhibitors in the realm of oncology.
The rationale for investigating the this compound core is rooted in established medicinal chemistry principles. The pyrimidine ring acts as a versatile scaffold, often mimicking the adenine base of ATP to competitively bind to the ATP-binding site of kinases.[1] The phenyl group at the 2-position provides a crucial anchor point for interactions within the hydrophobic regions of the kinase active site. The strategic placement of a bromine atom at the meta-position of this phenyl ring introduces a unique combination of steric and electronic properties. Bromine, being a halogen, is an electron-withdrawing group that can modulate the electronic landscape of the phenyl ring, potentially influencing binding affinities. Furthermore, its size and lipophilicity can lead to specific steric interactions, either favorable or unfavorable, within the target protein.
This guide will navigate through the synthesis, biological evaluation, and SAR of these and closely related analogs, offering insights into how subtle molecular modifications can translate into significant changes in potency and selectivity.
The Synthetic Blueprint: Crafting the 2-Phenylpyrimidine Core
The synthesis of 2-phenylpyrimidine derivatives typically follows convergent strategies, allowing for the facile introduction of diversity at various positions of the pyrimidine ring. A common and effective method involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Protocol:
A prevalent method for constructing the 2-phenylpyrimidine core is the reaction of a substituted benzamidine with a β-dicarbonyl compound in the presence of a base. For the synthesis of 4,6-disubstituted-2-phenylpyrimidine analogs, chalcones (α,β-unsaturated ketones) serve as key intermediates.
Step 1: Chalcone Synthesis Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base, such as sodium hydroxide in ethanol, to yield the corresponding chalcone.
Step 2: Pyrimidine Ring Formation The synthesized chalcone is then reacted with guanidine hydrochloride in a suitable solvent like dimethylformamide (DMF) under reflux conditions to yield the 2-amino-4,6-diphenylpyrimidine derivative.[2][3]
This modular approach allows for the introduction of various substituents on both phenyl rings, providing a diverse library of compounds for SAR studies.
Deciphering the Code: Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylpyrimidine analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings. The following sections dissect the SAR based on available data for closely related analogs, with inferences made for the this compound scaffold.
The Significance of the 2-Phenyl Ring Substitution
The substitution pattern on the 2-phenyl ring is a critical determinant of kinase inhibitory activity. The presence of a halogen, such as the bromine in our core structure, often enhances potency.
Key Insights:
-
Halogenation: The introduction of a halogen atom on the 2-phenyl ring is a common strategy to enhance binding affinity. This is often attributed to the formation of halogen bonds or favorable hydrophobic interactions within the kinase ATP-binding pocket. While direct data for a 3-bromo substituent is limited, the general trend observed with other halogenated phenylpyrimidines suggests a positive contribution to activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can significantly impact activity. Electron-withdrawing groups, like the bromo-substituent, can influence the pKa of the pyrimidine nitrogens and modulate the overall electronic distribution of the molecule, which can be crucial for hydrogen bonding interactions with the kinase hinge region.
Impact of Substitutions at the 4- and 6-Positions of the Pyrimidine Ring
Modifications at the 4- and 6-positions of the pyrimidine core have been extensively explored and are known to be pivotal for both potency and selectivity.
Table 1: SAR of 4,6-Disubstituted 2-Phenylpyrimidine Analogs
| Compound | R1 (at position 4) | R2 (at position 6) | Biological Activity (IC50) | Target/Cell Line | Reference |
| IIa | 4-Nitrophenyl | Phenyl | Highly significant anti-inflammatory activity | In-vivo rat paw edema | [2] |
| IIb | 4-Methoxyphenyl | Phenyl | Highly significant anti-inflammatory activity | In-vivo rat paw edema | [2] |
| 11g | Aniline with 3-methyl phenylcarbamoyl | Phenyl | IC50 = 6.98 µM | Raji cells (BTK inhibition) | [4] |
| A23 | 4-Aminopyrimidine | Phenyl | IC50 = 0.22 µM | Ba/F3-EGFRDel19/T790M/C797S | [5] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 5-Trifluoromethyl | IC50 = 0.091 µM | EGFR kinase | [6] |
Analysis of SAR at Positions 4 and 6:
-
Amino Substituents at Position 4: The introduction of an amino group at the 4-position is a common feature in many potent kinase inhibitors. This group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase. Further substitution on this amino group, as seen in compound 11g , can be tailored to occupy adjacent hydrophobic pockets and enhance potency.[4]
-
Aryl Substituents at Positions 4 and 6: The presence of aryl groups at these positions, as in compounds IIa and IIb , can contribute to the overall lipophilicity and shape of the molecule, influencing its ability to fit into the ATP-binding cleft. The electronic nature of the substituents on these phenyl rings also plays a role, with both electron-withdrawing (NO2) and electron-donating (OCH3) groups showing significant activity in an anti-inflammatory context.[2]
-
Fused Ring Systems: While not direct analogs of our core topic, the principles from fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are highly relevant. These systems often show potent kinase inhibition, and the SAR of substituents on the fused ring provides valuable insights into the spatial and electronic requirements of the kinase active site.[7]
Experimental Protocols: A Guide to Biological Evaluation
To establish a robust SAR, rigorous and standardized biological assays are essential. The following are representative protocols for evaluating the anticancer and kinase inhibitory potential of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method to assess the ability of a compound to inhibit cell proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Assay Setup: The assay is performed in a suitable buffer containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination: The reaction is stopped by adding a suitable reagent (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[4]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Path Forward: Logical Frameworks
To conceptualize the drug discovery workflow for developing potent this compound analogs, the following diagram illustrates the key stages.
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A Comparative Guide to 2-(3-Bromophenyl)pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of dysregulated kinases has transformed the treatment paradigm for numerous malignancies. Among the myriad of scaffolds explored, the pyrimidine core has emerged as a privileged structure, forming the foundation of numerous approved and investigational drugs.[1] This guide provides an in-depth validation and comparative analysis of a specific subclass: 2-(3-Bromophenyl)pyrimidine derivatives, with a particular focus on their potent activity against the Epidermal Growth Factor Receptor (EGFR).
We will delve into the structure-activity relationships (SAR), compare their biochemical and cellular potency against established EGFR inhibitors, and provide detailed experimental protocols to empower researchers in their own validation studies. This guide is designed to be a practical resource, blending technical data with the causal logic behind experimental design, thereby upholding the principles of scientific integrity and expertise.
The Rise of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have garnered significant attention in medicinal chemistry for their potent anticancer properties.[1] The structural resemblance of certain pyrimidine-based compounds to the adenine ring of ATP allows them to act as competitive inhibitors at the kinase ATP-binding site.[2] This mimicry is a key principle in the rational design of kinase inhibitors. Modifications to the pyrimidine scaffold have led to the development of inhibitors targeting a range of kinases, including EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3]
This compound Derivatives: Potent EGFR Inhibition
A significant breakthrough in this class of compounds was the discovery of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines as exceptionally potent inhibitors of the EGFR tyrosine kinase.[4][5] The 3-bromophenyl moiety plays a crucial role in the binding affinity of these compounds.
One of the most potent compounds identified in this series is PD 158780 , a 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine. This molecule exhibits remarkable inhibitory activity against EGFR with a half-maximal inhibitory concentration (IC50) of just 0.008 nM in biochemical assays. This positions it as one of the most potent EGFR inhibitors discovered.
dot
Caption: Competitive inhibition of a kinase by a this compound derivative.
Comparative Performance Analysis
To truly validate the potential of this compound derivatives, a direct comparison with clinically established EGFR inhibitors is essential. The following tables summarize the biochemical and cellular potency of PD 158780 alongside first, second, and third-generation EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib.
Table 1: Biochemical IC50 Values against EGFR and Related Kinases
| Compound | Target Kinase | IC50 (nM) | Citation(s) |
| PD 158780 | EGFR | 0.008 | |
| ErbB2 (HER2) | 49 | ||
| ErbB2/ErbB4 | 52 | ||
| Gefitinib | EGFR | 33 | [6] |
| Erlotinib | EGFR | 2 | [7] |
| Afatinib | EGFR (wt) | 0.5 | [3] |
| EGFR (L858R) | 0.4 | [3] | |
| EGFR (L858R/T790M) | 10 | [3] | |
| HER2 | 14 | [3] | |
| Osimertinib | EGFR (L858R) | ~1.2 | [8] |
| EGFR (Exon 19 del) | ~1.3 | [8] | |
| EGFR (L858R + T790M) | ~5 - 15 | [8] | |
| EGFR (wt) | ~490 | [8] |
Table 2: Cellular IC50 Values in Cancer Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (nM) | Citation(s) |
| PD 158780 Analogues | A431 | Wild-type (overexpressed) | 8 - 40 | [9] |
| Gefitinib | PC-9 | Exon 19 del | 77.26 | [10] |
| H3255 | L858R | 3 | [1] | |
| Erlotinib | A549 | Wild-type | ~23,000 | [11] |
| H3255 | L858R | 29 | [12] | |
| Afatinib | PC-9 | Exon 19 del | 1.3 | [13] |
| H1975 | L858R + T790M | 80 | [13] | |
| Osimertinib | PC-9 | Exon 19 del | ~15 - 23 | [8] |
| H1975 | L858R + T790M | ~4.6 - 5 | [8] |
Structure-Activity Relationship (SAR) Insights
The remarkable potency of the 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine series is governed by key structural features:
-
Pyrido[d]pyrimidine Core: This scaffold effectively mimics the adenine ring of ATP, anchoring the molecule in the kinase's active site.
-
4-(3-Bromophenyl)amino Group: This moiety is critical for high-affinity binding. The bromine atom likely forms important halogen bonds or occupies a hydrophobic pocket within the ATP-binding site.
-
Substituents on the Pyridopyrimidine Ring: The addition of small, weakly basic amine groups at the 6 or 7-positions, as seen in PD 158780, can enhance both potency and aqueous solubility without significant steric hindrance.[9]
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are paramount. Below are step-by-step methodologies for key assays used to characterize kinase inhibitors.
dot
Caption: A typical workflow for the validation of kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining the biochemical IC50 of an inhibitor.[14]
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the recombinant kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15] Incubate for 40 minutes at room temperature.[15]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular EGFR Autophosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block EGFR autophosphorylation in a cellular context, providing a direct measure of target engagement.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR and anti-total EGFR)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with EGF to induce EGFR autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.
-
Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR indicates the level of inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the inhibitor.[17]
Materials:
-
Cancer cell line (e.g., A431, PC-9)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors. The exceptional potency of compounds like PD 158780 against EGFR highlights the potential of this chemical class. The comparative data presented in this guide demonstrates that these derivatives can exhibit inhibitory activity on par with or even exceeding that of some clinically approved drugs in biochemical assays.
Future research should focus on comprehensive selectivity profiling of these compounds against a broad kinase panel to fully understand their target landscape and potential off-target effects. Furthermore, optimization of their pharmacokinetic properties will be crucial for translating their potent in vitro activity into in vivo efficacy. The detailed protocols provided herein offer a robust framework for such validation studies, enabling researchers to rigorously assess the therapeutic potential of novel this compound derivatives and contribute to the advancement of targeted cancer therapies.
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A Senior Application Scientist's Guide to Catalytic Systems for 2-Arylpyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and selective synthesis of 2-arylpyrimidines, in particular, is a critical endeavor in the discovery of novel kinase inhibitors, antivirals, and other bioactive molecules. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of 2-arylpyrimidines, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your specific research needs.
The Strategic Importance of 2-Arylpyrimidines
The 2-arylpyrimidine motif is a privileged structure in drug discovery due to its ability to form key hydrogen bonding and π-stacking interactions with biological targets. The development of robust and versatile synthetic methodologies to access these compounds is therefore of paramount importance. This guide will focus on the three most prominent palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation. Each of these powerful methods offers a unique set of advantages and disadvantages, and the optimal choice depends on a careful consideration of factors such as substrate scope, functional group tolerance, and practical considerations like catalyst cost and reagent toxicity.
Comparative Analysis of Catalytic Systems
The following table summarizes the key performance indicators for the Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation in the context of 2-arylpyrimidine synthesis. This data has been compiled from representative examples in the peer-reviewed literature to provide a clear, side-by-side comparison.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Typical Reactants | 2-Halopyrimidine, Arylboronic acid/ester | 2-Halopyrimidine, Arylstannane | Pyrimidine, Aryl halide |
| Catalyst System | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) catalyst (e.g., Pd(OAc)₂), often with an oxidant and/or directing group |
| Typical Yields | Good to excellent (often >80%)[1][2] | Good to excellent (often >75%) | Moderate to good (can be variable)[3] |
| Functional Group Tolerance | Good, but can be sensitive to boronic acid instability | Excellent, very broad functional group tolerance[1][4] | Moderate, can be sensitive to electronic effects and directing group compatibility |
| Key Advantages | Low toxicity of boron reagents, commercially available starting materials, well-established and reliable.[4] | Highly tolerant of functional groups, stable organostannane reagents.[1][4] | Atom-economical (no pre-functionalization of pyrimidine), allows for late-stage functionalization. |
| Key Disadvantages | Potential for protodeboronation of boronic acids, requires a base that can affect sensitive substrates. | High toxicity of organotin reagents and byproducts, stoichiometric tin waste that can be difficult to remove.[4][5] | Often requires higher temperatures and specific directing groups for regioselectivity, can have a narrower substrate scope. |
In-Depth Analysis of Catalytic Systems
The Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of 2-arylpyrimidines due to its reliability, the relatively low toxicity of its boron-based reagents, and the vast commercial availability of boronic acids and their derivatives.[4] The reaction typically involves the palladium-catalyzed coupling of a 2-halopyrimidine with an arylboronic acid in the presence of a base.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical, as it influences the rate of oxidative addition and the stability of the palladium catalyst. For electron-deficient substrates like 2-chloropyrimidines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.
Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
This protocol is a representative example of a Suzuki-Miyaura coupling for the synthesis of a 2-arylpyrimidine.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-4,6-dimethylpyrimidine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Stille Coupling: Superior Functional Group Tolerance
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling or when a broad range of functional groups must be tolerated.[1][4] This method involves the palladium-catalyzed reaction of a 2-halopyrimidine with an organostannane reagent.
Mechanistic Insights:
Similar to the Suzuki coupling, the catalytic cycle of the Stille reaction proceeds via oxidative addition, transmetalation, and reductive elimination.[8] A key difference is that the transmetalation step does not require a base. The choice of the non-transferable groups on the tin reagent (typically butyl or methyl) can influence the reaction rate. The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[4][5]
Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Synthesis of 2-(Furan-2-yl)pyrimidine
This protocol provides a general procedure for the Stille coupling of a 2-halopyrimidine with a heteroarylstannane.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
2-(Tributylstannyl)furan (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloropyrimidine and tetrakis(triphenylphosphine)palladium(0).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(tributylstannyl)furan to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as an increasingly attractive strategy for the synthesis of 2-arylpyrimidines due to its atom economy and step efficiency. This method avoids the pre-functionalization of the pyrimidine ring, instead directly coupling a C-H bond with an aryl halide.
Mechanistic Insights:
The mechanism of direct C-H arylation is more complex and can vary depending on the specific catalytic system and substrates. A common pathway involves a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the pyrimidine and cleaves a C-H bond with the assistance of a base or an additive like pivalic acid. The resulting palladacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to afford the 2-arylpyrimidine and regenerate the active palladium catalyst. Regioselectivity can be a challenge, and often the reaction is directed by the inherent electronic properties of the pyrimidine ring or by using a directing group.
Proposed Catalytic Cycle for Direct C-H Arylation.
Experimental Protocol: Direct C-H Arylation of Pyrimidine with 4-Bromotoluene
This protocol outlines a general procedure for the direct C-H arylation of pyrimidine.
Materials:
-
Pyrimidine (1.0 equiv)
-
4-Bromotoluene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH, 0.3 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
To a screw-cap vial, add pyrimidine, 4-bromotoluene, palladium(II) acetate, potassium carbonate, and pivalic acid.
-
Purge the vial with an inert gas (e.g., argon).
-
Add anhydrous DMA to the vial.
-
Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of 2-arylpyrimidines is a dynamic field of research, with each of the discussed catalytic systems offering distinct advantages. The Suzuki-Miyaura coupling remains the most popular and reliable method for general applications. The Stille coupling, despite its toxicity concerns, provides an invaluable tool for the synthesis of complex molecules with sensitive functional groups. Direct C-H arylation represents the future of efficient and sustainable synthesis, and ongoing research is focused on expanding its substrate scope and improving its regioselectivity.
The continued development of novel catalysts and ligands will undoubtedly lead to even more efficient and selective methods for the synthesis of 2-arylpyrimidines, further empowering the discovery of new and life-saving medicines.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English25, 508-524 (1986).
- Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95, 2457-2483 (1995).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Benchchem.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem.
- MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- RSC Publishing. Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group.
- NROChemistry. Stille Coupling.
- Organic Chemistry Portal. Stille Coupling.
- Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- MDPI.
- OUCI. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- ResearchGate.
- PMC.
- ACS Publications. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF.
- Wikipedia. Stille reaction.
- Benchchem.
- MDPI. Catalytic Annulation Reactions: Preface to the Special Issue.
- ResearchGate. Arylation of pyrimidine derivatives by the Suzuki cross-coupling reaction.
- ResearchGate. Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
Sources
A Head-to-Head Comparison of Novel Pyrido[d]pyrimidine Derivatives and Known Kinase Inhibitors in Oncology Research
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(3-Bromophenyl)pyrimidine-Based Kinase Inhibitors
For drug discovery researchers and scientists, the pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile backbone for targeting a wide range of kinases implicated in diseases from cancer to neurodegeneration.[1][2][3] The 2-(3-Bromophenyl)pyrimidine core, in particular, represents a promising chemical starting point.[4][5] However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity across the entire human kinome.
The development of highly specific inhibitors is complicated by the significant conservation of the ATP-binding site across the kinase family.[6] Unintended off-target interactions can lead to toxicity or unexpected pharmacological effects, derailing an otherwise promising drug candidate.[7][8] Conversely, controlled polypharmacology, where an inhibitor hits a few, well-chosen targets, can sometimes be beneficial.[9] Therefore, a rigorous, multi-faceted cross-reactivity profiling strategy is not merely a checkbox exercise but a fundamental component of the drug development pathway.
This guide provides a framework for the comprehensive cross-reactivity profiling of novel this compound-based inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to interpret and present the resulting data for comparative analysis.
Pillar 1: The Strategy for Profiling Selectivity
A robust profiling strategy should be tiered, moving from broad, high-throughput screening to more complex, biologically relevant assays. An efficient approach involves an initial wide-net screen to identify all potential interactions, followed by dose-response measurements for any significant "hits" to determine their potency.[10]
Our strategy will encompass two essential pillars:
-
In Vitro Biochemical Screening: To assess direct inhibitory activity against a large, purified panel of kinases. This is the gold standard for understanding the raw inhibitory potential of a compound.
-
Cell-Based Target Engagement: To confirm that the inhibitor can bind its intended target—and any off-targets—within the complex milieu of a living cell, providing a more accurate reflection of its biological activity.[11]
Below is a visual representation of a typical inhibitor profiling workflow.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Pillar 2: Core Experimental Protocols
The following protocols are designed to be self-validating by including essential controls.
Protocol 1: High-Throughput In Vitro Kinase Panel Screen
This protocol outlines a standard biochemical assay to measure the inhibition of a large panel of kinases.[12] Commercial services often perform these screens, but the principles remain the same.
Rationale: This method provides a direct measure of an inhibitor's ability to interfere with kinase catalytic activity. Using a single, high concentration (e.g., 1 µM) is a cost-effective way to rapidly identify potential off-targets across the kinome.[10] The ATP concentration is kept at or near the Km value for each kinase to ensure that the IC50 values are physiologically relevant and comparable.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
-
Create intermediate dilutions in assay buffer to achieve a 100X final concentration (e.g., 100 µM for a 1 µM final screen).
-
-
Assay Plate Setup (384-well format):
-
Negative Control: Add 0.5 µL of DMSO to designated wells.
-
Positive Control: Add 0.5 µL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM final).
-
Test Compounds: Add 0.5 µL of the 100X inhibitor solutions to the respective wells.
-
-
Kinase Reaction:
-
Add 25 µL of kinase/substrate solution to each well. This solution contains the specific kinase being tested and its corresponding peptide substrate.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
To initiate the reaction, add 25 µL of an ATP solution (radiolabeled with ³³P-ATP) at a concentration equal to the Km for each specific kinase.
-
-
Reaction Termination and Measurement:
-
Incubate for 30-60 minutes at room temperature.
-
Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Flag any kinase where inhibition is >70% for follow-up IC50 determination using a 10-point dose-response curve.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol determines if an inhibitor can bind to its target inside intact cells.[11]
Rationale: Biochemical assays use purified, often truncated, kinase domains that may not represent the protein's native conformation or accessibility within the cell. Cellular target engagement assays validate that the inhibitor is cell-permeable and can find and bind its target in a highly complex and crowded environment.[11]
Methodology:
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293) engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the cells in a 96-well white assay plate and incubate overnight.
-
Prepare serial dilutions of the this compound analogs in Opti-MEM medium.
-
Add the diluted inhibitors to the cells and incubate for 2 hours in a CO₂ incubator. This allows the compound to reach equilibrium.
-
-
Tracer Addition:
-
Add the NanoBRET™ Kinase Tracer to all wells. The tracer is a fluorescently labeled ATP-competitive probe that will bind to the kinase if the test inhibitor is not bound.
-
Incubate for another 2 hours.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells. This will generate the bioluminescent signal from the NanoLuc® luciferase.
-
Read the plate on a luminometer capable of detecting both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) signals simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Pillar 3: Comparative Data Analysis
Once the data is collected, it must be structured for clear comparison. Key metrics include the IC50 value (potency) and a Selectivity Score to quantify cross-reactivity.[13]
Calculating the Selectivity Score (S-score)
The S-score is a simple way to quantify selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) divided by the total number of kinases tested.[10] A lower S-score indicates higher selectivity.
S-score(1µM) = (Number of kinases with >90% inhibition at 1 µM) / (Total number of kinases screened)
Hypothetical Comparison Data
Below is a table summarizing hypothetical profiling data for three this compound analogs against a primary target (e.g., ABL1) and selected, common off-targets.
| Metric | Inhibitor A | Inhibitor B | Inhibitor C (Lead) |
| Primary Target: ABL1 IC50 (nM) | 15 | 8 | 12 |
| Cellular ABL1 Engagement IC50 (nM) | 45 | 30 | 35 |
| Selectivity Score S(1µM) (400 kinases) | 0.08 (32 hits) | 0.15 (60 hits) | 0.02 (8 hits) |
| --- | --- | --- | --- |
| Key Off-Target IC50 (nM) | |||
| SRC | 25 | 15 | > 1,000 |
| LCK | 40 | 22 | > 1,000 |
| VEGFR2 | > 10,000 | 500 | > 5,000 |
| KIT | 150 | 75 | 850 |
| CDK2 | > 10,000 | > 10,000 | > 10,000 |
Analysis:
-
Inhibitor A: Shows good potency for the primary target but has significant off-target activity against SRC family kinases (SRC, LCK).
-
Inhibitor B: Is the most potent analog but is highly non-selective, hitting numerous targets including VEGFR2, which could have clinical implications. Its high S-score reflects this promiscuity.
-
Inhibitor C: While slightly less potent than Inhibitor B, it demonstrates a vastly superior selectivity profile. It has minimal activity against the SRC family and a very low S-score, making it the ideal lead candidate for further development.
Visualizing Off-Target Pathway Implications
Understanding the consequence of an off-target interaction is crucial. An inhibitor designed for ABL1 in cancer might inadvertently inhibit VEGFR2, a key regulator of angiogenesis. This could be beneficial or detrimental, but it must be understood.
Caption: On-target vs. unintended off-target pathway modulation.
Conclusion
The cross-reactivity profile of a this compound-based inhibitor is a critical determinant of its therapeutic potential. A systematic approach, beginning with broad biochemical screening and progressing to cell-based target validation, is essential for building a comprehensive understanding of an inhibitor's selectivity. By quantifying selectivity through metrics like the S-score and comparing IC50 values across key targets, researchers can make informed decisions to select lead candidates with the highest probability of success in preclinical and clinical development. This rigorous, data-driven process minimizes the risk of failure due to unforeseen off-target effects and is a hallmark of excellence in modern drug discovery.
References
Sources
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- 4. This compound | C10H7BrN2 | CID 26967381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Synthesis of 2-(3-Bromophenyl)pyrimidine: A Comparative Guide to Modern Cross-Coupling Methods
Introduction
The 2-arylpyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional materials.[1][2] Specifically, 2-(3-Bromophenyl)pyrimidine serves as a crucial intermediate in the synthesis of a wide range of molecules, from kinase inhibitors to organic light-emitting diodes (OLEDs).[2] The bromine handle on the phenyl ring offers a versatile point for further functionalization, making its efficient and selective synthesis a topic of considerable interest to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, cost, environmental impact, and experimental feasibility.
The Synthetic Landscape: An Overview
The synthesis of 2-arylpyrimidines has evolved significantly from classical condensation methods, which often lack the modularity and functional group tolerance required for modern drug discovery programs. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering highly efficient and selective methods for the formation of the critical C-C bond between the pyrimidine and phenyl rings.[3][4][5][6]
This guide will focus on three prominent palladium-catalyzed methods for the synthesis of this compound:
-
Suzuki-Miyaura Coupling: The reaction of a pyrimidine halide with an arylboronic acid.
-
Stille Coupling: The coupling of a pyrimidine halide with an organostannane reagent.
-
Direct C-H Arylation: The direct coupling of a pyrimidine C-H bond with an aryl halide.
Each of these methods presents a unique set of advantages and disadvantages, which we will explore in detail.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid reagents.[7] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Causality Behind Experimental Choices
The choice of a 2-halopyrimidine as the electrophilic partner is critical. While 2-iodopyrimidines are more reactive, 2-chloropyrimidines are often more readily available and cost-effective. The electron-deficient nature of the pyrimidine ring enhances its reactivity in Suzuki couplings compared to analogous benzene derivatives.[5] The selection of the palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are commonly employed to stabilize the palladium center and facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines with arylboronic acids.[3][5][8]
Materials:
-
2-Chloropyrimidine
-
3-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), 3-bromophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Conditions | Rationale |
| Electrophile | 2-Chloropyrimidine | Readily available and cost-effective. |
| Nucleophile | 3-Bromophenylboronic acid | Stable and commercially available. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings.[3] |
| Base | K₂CO₃ | Essential for the activation of the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that promotes the reaction.[5] |
| Temperature | 100 °C | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 12-24 hours | Typical duration for this type of coupling. |
| Expected Yield | 70-90% | Based on similar reported Suzuki couplings of chloropyrimidines.[3][5] |
Advantages and Disadvantages
-
Advantages: High yields, commercially available and stable reagents, relatively low toxicity of boron compounds, and well-established methodology.
-
Disadvantages: Potential for side reactions such as homocoupling of the boronic acid, and the need for a pre-functionalized pyrimidine starting material.
Method 2: Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by a palladium complex.[9][10][11][12] Organostannanes are known for their tolerance of a wide variety of functional groups and their stability to air and moisture.[9][12]
Causality Behind Experimental Choices
Similar to the Suzuki coupling, a 2-halopyrimidine serves as the electrophile. 2-Iodopyrimidines are generally more reactive than their chloro- or bromo- counterparts in Stille couplings. The choice of the organostannane reagent, in this case, (3-bromophenyl)trialkylstannane, is central to this method. The "non-transferable" alkyl groups on the tin atom are typically methyl or butyl. The palladium catalyst and ligands play a similar role to that in the Suzuki coupling, facilitating the catalytic cycle.
Experimental Protocol: Stille Synthesis of this compound
This protocol is based on general procedures for Stille couplings of heteroaryl halides.[9][13][14]
Materials:
-
2-Iodopyrimidine (or 2-Bromopyrimidine)
-
(3-Bromophenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed 1,4-dioxane or toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodopyrimidine (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous and degassed 1,4-dioxane (10 mL) via syringe.
-
Add (3-bromophenyl)tributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Stille Coupling
| Parameter | Conditions | Rationale |
| Electrophile | 2-Iodopyrimidine | More reactive than chloro- or bromo- derivatives in Stille coupling. |
| Nucleophile | (3-Bromophenyl)tributylstannane | A common and effective organotin reagent. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard catalyst for Stille reactions.[9] |
| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent for Stille couplings. |
| Temperature | 100 °C | Typical temperature for Stille couplings. |
| Reaction Time | 12-24 hours | Sufficient time for reaction completion. |
| Expected Yield | 60-85% | Based on literature precedents for similar Stille couplings.[12] |
Advantages and Disadvantages
-
Advantages: High functional group tolerance, stable organostannane reagents, and generally good yields.
-
Disadvantages: High toxicity of organotin compounds and their byproducts, which requires careful handling and purification. The synthesis of the required organostannane reagent may add extra steps.
Method 3: Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it a more atom- and step-economical approach.[15][16][17][18] In this case, the C-H bond of the pyrimidine ring is directly coupled with an aryl halide.
Causality Behind Experimental Choices
The regioselectivity of the C-H activation on the pyrimidine ring is a key challenge. The C-6 position is generally the most acidic and thus the most likely to undergo C-H activation. However, directing groups or specific catalytic systems can influence the regioselectivity. For the synthesis of this compound, we would ideally want to activate a C-H bond at the 2-position, which is less common. A more plausible approach would be to use pyrimidine itself and rely on the inherent reactivity, though this may lead to mixtures of isomers. A more controlled approach would involve a directing group. For the purpose of this guide, we will consider the direct arylation of pyrimidine with 1,3-dibromobenzene, which could potentially yield the desired product, although selectivity could be an issue.
Experimental Protocol: Direct C-H Arylation Synthesis of this compound
This is a hypothetical protocol based on general conditions for the direct C-H arylation of heterocycles.[18][19]
Materials:
-
Pyrimidine
-
1,3-Dibromobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., DMA or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add pyrimidine (1.0 mmol), 1,3-dibromobenzene (1.5 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), the chosen ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat to 120-150 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify by column chromatography.
Data Presentation: Direct C-H Arylation
| Parameter | Conditions | Rationale |
| Substrates | Pyrimidine and 1,3-Dibromobenzene | Avoids pre-functionalization of the pyrimidine. |
| Catalyst | Pd(OAc)₂ / Ligand | A common catalytic system for C-H activation. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the C-H activation step. |
| Solvent | DMA or DMF | High-boiling point solvents are often required. |
| Temperature | 120-150 °C | Higher temperatures are typically needed for C-H activation. |
| Reaction Time | 24-48 hours | Often longer reaction times are necessary. |
| Expected Yield | 30-60% | Highly variable and potentially lower than other methods. |
Advantages and Disadvantages
-
Advantages: More atom- and step-economical as it avoids pre-functionalization of the pyrimidine.
-
Disadvantages: Often requires harsh reaction conditions (high temperatures), can suffer from poor regioselectivity leading to isomeric mixtures, and may have a more limited substrate scope. Catalyst loading is often higher.
Comparative Summary and Recommendations
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Starting Materials | 2-Halopyrimidine, Arylboronic acid | 2-Halopyrimidine, Organostannane | Pyrimidine, Aryl halide |
| Reagent Toxicity | Low | High (Tin compounds) | Moderate |
| Reaction Conditions | Mild to moderate | Mild to moderate | Often harsh |
| Yield | High (70-90%) | Good (60-85%) | Variable (30-60%) |
| Selectivity | High | High | Can be low |
| Cost-Effectiveness | Generally good | Can be expensive due to tin reagents | Potentially high due to catalyst loading and lower yields |
| Environmental Impact | Moderate | High (Tin waste) | Potentially lower (fewer steps) |
Recommendation:
For most laboratory-scale syntheses where high yield, purity, and reliability are paramount, the Suzuki-Miyaura coupling is the recommended method for the synthesis of this compound. The commercial availability and low toxicity of the boronic acid starting material make it a practical and safe choice.
The Stille coupling is a viable alternative, particularly when high functional group tolerance is required and the synthesis of the organostannane is feasible. However, the toxicity of tin compounds is a significant drawback that must be carefully managed.
Direct C-H arylation , while attractive from an atom-economy perspective, is currently less developed for this specific transformation and is likely to present challenges with regioselectivity and yield. It may be a suitable area for further research and optimization but is not recommended for a reliable, scale-up synthesis at this time.
Visualizing the Synthetic Pathways
Reaction Schemes
Caption: Reaction schemes for the synthesis of this compound.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The synthesis of this compound can be effectively achieved through several modern palladium-catalyzed cross-coupling methods. The Suzuki-Miyaura coupling stands out as the most practical and reliable method for general laboratory applications, offering high yields and utilizing readily available, low-toxicity reagents. The Stille coupling provides a robust alternative, though the toxicity of organotin compounds necessitates careful handling. Direct C-H arylation, while promising in principle, requires further development to overcome challenges in selectivity and efficiency for this particular target. By understanding the nuances of each method, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating the pace of discovery in medicinal chemistry and materials science.
References
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Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021). Catalysts, 11(4), 439. [Link]
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Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing). (2020). Organic Chemistry Frontiers, 7(3), 604-609. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (2020). Canadian Journal of Chemistry, 98(10), 614-620. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2020). Canadian Journal of Chemistry, 98(10), 614-620.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2012). European Journal of Organic Chemistry, 2012(23), 4421-4428.
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (2003). Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
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Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. (2018). Molecules, 23(7), 1696. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (2021).
- Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. (2014). Journal of the Serbian Chemical Society, 79(10), 1185-1192.
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Scheme 1. The direct CH arylation of heterocycles. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Direct arylation of pyrimidines using arylboronic acids - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (2017). Molecules, 22(8), 1335. [Link]
- Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2017). Comptes Rendus Chimie, 20(6), 642-647.
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The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023). Retrieved January 12, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Pyrimidine as an Aryl C–H Activating Group | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Pyrimidine as an Aryl C-H Activating Group - PubMed. (2018). Organic Letters, 20(13), 3745-3748. [Link]
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Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]
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Comparative Cytotoxicity of 2-(3-Bromophenyl)pyrimidine Derivatives in Cancer Cell Lines: A Review of Available Data
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant anticancer drugs.[1][2] The diverse biological activities of pyrimidine derivatives are often modulated by the nature and position of their substituents, making them a fertile ground for the development of novel therapeutic agents.[3] The introduction of a halogenated phenyl ring, such as a 3-bromophenyl group, at the C2 position of the pyrimidine core is a common strategy in drug design to enhance biological activity, potentially through increased lipophilicity and improved target binding.
The Rationale for Comparing Cytotoxicity
A comparative analysis of the cytotoxicity of 2-(3-Bromophenyl)pyrimidine derivatives across a panel of cancer cell lines is crucial for several reasons:
-
Identifying Potent and Selective Compounds: Such studies help in identifying derivatives that exhibit high potency against cancer cells while showing minimal toxicity to normal cells, a key characteristic of a promising drug candidate.
-
Understanding Structure-Activity Relationships (SAR): By comparing the cytotoxic profiles of a series of structurally related compounds, researchers can deduce the influence of different functional groups on their anticancer activity. This knowledge is invaluable for the rational design of more effective and less toxic analogues.[4]
-
Elucidating Mechanisms of Action: Differential sensitivity of various cancer cell lines to a particular compound can provide clues about its mechanism of action. For instance, a compound might be highly effective against a cell line known to overexpress a specific enzyme or receptor, suggesting that this biomolecule could be a potential target.
Standard Methodologies for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a critical first step in the anticancer drug discovery pipeline.[5] Several robust and well-validated in vitro assays are commonly employed to quantify the ability of a compound to inhibit cell growth or induce cell death.
Key Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
SRB (Sulforhodamine B) Assay: This assay quantifies the total protein content of cells, providing an estimate of cell number and, consequently, cell viability.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.
The primary endpoint of these assays is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxicity of a series of this compound derivatives would involve the following steps:
Figure 1. A generalized workflow for in vitro cytotoxicity screening of novel compounds.
The Path Forward: A Call for Focused Research
The absence of specific data on the cytotoxicity of this compound derivatives represents a clear opportunity for future research. A systematic study designed to synthesize a library of these compounds with variations at other positions of the pyrimidine ring and the phenyl moiety, followed by a comprehensive cytotoxic evaluation against a diverse panel of cancer cell lines, would be of significant value to the drug discovery community.
Such a study would not only fill the current knowledge gap but also potentially lead to the identification of novel and potent anticancer agents. The resulting data would be instrumental in building robust SAR models to guide the future design of pyrimidine-based therapeutics with improved efficacy and safety profiles.
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- Aly, H. M., Abdel-Wahab, B. F., & El-Gazzar, M. G. (2018). Design, synthesis and biological evaluation of novel pyrimidine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1253-1263.
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International Journal of Molecular Sciences. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
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International Journal of Recent Scientific Research. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]
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Allied Academies. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]
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Anticancer Agents in Medicinal Chemistry. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]
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Comparative In Silico Analysis of 2-(3-Bromophenyl)pyrimidine Derivatives: A Guide to Molecular Docking Studies
This guide provides a comprehensive comparison of in silico molecular docking studies focused on 2-(3-Bromophenyl)pyrimidine derivatives and related pyrimidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. By synthesizing data from multiple peer-reviewed studies, this document offers an objective analysis of binding affinities, interaction patterns, and the underlying rationale for experimental design in the context of computational drug discovery. We will delve into the methodologies that underpin these studies, providing detailed protocols and explaining the scientific reasoning behind the selection of specific biological targets and computational parameters.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their versatile nature allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The this compound core, in particular, has garnered significant interest as a privileged scaffold in the design of kinase inhibitors.[4] The bromine atom at the 3-position of the phenyl ring can serve as a key interaction point within the ATP-binding pocket of various kinases, contributing to enhanced binding affinity and selectivity.[4]
Molecular docking, a powerful computational technique, plays a pivotal role in the rational design of these derivatives. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the crucial molecular interactions that stabilize the complex.[5] This in silico approach accelerates the drug discovery process by enabling the screening of large compound libraries and prioritizing candidates for synthesis and biological evaluation.
Comparative Docking Performance of Pyrimidine Derivatives
The efficacy of pyrimidine-based inhibitors is highly dependent on their substitution patterns and the specific protein target. The following table summarizes quantitative data from various docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of clinically relevant protein targets.
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Not explicitly stated, but IC50 values as low as 0.008 nM suggest very strong binding. | Met793 (crucial for many EGFR inhibitors) | [4][6] |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR (Wild Type & T790M Mutant) | -23.94 (for a potent inhibitor) | Not specified | [7] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | -10.7 | Not Specified | [1] |
| Pyrazolo[3,4-d]pyrimidine Analogues | TRAP1 | -11.265 (for a potent analogue) | PHE 583, CYS 532, SER 536, ASP 594 | [8] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [1][9] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [1] |
| Imidazo[1,2-a]pyrimidine Derivatives | Microbial Targets | Not explicitly stated, but good binding modes observed. | Not specified | [10] |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | [1] |
| Synthesized Pyrimidine Derivatives | Bcl-2 (5VO4) | -5.8815 | ARG 129 (pi-cation interaction) | [11] |
Analysis of Docking Results:
The data clearly indicates that pyrimidine derivatives can achieve high binding affinities across a diverse range of protein targets. The 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines, which are structurally related to the topic of this guide, demonstrate exceptional potency against EGFR, a key target in cancer therapy.[4] The negative binding energies, where reported, signify favorable interactions between the ligand and the protein. For instance, the pyrazolo[3,4-d]pyrimidine analogues show a strong binding energy of -11.265 kcal/mol with TRAP1, indicating a very stable complex.[8] The identification of key interacting residues, such as the hydrogen bonds and hydrophobic interactions, is crucial for understanding the structure-activity relationship (SAR) and for guiding further lead optimization.[5]
Key Biological Targets and Signaling Pathways
The rational design of this compound derivatives is predicated on a deep understanding of their biological targets. A significant portion of research has focused on their role as kinase inhibitors.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] Pyrimidine derivatives, due to their structural similarity to the purine core of ATP, are well-suited to act as competitive inhibitors at the ATP-binding site of kinases.[12]
The EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[4] this compound derivatives have been shown to be potent inhibitors of EGFR.[4]
Caption: The EGFR signaling pathway and the point of inhibition by this compound derivatives.
Experimental Protocols: A Guide to In Silico Docking
The following section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study of this compound derivatives. This protocol is a validated, self-contained system for generating reliable and reproducible results.
Ligand and Protein Preparation
Rationale: Proper preparation of both the ligand (the pyrimidine derivative) and the protein (the target receptor) is a critical first step to ensure the accuracy of the docking simulation. This involves generating a 3D structure of the ligand and optimizing its geometry, as well as preparing the protein structure by removing non-essential molecules and adding necessary atoms.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivatives using chemical drawing software (e.g., ChemDraw or Marvin Sketch).[9]
-
Convert the 2D structure into a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[6]
-
Save the optimized ligand structure in a format compatible with the docking software (e.g., .mol2 or .pdbqt).[9]
-
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[1]
-
Add polar hydrogen atoms to the protein structure.[1]
-
Assign atomic charges (e.g., Kollman or Gasteiger charges) to the protein atoms.[1][5]
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).[1]
-
Molecular Docking Simulation
Rationale: The docking simulation explores the conformational space of the ligand within the active site of the protein to identify the most favorable binding pose. The choice of docking algorithm and the definition of the search space are crucial for a successful simulation.
Protocol:
-
Grid Box Generation:
-
Docking Algorithm and Parameters:
-
Select an appropriate docking algorithm. The Lamarckian Genetic Algorithm (LGA) is frequently used.[1]
-
Set the docking parameters, such as the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations. A higher number of runs increases the thoroughness of the conformational search.[1]
-
-
Execution:
Analysis and Visualization of Results
Rationale: The final step involves analyzing the docking results to assess the binding affinity and understand the nature of the interactions between the ligand and the protein.
Protocol:
-
Ranking and Scoring:
-
Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the binding affinities of the different pyrimidine derivatives. The pose with the lowest binding energy is typically considered the most probable binding mode.[5]
-
-
Interaction Analysis:
-
Visualize the best-docked pose using molecular graphics software (e.g., PyMOL or Discovery Studio).[1]
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds, between the ligand and the amino acid residues of the receptor.[5]
-
-
Validation (Optional but Recommended):
-
If a co-crystallized ligand is available in the PDB structure, perform a redocking experiment. Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the known ligand and its crystallographic orientation. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[6]
-
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion and Future Perspectives
Comparative docking studies are an indispensable tool in the modern drug discovery pipeline. This guide has demonstrated the utility of in silico methods for evaluating the therapeutic potential of this compound derivatives and related compounds. The presented data and protocols provide a robust framework for researchers to conduct and interpret their own docking studies.
The future of this field lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of ligand-protein interactions. Furthermore, the application of machine learning and artificial intelligence will undoubtedly enhance the predictive power of these models, further accelerating the discovery of novel and effective pyrimidine-based therapeutics.
References
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El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]
-
Kumar, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(8), 108-115. [Link]
-
Singh, P., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(19), 6605. [Link]
-
Showalter, H. D., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 1-13. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Novel Pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved and investigational drugs.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological activity against various targets, particularly protein kinases implicated in oncology.[1] However, the journey from a potent in vitro inhibitor to a clinically effective therapeutic is critically dependent on its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME). This guide offers an in-depth comparison of the pharmacokinetic profiles of several novel pyrimidine-based inhibitors, supported by experimental data, to inform lead optimization and candidate selection in drug discovery.
The Critical Role of Pharmacokinetics in Drug Development
A promising drug candidate must not only interact potently with its target but also reach and maintain a therapeutic concentration at the site of action without causing undue toxicity.[3] The pharmacokinetic properties of a compound govern its concentration-time profile in the body and are thus a primary determinant of its efficacy and safety. Key parameters such as oral bioavailability (F), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) provide a quantitative framework for evaluating and comparing the in vivo behavior of drug candidates.[4]
Comparative Pharmacokinetic Profiles of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the preclinical pharmacokinetic parameters of several notable pyrimidine-based kinase inhibitors from different structural classes. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal species, dose, and vehicle can vary between studies.
| Compound/Class | Target(s) | Scaffold | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | F (%) | Reference(s) |
| Osimertinib | EGFR (T790M) | Pyrimidine | Mouse | 25 mg/kg, p.o. | ~3,300 | ~6 | ~7.5 | ~41,000 | ~31 | [5][6] |
| Abemaciclib | CDK4/6 | 2-Anilinopyrimidine | Mouse | 30 mg/kg, p.o. | ~1,500 | ~8 | ~10 | ~25,000 | ~45 | [7][8] |
| Compound 14 | Nav1.2 | Pyrimidine | Rat | 10 mg/kg, i.p. | - | - | - | - | 43 | [9] |
| Compound 25 | Aurora A | Pyrimidine | Mouse | 10 mg/kg, p.o. | - | - | - | ~5,600 | 62.3 | [10] |
| Compound 6c | PDGFr, FGFr, EGFr, c-src | Pyrido[2,3-d]pyrimidine | - | - | - | - | - | - | Enhanced | [11] |
| MD-39-AM | Diuretic | Pyrido[2,3-d]pyrimidine | Rat | 6-24 mg/kg, p.o. | >1h | ~1 | - | - | ~90 | [12] |
| Adagrasib | KRAS G12C | Pyrimidine | Rat | 30 mg/kg, p.o. | 677.45 ± 58.72 | - | 3.50 ± 0.21 | - | 50.72 | [13] |
p.o. = oral administration; i.p. = intraperitoneal administration. Values are approximate and compiled from the referenced studies.
This comparative data highlights the significant variability in pharmacokinetic profiles even among compounds sharing a pyrimidine core. For instance, while both Osimertinib and Abemaciclib are orally administered kinase inhibitors, their absorption and elimination characteristics differ. The pyrido[2,3-d]pyrimidine scaffold in MD-39-AM demonstrates high oral bioavailability in rats.[12] Such data is invaluable for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemists in optimizing ADME properties.
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
Many pyrimidine-based inhibitors are designed to target protein kinases that are critical components of signaling pathways dysregulated in cancer. Understanding these pathways is essential for rational drug design and for interpreting the pharmacological effects of these inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[14] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[14] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[5][15] Pyrimidine-based inhibitors like Osimertinib are designed to specifically target mutant forms of EGFR.[15]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are the master regulators of cell cycle progression.[8] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[8] Pyrimidine-based inhibitors such as Abemaciclib target CDK4 and CDK6, which are crucial for the G1 to S phase transition.[8][16]
Caption: Regulation of the G1/S transition by CDK4/6 and its inhibition by pyrimidine-based drugs.
Methodologies for In Vivo Pharmacokinetic Profiling
The generation of reliable and reproducible pharmacokinetic data is contingent on well-designed and executed in vivo studies. The following protocol outlines a standard approach for a single-dose pharmacokinetic study in rodents, a common preclinical model. This methodology is synthesized from established practices and regulatory guidelines.[17][18][19]
Experimental Protocol: Single-Dose Oral Pharmacokinetic Study in Rats
1. Animal Acclimatization and Housing:
-
Rationale: To minimize stress-related physiological changes that could affect drug metabolism and disposition.
-
Procedure: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Formulation and Dosing:
-
Rationale: The formulation can significantly impact drug solubility and absorption. The dose is selected based on in vitro potency and preliminary toxicity data.
-
Procedure: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure homogeneity and stability. A single oral gavage dose (e.g., 10 mg/kg) is administered to fasted rats (overnight fast).[13]
3. Blood Sampling:
-
Rationale: A well-defined sampling schedule is crucial to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
-
Procedure: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[4][13]
4. Plasma Processing and Storage:
-
Rationale: Immediate processing and proper storage are essential to prevent drug degradation and ensure sample integrity.
-
Procedure: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[4]
5. Bioanalytical Method:
-
Rationale: A sensitive, specific, and validated bioanalytical method is required for the accurate quantification of the drug in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Procedure: Plasma samples are prepared, typically by protein precipitation or liquid-liquid extraction, and the concentration of the test compound is determined using a validated LC-MS/MS method.[13]
6. Pharmacokinetic Analysis:
-
Rationale: Non-compartmental analysis is a standard method to derive key PK parameters from the plasma concentration-time data.
-
Procedure: The plasma concentration-time data for each animal is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profile of a pyrimidine-based inhibitor is a critical determinant of its potential as a therapeutic agent. This guide has provided a comparative overview of the in vivo characteristics of several novel inhibitors, highlighting the diversity of their ADME properties. The detailed experimental protocol and workflow, grounded in authoritative guidelines, offer a framework for conducting robust preclinical pharmacokinetic studies. By integrating an understanding of the target signaling pathways with a rigorous evaluation of pharmacokinetics, researchers can more effectively navigate the complex path of drug discovery and development, ultimately leading to safer and more effective medicines.
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The 2-Phenylpyrimidine Scaffold: A Versatile Core in Drug Discovery
An In-Depth Guide to the Patent Landscape of 2-Phenylpyrimidine Derivatives for Researchers and Drug Development Professionals
The 2-phenylpyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the active sites of numerous enzymes, particularly kinases. This guide provides a comprehensive analysis of the patent landscape for 2-phenylpyrimidine derivatives, offering a comparative look at their performance across different therapeutic areas and detailing the experimental protocols necessary for their evaluation. As a senior application scientist, the goal is to synthesize technical accuracy with field-proven insights, explaining not just the "what" but the "why" behind experimental designs and therapeutic applications.
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives biocompatible and a fertile ground for drug discovery.[1][2][3] The 2-phenylpyrimidine core, in particular, offers a synthetically tractable and versatile framework. The strategic placement of substituents on both the phenyl and pyrimidine rings allows for the fine-tuning of a compound's physicochemical properties and biological activity. This ability to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles is a key driver of its prevalence in the patent literature.[4][5]
Understanding the Structure-Activity Relationship (SAR) is crucial for designing novel derivatives.[4] Modifications at different positions can drastically alter the compound's therapeutic potential. For instance, substitutions on the phenyl ring can enhance binding affinity to the target protein, while modifications on the pyrimidine ring can improve solubility and metabolic stability.[3][5]
Patent Landscape Analysis: A Multi-Therapeutic Arena
The versatility of the 2-phenylpyrimidine scaffold is reflected in the breadth of patents filed across various therapeutic indications. Initially explored broadly, recent patents have become increasingly specific, claiming not just novel molecular entities but their application in precisely defined diseases, often supported by robust preclinical data.
Therapeutic Areas of Focus
-
Oncology : This is the most dominant area in the patent landscape. 2-Phenylpyrimidine derivatives are widely developed as kinase inhibitors, targeting enzymes like Bruton's tyrosine kinase (BTK) for B-cell malignancies, and Epidermal Growth Factor Receptor (EGFR) for various solid tumors.[1][6][7] Companies like Novartis and Pfizer have significant patent portfolios in this space.[8][9][10] The core scaffold acts as an ATP-competitive inhibitor, and modifications are designed to enhance selectivity for the target kinase, thereby reducing off-target effects.[1]
-
Antifungal Agents : A growing number of patents describe 2-phenylpyrimidine derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis in fungi.[11][12] These compounds present a promising new class of antifungals to combat the rise of resistant strains. The research in this area focuses on optimizing the scaffold to achieve broad-spectrum activity against clinically relevant fungi like Candida albicans and Aspergillus fumigatus.[11]
-
Anti-inflammatory Agents : The scaffold has shown potential in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with a potentially better safety profile than traditional NSAIDs.[13][14] Research in this domain aims to achieve high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.
-
Neurodegenerative Diseases : There is emerging patent activity for these derivatives in the context of Alzheimer's disease. These molecules are being designed as multi-target agents that can, for example, inhibit both cholinesterase and the aggregation of amyloid-β plaques.[15][16]
Comparative Analysis of Key Derivatives
To illustrate the structure-performance relationship, the following table compares representative 2-phenylpyrimidine derivatives from the literature, highlighting their potency against different targets.
| Compound ID | Therapeutic Area | Target | Key Performance Metric (IC50/MIC) | Reference |
| Compound 11g | Oncology | BTK | 82.76% inhibition at 100 nM | [6] |
| B-cell Leukemia (Raji cells) | IC50 = 6.98 µM | [6] | ||
| Compound C6 | Antifungal | Candida albicans | MIC = 8 µg/mL | [11] |
| Antifungal | Candida tropicalis | MIC = 4 µg/mL | [11] | |
| Compound 9e | Neurodegenerative | Butyrylcholinesterase (BuChE) | IC50 = 2.2 µM | [15] |
| Compound L1/L2 | Anti-inflammatory | COX-2 | High selectivity, comparable to meloxicam | [13][14] |
Structure-Activity Relationship Insights:
-
For the BTK inhibitor Compound 11g , the presence of a 3-methyl phenylcarbamoyl substituent at the C-4 position of the pyrimidine core was found to be crucial for its potent activity against B-cell leukemia lines, even surpassing the activity of the established drug ibrutinib against Raji cells.[6] This highlights the importance of exploring diverse pharmacophores at this position to enhance cellular efficacy.
-
In the case of the antifungal Compound C6 , the 2-phenylpyrimidine scaffold was identified as a superior replacement for a bulkier tricyclic backbone in a parent compound, avoiding steric clashes within the CYP51 active site.[11] This demonstrates the utility of scaffold hopping to improve target engagement.
Experimental Protocols for Evaluation
The trustworthiness of any claims made in patents or publications rests on robust and reproducible experimental data. Below are detailed protocols for key in vitro assays used to characterize 2-phenylpyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the IC50 value of a test compound against a target kinase, such as BTK. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Causality Behind Experimental Choices:
-
ATP Concentration : The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, providing a more physiologically relevant measure of potency.[17][18]
-
Linear Region : The kinase concentration and reaction time are optimized to ensure the reaction proceeds in the linear region, where the amount of product formed is directly proportional to the enzyme's activity. This is critical for accurate IC50 determination.[18]
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffers, kinase, substrate, and ATP solutions at 2x the final concentration. Serially dilute the 2-phenylpyrimidine test compound in DMSO, then dilute in the assay buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the test compound solution. Add 2.5 µL of the 2x kinase solution and 2.5 µL of the 2x substrate/ATP solution to initiate the reaction. Incubate for the predetermined time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent Addition : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis : Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[11]
Causality Behind Experimental Choices:
-
Standardized Inoculum : A standardized inoculum density is used to ensure reproducibility and comparability of results between different laboratories and experiments.
-
RPMI-1640 Medium : This specific medium is used as it is the standard for antifungal susceptibility testing and supports the growth of most clinically relevant yeasts.
Step-by-Step Methodology:
-
Inoculum Preparation : Culture the yeast strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the final required inoculum density.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-phenylpyrimidine test compound in RPMI-1640 medium.
-
Inoculation : Add the prepared yeast inoculum to each well of the microtiter plate, including a positive growth control (no compound) and a negative control (no inoculum).
-
Incubation : Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.
Conclusion and Future Outlook
The patent landscape for 2-phenylpyrimidine derivatives is both broad and deep, underscoring the scaffold's remarkable therapeutic versatility. While oncology remains the most heavily patented area, significant opportunities exist in antifungal, anti-inflammatory, and neurodegenerative applications. The continued exploration of novel substitution patterns, guided by a thorough understanding of structure-activity relationships, will undoubtedly lead to the discovery of next-generation therapeutics. For researchers and drug development professionals, the ability to rigorously evaluate these compounds using standardized and well-validated protocols is paramount to translating promising patent claims into clinically successful drugs. The future of 2-phenylpyrimidine derivatives will likely involve the development of highly selective agents for well-defined patient populations and the creation of multi-target compounds designed to tackle complex diseases through synergistic mechanisms.
References
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Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health. [Link]
- WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]
- US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives.
- WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
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Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ResearchGate. [Link]
- US5521184A - Pyrimidine derivatives and processes for the preparation thereof.
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Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health. [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]
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Structure-activity relationship (SAR). GARDP Revive. [Link]
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Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: Multi-functional small molecules for the potential treatment of Alzheimer's disease. ResearchGate. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Institutes of Health. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Innovare Academic Sciences. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
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US-10570122-B2 - Compounds with Anti-tumoral Activity. Unified Patents Portal. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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In Vivo Pharmacology Studies. Eurofins Discovery. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Bromophenyl)pyrimidine
For professionals engaged in the fast-paced fields of research, discovery, and drug development, the integrity of your work extends beyond the bench to include the safe and compliant management of chemical reagents. This guide provides a detailed, actionable protocol for the proper disposal of 2-(3-Bromophenyl)pyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the "why" behind each step, you can implement a disposal plan that is both effective and self-validating.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety profile can be established by examining structurally analogous compounds, such as 2-(3-Bromophenyl)pyridine. The primary hazards associated with this class of halogenated heterocyclic compounds necessitate careful handling and disposal.
The primary risks involve irritation and potential harm upon contact.[1][2] During thermal decomposition or combustion, this compound is expected to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides. This potential for hazardous byproducts is a critical factor in determining the appropriate disposal pathway.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard | GHS Category | Key Precaution | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Avoid contact and wash hands thoroughly after handling. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Wear appropriate eye protection. | [1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Handle only in well-ventilated areas or a fume hood. | [3] |
| Acute Toxicity (Oral) | Not Classified | May be harmful if swallowed. Do not ingest. |[1] |
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, it is imperative to be equipped with the correct PPE. This is the first line of defense against accidental exposure. All handling procedures should be performed inside a certified chemical fume hood.[4]
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.[1][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
Safe Handling Practices:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. This requires segregation from other waste streams to ensure it undergoes the correct treatment process, as mandated by federal and local regulations.[4][6]
Step 1: Waste Classification The first and most critical step is to classify the waste correctly. This compound is a halogenated organic hazardous waste . This classification is due to the presence of the bromine atom on the phenyl ring. Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing it with non-halogenated waste can damage disposal equipment and lead to regulatory non-compliance.
Step 2: Container Selection and Labeling
-
Select a proper container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap. Ensure the container is compatible with the chemical and any solvents used for rinsing.
-
Label the container clearly: The container must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The accumulation start date
-
Step 3: Waste Collection and Storage
-
Pure Compound/Residue: Scrape any solid residue from containers or glassware directly into the designated hazardous waste container.
-
Contaminated Materials: Any disposable items that come into direct contact with the compound, such as gloves, weigh boats, or paper towels, must also be placed in the hazardous waste container.
-
Rinsate: When rinsing glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinse should be collected and disposed of as halogenated hazardous waste.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment and be located away from incompatible materials, particularly strong oxidizing agents.[1]
Step 4: Arranging for Professional Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. It is the generator's responsibility to ensure the waste is tracked from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[6] Do not pour this chemical down the drain or dispose of it in regular trash.[7]
Spill and Emergency Procedures
In the event of accidental exposure or a spill, prompt and correct action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.
-
Absorb: For small spills, cover with a non-combustible, inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office in accordance with institutional policy.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Framework
The procedures outlined in this guide are grounded in regulations established by key governmental bodies to protect both laboratory personnel and the environment.
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste.[9][10] RCRA's "cradle-to-grave" system ensures that hazardous materials are identified, managed, transported, and disposed of in a consistent and environmentally responsible manner.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations focus on worker safety.[11] This includes the Hazard Communication Standard (1910.1200), which mandates that workers are informed about the hazards of chemicals they handle, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, which sets requirements for handling and cleaning up hazardous substances.[12][13]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.
References
- Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental Services URL
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- Source: US Environmental Protection Agency (EPA)
- Source: US Environmental Protection Agency (EPA)
- Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL
- Source: Clean Management Environmental Group, Inc.
- Title: 2-(3-Bromophenyl)
- Source: Occupational Safety and Health Administration (OSHA)
- Title: SAFETY DATA SHEET - 2-(3-Bromophenyl)
- Source: Occupational Safety and Health Administration (OSHA)
- Title: 2-Chloro-N-(3-bromophenyl)
- Title: 2-(3-Bromophenyl)
- Title: SAFETY DATA SHEET - Sigma-Aldrich (for a related brominated compound)
- Title: 2-(3-BROMOPHENYL)
- Title: SAFETY DATA SHEET - Sigma-Aldrich (general handling and storage)
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A Senior Application Scientist's Guide to Handling 2-(3-Bromophenyl)pyrimidine: Personal Protective Equipment, Operational Workflow, and Disposal
For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. When handling specialized reagents like 2-(3-Bromophenyl)pyrimidine, a halogenated heterocyclic compound, a meticulous approach to safety is not merely a procedural formality—it is the bedrock of reliable and reproducible science. This guide moves beyond a simple checklist to provide a comprehensive operational framework, explaining the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Compound
This compound belongs to a class of compounds (halogenated aromatic heterocycles) that require careful handling. While specific toxicological data for this exact compound is not extensively published, data from structurally similar chemicals provides a strong basis for a thorough hazard assessment. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
A summary of the potential hazards based on analogous compounds is presented below.
| Hazard Category | Description | GHS Hazard Statement (Typical) | Supporting Sources |
| Skin Irritation | Direct contact may cause redness, itching, and inflammation. Prolonged contact could lead to more severe irritation. | H315: Causes skin irritation | [1][2][3] |
| Eye Irritation | Contact with eyes can cause serious irritation, characterized by redness, watering, and pain. | H319: Causes serious eye irritation | [1][2][3] |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort. | H335: May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral/Dermal) | While not always the primary hazard, similar compounds can be toxic if swallowed and fatal in contact with skin.[2] Prudence dictates assuming moderate potential toxicity. | H301/H310 (Potential) | [2][4][5] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not arbitrary; it is a scientifically-driven choice dictated by the chemical's properties and the potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient.[6] They leave gaps around the face where chemical splashes and fine particulates can enter.
-
Mandatory: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7][8] These provide a complete seal around the eyes, offering robust protection against splashes from hazardous materials.[6]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10][11] The face shield protects the entire face from direct contact.
Hand and Body Protection: An Impermeable Barrier
Skin contact is a primary exposure route.[1] Therefore, appropriate gloves and a lab coat are non-negotiable.
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact and protection against solvents and limited exposure to acids and bases.[12] Always inspect gloves for tears or punctures before use.[3][7] For prolonged handling or immersion, gloves with higher chemical resistance, such as neoprene or Viton®, should be considered.[6]
-
Glove Removal Technique: Cross-contamination is a common failure point. Practice proper glove removal to avoid touching the contaminated exterior with bare skin.
-
Lab Coat: A professional lab coat, fully buttoned, is essential.[12] Consider a flame-resistant coat if working near ignition sources, as pyrimidine derivatives can be flammable.[13][14]
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to keep airborne concentrations low.[1]
-
Secondary Control (If Required): If a fume hood is unavailable or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) must be used.[2][7][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to be a self-validating system, minimizing risk at each stage.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE: chemical splash goggles, a buttoned lab coat, and nitrile gloves.[1][7]
-
Ensure the chemical fume hood is operational with proper airflow.
-
Gather all necessary equipment, including the chemical container, solvents, glassware, and spill kit.
-
Clearly label and prepare designated waste containers for halogenated organic waste (liquid) and contaminated solid waste.
-
-
Handling (inside fume hood):
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of waste in the appropriate, clearly labeled containers. Do not pour into drains.[1][4]
-
Remove PPE carefully, removing gloves last to prevent contamination of your hands.
-
Wash hands thoroughly with soap and water after handling is complete.[1][3]
-
Emergency Response: Immediate Actions
Accidents require swift and correct responses.
-
Skin Contact: Immediately remove contaminated clothing.[1][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, mandated by safety and environmental regulations.
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams. This compound and any solutions containing it must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be disposed of as solid hazardous waste.
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous material disposal company, following all federal and local regulations.[1][8] Do not discharge to sewer systems or the environment.[1][15]
By integrating these principles of hazard assessment, diligent PPE use, and structured operational and disposal plans, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



